Product packaging for 1H-imidazol-5-amine hydrochloride(Cat. No.:CAS No. 1261268-96-5)

1H-imidazol-5-amine hydrochloride

Cat. No.: B3069107
CAS No.: 1261268-96-5
M. Wt: 119.55 g/mol
InChI Key: MEORCLTVBRRJIK-UHFFFAOYSA-N
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Description

1H-imidazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C3H6ClN3 and its molecular weight is 119.55 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClN3 B3069107 1H-imidazol-5-amine hydrochloride CAS No. 1261268-96-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORCLTVBRRJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-96-5
Record name 1H-Imidazol-5-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

1H-imidazol-5-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 1261268-96-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. As a fundamental building block, its structure is analogous to key biological intermediates, such as the purine precursor 5-aminoimidazole ribonucleotide (AIR). This document delineates its core chemical and physical properties, presents a representative synthetic pathway, discusses its chemical reactivity and stability, outlines a workflow for its analytical characterization, and summarizes its applications and safety protocols. The insights herein are synthesized to provide researchers with the foundational knowledge required for the effective handling, application, and derivatization of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is the salt form of a simple amino-substituted imidazole. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the primary amine group at the C-5 position makes it a valuable nucleophile and a precursor for a wide array of more complex heterocyclic systems. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

Chemical Structure

The structure consists of the protonated imidazole ring with a chloride counter-ion. Tautomerism is a key feature of the imidazole ring, and protonation can occur at the N-1 or N-3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this compound is not extensively published. The table below summarizes key properties, primarily based on computational data from reliable databases, with experimental data for the closely related and well-documented 5-Amino-1H-imidazole-4-carboxamide hydrochloride (AICA-HCl) provided for context and comparison.

PropertyThis compound5-Amino-1H-imidazole-4-carboxamide HCl (for comparison)Reference(s)
CAS Number 1261268-96-572-40-2[1][2]
Molecular Formula C₃H₆ClN₃C₄H₇ClN₄O[1]
Molecular Weight 119.55 g/mol 162.58 g/mol [1]
Appearance SolidWhite to off-white crystalline powder[3][4]
Melting Point Data not available250-252 °C (decomposes)[5]
Solubility Expected to be soluble in waterSoluble in water (50 mg/mL), slightly soluble in methanol[4][5]
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, room temperature, hygroscopic[3][6]
InChIKey MEORCLTVBRRJIK-UHFFFAOYSA-NMXCUYSMIELHIQL-UHFFFAOYSA-N[1][3]

Synthesis and Purification

Representative Synthetic Pathway

A plausible synthesis starts from diaminomaleonitrile (DAMN), a readily available industrial chemical. The pathway involves formylation and subsequent cyclization to form the imidazole ring.

start Diaminomaleonitrile (DAMN) step1 Step 1: Formylation Reagent: Triethyl Orthoformate Condition: Acetic Anhydride start->step1 intermediate Formylated Intermediate step1->intermediate step2 Step 2: Reductive Cyclization Reagent: H₂, Catalyst (e.g., Pd/C) Condition: Acidic Media intermediate->step2 product_base 1H-imidazol-5-amine (Free Base) step2->product_base step3 Step 3: Salt Formation Reagent: HCl in Ethanol Condition: 0-5°C product_base->step3 final_product 1H-imidazol-5-amine HCl step3->final_product caption Proposed synthesis pathway for 1H-imidazol-5-amine HCl.

Caption: Proposed synthesis pathway for 1H-imidazol-5-amine HCl.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar structures and should be adapted and optimized under appropriate laboratory safety protocols.

  • Formylation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend diaminomaleonitrile in an excess of triethyl orthoformate and acetic anhydride. Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Triethyl orthoformate acts as a one-carbon source, while acetic anhydride serves as a dehydrating agent to drive the reaction towards the formylated intermediate.

  • Work-up and Isolation of Intermediate: After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile components. The resulting residue, containing the formylated intermediate, can be purified by crystallization or used directly in the next step.

  • Reductive Cyclization: Dissolve the intermediate in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (10% Pd/C). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

    • Causality: The palladium catalyst facilitates the reduction of the nitrile groups and promotes the intramolecular cyclization to form the aromatic imidazole ring. An acidic environment helps to activate the intermediates.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate contains the 1H-imidazol-5-amine free base.

  • Salt Formation and Purification: The filtrate is cooled in an ice bath (0-5°C). A solution of hydrochloric acid in ethanol (or another suitable organic solvent) is added dropwise with stirring until the pH is acidic (pH < 3). The this compound will precipitate out of the solution.

    • Causality: The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing for efficient isolation and purification by precipitation.

  • Final Isolation: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove residual solvent and impurities, and dried under vacuum to yield the final product. Purity should be confirmed by NMR and LC-MS analysis.

Chemical Reactivity and Stability

The reactivity of 1H-imidazol-5-amine is dominated by its two key functional groups: the primary amino group and the imidazole ring.

  • Amino Group Reactivity: The exocyclic amino group is a potent nucleophile. It readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. This makes it an excellent handle for introducing diverse substituents and building molecular complexity.

  • Imidazole Ring Reactivity: The imidazole ring is aromatic and electron-rich, making it susceptible to electrophilic substitution, although the protonated (hydrochloride) form is deactivated. The nitrogen atoms can act as ligands to coordinate with metal ions. The N-1 position of the free base can be readily alkylated or arylated.

  • Stability and Storage: The hydrochloride salt is significantly more stable to air and oxidation than the corresponding free base. It is, however, potentially hygroscopic.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).[3]

Spectroscopic and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of this compound. The following techniques are standard.

start Synthesized Product (Crude 1H-imidazol-5-amine HCl) nmr ¹H & ¹³C NMR Spectroscopy (Solvent: D₂O or DMSO-d₆) Confirms structure, identifies impurities. start->nmr ms Mass Spectrometry (LC-MS) Confirms molecular weight (m/z of free base). start->ms ir Infrared (IR) Spectroscopy Identifies functional groups (N-H, C=N, C-N stretches). nmr->ir ms->ir purity Purity Analysis (HPLC) Quantifies purity, detects minor impurities. ir->purity final Confirmed Structure & Purity >95% purity->final caption Analytical workflow for product characterization.

Caption: Analytical workflow for product characterization.

Expected Spectral Data
  • ¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum is expected to show two distinct signals for the aromatic protons on the imidazole ring.

    • One proton at C-2 and another at C-4. Based on data for similar imidazoles, these peaks would likely appear as singlets in the range of δ 7.0-8.5 ppm.[9][10]

    • The amine (-NH₂) and imidazole (N-H) protons will be visible as broad singlets in DMSO-d₆, but will exchange with the solvent in D₂O and may not be observed.

  • ¹³C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the imidazole ring. The carbon bearing the amino group (C-5) would be the most upfield, while the C-2 carbon, situated between two nitrogen atoms, would be the most downfield.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 84.05.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

    • Broad bands in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine and imidazole groups.

    • Bands around 1580-1650 cm⁻¹ for N-H bending and C=N/C=C ring stretching.

Applications in Research and Drug Development

The 5-aminoimidazole scaffold is a cornerstone in biochemical pathways and medicinal chemistry.

  • Precursor in Purine Biosynthesis: The core structure is central to the de novo biosynthesis of purine nucleotides, which are essential components of DNA and RNA.[4]

  • Medicinal Chemistry Building Block: Its true value in drug development lies in its role as a versatile starting material. The closely related AICA is a key intermediate for anticancer drugs like dacarbazine and temozolomide.[7][9][11] this compound serves as a simpler, unfunctionalized synthon for creating libraries of novel heterocyclic compounds for screening against various therapeutic targets.

  • Ligand in Coordination Chemistry: The nitrogen atoms in the ring and the exocyclic amine can coordinate with transition metals to form novel complexes with potential catalytic or material science applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard TypeGHS Classification and Precautionary StatementsReference(s)
Pictogram GHS07 (Exclamation Mark)[3][6]
Signal Word Warning [3][6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12]
  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a foundational heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward structure, featuring a nucleophilic amino group and an aromatic imidazole ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. This guide provides the core knowledge base necessary for researchers to leverage this compound in the development of novel molecules and materials.

References

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The presence of an amino group on the imidazole core of this compound imparts unique chemical properties and provides a versatile handle for synthetic modifications, making it a key intermediate in the synthesis of purine analogs, kinase inhibitors, and other therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in modern drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1261268-96-5[4][5][6]
Molecular Formula C₃H₆ClN₃[4][5]
Molecular Weight 119.55 g/mol [4][5]
IUPAC Name 1H-imidazol-5-amine;hydrochloride[4]
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C

Synthesis of this compound

The most common and efficient method for the synthesis of 5-aminoimidazoles is the reduction of the corresponding 5-nitroimidazoles.[7] Catalytic hydrogenation is a widely used technique for this transformation due to its high yield and clean reaction profile.[1][8]

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process: the nitration of a suitable imidazole precursor to yield a 5-nitroimidazole, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction and Salt Formation Imidazole Imidazole 5-Nitroimidazole 5-Nitroimidazole Imidazole->5-Nitroimidazole HNO₃/H₂SO₄ 1H-imidazol-5-amine 1H-imidazol-5-amine 5-Nitroimidazole->1H-imidazol-5-amine H₂, Pd/C or SnCl₂, HCl This compound This compound 1H-imidazol-5-amine->this compound HCl

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitroimidazole

This protocol is a general guideline for the catalytic transfer hydrogenation of a nitro compound and may require optimization for specific laboratory conditions.[9]

Materials:

  • 5-Nitroimidazole

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • Methanol

  • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitroimidazole (1.0 equivalent) and 10% Pd/C (5-10 mol%) in methanol.

  • Addition of Hydrogen Donor: To the stirring suspension, carefully add hydrazine hydrate (2.0-10.0 equivalents) dropwise at room temperature. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration through a pad of Celite.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 1H-imidazol-5-amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and cool in an ice bath. Add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.

  • Final Product: Collect the precipitated this compound by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Troubleshooting for the Synthesis

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient catalyst or hydrazine hydrate.Increase the amount of catalyst and/or hydrazine hydrate.
Deactivated catalyst.Use fresh catalyst.
Low yield Loss of product during work-up.Ensure efficient extraction and minimize transfers.
Product instability.5-aminoimidazoles can be unstable; proceed to the salt formation step promptly.[7]
Impure product Incomplete removal of catalyst.Ensure thorough filtration through Celite.
Presence of starting material or byproducts.Optimize reaction time and consider purification of the free amine by column chromatography before salt formation.

Chemical Properties and Reactivity

The chemical behavior of 1H-imidazol-5-amine is dictated by the interplay of the aromatic imidazole ring and the exocyclic amino group.

Tautomerism and Aromaticity

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms. The presence of the amino group at the 5-position influences the electron density of the ring.

Basicity and Acidity

The imidazole ring possesses both acidic (the N-H proton) and basic (the lone pair on the other nitrogen) properties.[10] The amino group at the 5-position increases the overall basicity of the molecule. As a hydrochloride salt, the amino group and one of the ring nitrogens are protonated.

Reactivity towards Electrophiles

5-Aminoimidazoles can react with electrophiles at either a ring nitrogen or the exocyclic amino group. The regioselectivity of the reaction depends on the nature of the electrophile and the reaction conditions. For instance, reactions with isocyanates and isothiocyanates typically occur at the exocyclic amino group (N-addition), while reaction with dimethyl acetylenedicarboxylate can lead to addition at the C4 position.[7]

G 1H-imidazol-5-amine 1H-imidazol-5-amine Electrophile1 Aryl isocyanate 1H-imidazol-5-amine->Electrophile1 Electrophile2 DMAD 1H-imidazol-5-amine->Electrophile2 N-addition Product N-addition Product C-addition Product C-addition Product Electrophile1->N-addition Product N-attack Electrophile2->C-addition Product C4-attack

Caption: Reactivity of 5-aminoimidazole with different electrophiles.

Characterization

Table 3: Predicted Spectroscopic Data for 1H-imidazol-5-amine

TechniqueExpected Observations
¹H NMR Signals for the two imidazole ring protons (C2-H and C4-H) are expected in the aromatic region (typically δ 7-8 ppm). A broad signal for the amino group (NH₂) protons would also be present. The exact chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR Three signals corresponding to the imidazole ring carbons are expected. The chemical shifts would be in the typical range for aromatic heterocycles.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the imidazole ring and the amino group (around 3100-3400 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹), and C-N stretching.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free base (C₃H₅N₃) and fragmentation patterns characteristic of the imidazole ring.

Applications in Drug Discovery

The 1H-imidazol-5-amine scaffold is a crucial pharmacophore in the development of various therapeutic agents, primarily due to its structural similarity to endogenous purines.[14]

Precursor in Purine Synthesis

5-Aminoimidazole ribonucleotide is a key intermediate in the de novo biosynthesis of purine nucleotides, which are the building blocks of DNA and RNA.[15] This makes 5-aminoimidazole derivatives valuable starting materials for the synthesis of purine analogs with potential applications as antiviral and anticancer agents.

Kinase Inhibitors

Protein kinases are important targets in cancer therapy, and numerous kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP. The 4-aminoimidazole scaffold, a tautomer of 5-aminoimidazole, has been identified as an effective hinge-binding motif for Src family kinases (SFKs).[3][16] Optimization of aminoimidazole derivatives has led to the development of potent SFK inhibitors with nanomolar IC₅₀ values.[3][16]

G cluster_0 Drug Development Pathway This compound This compound Functionalized 5-Aminoimidazole Derivatives Functionalized 5-Aminoimidazole Derivatives This compound->Functionalized 5-Aminoimidazole Derivatives Synthetic Modification Kinase Inhibitors Kinase Inhibitors Functionalized 5-Aminoimidazole Derivatives->Kinase Inhibitors Structure-Activity Relationship Studies Anticancer Agents Anticancer Agents Kinase Inhibitors->Anticancer Agents Biological Evaluation

Caption: Role of 1H-imidazol-5-amine in the development of kinase inhibitors.

Anticancer and Antiviral Agents

The imidazole ring is present in a wide array of compounds with demonstrated anticancer activity.[10][17] These derivatives can exert their effects through various mechanisms, including inhibition of kinases like B-Raf and VEGFR-2, and induction of apoptosis.[10] Furthermore, imidazole derivatives have been explored for their antiviral properties against a range of viruses, including the influenza virus and dengue virus.[18] The ability to readily functionalize the amino group of 1H-imidazol-5-amine allows for the generation of diverse libraries of compounds for screening against these and other therapeutic targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis from 5-nitroimidazole and the versatile reactivity of its amino group make it an attractive starting material for medicinal chemists. The established role of the aminoimidazole scaffold in kinase inhibition and as a purine isostere underscores its continued relevance in the quest for novel therapeutics for cancer, viral infections, and other diseases. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable compound in their drug discovery endeavors.

References

The Aminoimidazole Nucleus: A Historical and Synthetic Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminoimidazole scaffold is a cornerstone of modern medicinal chemistry, a privileged structure found in a remarkable array of biologically active marine natural products and synthetic pharmaceuticals. Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its role as a bioisostere for functionalities like guanidine, has cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of aminoimidazoles, charting a course from their initial identification in marine sponges to their current status as key pharmacophores. We will dissect the evolution of synthetic methodologies, offering detailed, field-proven protocols and explaining the causal-driven choices behind these experimental designs. This guide is tailored for researchers, scientists, and drug development professionals, aiming to provide not only a historical perspective but also a practical, actionable understanding of this vital heterocyclic core.

A Serendipitous Discovery: The Marine Origins of Aminoimidazoles

The story of aminoimidazoles in medicinal chemistry begins not in a laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For decades, marine sponges have been a prolific source of novel secondary metabolites with fascinating structures and potent biological activities.[1][2] It was within this context that the 2-aminoimidazole moiety was first identified as a recurring structural motif in a class of alkaloids.

One of the most seminal discoveries was that of oroidin , isolated in 1971 from the marine sponge Agelas oroides.[3] This molecule, with its characteristic brominated pyrrole carboxamide linked to a 2-aminoimidazole core, became the progenitor of a vast family of related marine alkaloids.[3] The isolation of oroidin and its congeners, such as hymenidin and clathrodin, sparked significant interest in the scientific community, not only due to their unique structures but also their intriguing pharmacological profiles, which include antimicrobial, anti-biofilm, and cytotoxic properties.[1][2][3] These natural products served as the initial blueprint, demonstrating the therapeutic potential locked within the aminoimidazole scaffold and catalyzing decades of research into their synthesis and biological evaluation.

The Synthetic Challenge: Building the Aminoimidazole Core

The translation of these fascinating natural discoveries into tangible therapeutic agents hinged on the development of efficient and versatile synthetic routes to the aminoimidazole core. Over the years, a variety of methods have been established, each with its own set of advantages and limitations, reflecting the evolving landscape of organic synthesis.

The Classical Approach: Condensation of α-Haloketones and Guanidine

One of the most enduring and fundamental methods for the construction of 2-aminoimidazoles is the condensation of an α-haloketone with guanidine or its derivatives.[4][5] This reaction, elegant in its simplicity, proceeds through a well-established mechanism.

Causality in Experimental Design: The choice of an α-haloketone is critical as the halogen serves as a leaving group, facilitating the initial nucleophilic attack by guanidine. The subsequent intramolecular cyclization is driven by the nucleophilicity of the second amino group of the guanidinium moiety attacking the carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the formation of the aromatic imidazole ring. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the guanidine and maintaining its nucleophilicity.

Experimental Protocol: Synthesis of 2-Amino-4-phenylimidazole

This protocol details the synthesis of a simple, yet representative, 2-aminoimidazole derivative via the classical condensation method.

Materials:

  • α-Bromoacetophenone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) in absolute ethanol. To this solution, add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

  • Reaction Setup: Filter the reaction mixture to remove the sodium chloride, and wash the precipitate with a small amount of ethanol. To the filtrate containing the free guanidine base, add α-bromoacetophenone (1.0 equivalent) dissolved in a minimal amount of ethanol.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-amino-4-phenylimidazole.

Modern Innovations: Multi-Component Reactions (MCRs)

While the classical methods remain valuable, the demand for rapid and efficient synthesis of diverse compound libraries has driven the development of more sophisticated strategies. Among these, multi-component reactions (MCRs) have emerged as a powerful tool. The Groebke-Blackburn-Bienaymé (GBB) reaction , discovered in 1998, is a prime example of an MCR that provides access to a wide range of fused aminoimidazoles in a single pot.[6][7]

The GBB reaction involves the condensation of an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine or 2-aminopyrimidine). The reaction is typically catalyzed by a Lewis or Brønsted acid.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Tautomerization Amine 2-Aminoazine Imine Iminium Ion Amine->Imine + H+ Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide attacks Iminium Ion Cyclized_Intermediate Cyclized Intermediate Nitrile_Ylide->Cyclized_Intermediate [1,5]-dipolar cyclization Product Fused Aminoimidazole Cyclized_Intermediate->Product Aromatization

Caption: The Groebke-Blackburn-Bienaymé reaction mechanism.

Causality in Experimental Design: The GBB reaction's efficiency stems from its convergent nature, where three separate starting materials are combined in a single operation to generate a complex product. The choice of catalyst is crucial for activating the aldehyde towards nucleophilic attack by the aminoazine. The isocyanide then acts as a potent nucleophile, attacking the resulting iminium ion. The subsequent intramolecular[1][8]-dipolar cyclization is a key step that forms the imidazole ring. The final tautomerization to the aromatic product provides the thermodynamic driving force for the reaction. This one-pot approach allows for the rapid generation of diverse libraries of fused aminoimidazoles by simply varying the three input components.

Biological Significance and Therapeutic Applications

The enduring interest in aminoimidazoles is a direct consequence of their broad and potent biological activities. This scaffold has proven to be a versatile template for the design of modulators of a wide range of biological targets.

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The aminoimidazole core has been successfully employed in the design of potent kinase inhibitors. A prominent example is Dasatinib , a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][9]

Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[1][9] The 2-aminothiazole moiety in Dasatinib, which is structurally related to 2-aminoimidazole, plays a crucial role in its binding to the kinase hinge region. This has inspired the development of numerous other aminoimidazole-based kinase inhibitors.[10][11]

Src Kinase Signaling Pathway and Inhibition by Aminoimidazole-based Drugs

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) or Integrin Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Dasatinib Dasatinib (Aminoimidazole Analog) Dasatinib->Src Inhibition Migration Cell Migration FAK->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Akt_Pathway Akt Pathway PI3K->Akt_Pathway MAPK_Pathway->Proliferation Akt_Pathway->Survival

Caption: Simplified Src kinase signaling pathway and its inhibition.

Quantitative Data: Inhibition of Src Family Kinases by Aminoimidazole Derivatives

CompoundSrc IC50 (nM)Fyn IC50 (nM)Lyn IC50 (nM)Yes IC50 (nM)Reference
Dasatinib0.50.20.60.4[9]
Compound 4k3333[10]
Compound 4l3333[10]
Compound 22206891300167[10]
Combating Bacterial Resistance: Aminoimidazoles as Anti-Biofilm Agents

Bacterial biofilms are a major clinical challenge, as they confer increased resistance to conventional antibiotics. The 2-aminoimidazole scaffold has emerged as a promising platform for the development of novel anti-biofilm agents. These compounds often act by interfering with bacterial signaling pathways, such as quorum sensing, rather than by directly killing the bacteria, which may reduce the likelihood of resistance development.[12]

Studies have shown that 2-aminoimidazole derivatives can inhibit biofilm formation and disperse pre-formed biofilms in a variety of Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[13][14]

Quantitative Data: Biofilm Inhibition by 2-Aminoimidazole Derivatives

CompoundOrganismBiofilm Inhibition IC50 (µM)Reference
H10S. aureus12[14]
H10P. aeruginosa31[14]
2-ABI (7)P. aeruginosa47[13]
5,6-dimethyl 2-ABI (21)P. aeruginosa4.0[13]

Future Perspectives and Conclusion

The journey of aminoimidazoles, from their discovery in the depths of the ocean to their application in cutting-edge cancer therapies, is a testament to the power of natural product chemistry and the ingenuity of synthetic organic chemists. The inherent versatility of the aminoimidazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the design of next-generation therapeutics with improved efficacy and safety profiles. For the researchers, scientists, and drug development professionals who continue to explore the potential of this remarkable heterocycle, the future is undoubtedly bright.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-imidazol-5-amine hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is not merely a set of data points; it is the foundational knowledge upon which successful drug design and formulation strategies are built.[3][5] This guide provides an in-depth technical overview of the core physicochemical properties of 1H-imidazol-5-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for characterization, and contextualize the data within the broader framework of pharmaceutical development.

Compound Identification and Structural Attributes

A precise understanding of the molecule's identity is the starting point for all subsequent characterization.

PropertyValueSource
IUPAC Name 1H-imidazol-5-amine;hydrochloride[6]
Molecular Formula C₃H₆ClN₃[6][7]
Molecular Weight 119.55 g/mol [6][7]
CAS Number 1261268-96-5[7][8][9]
Canonical SMILES C1=C(NC=N1)N.Cl[6]
InChI Key MEORCLTVBRRJIK-UHFFFAOYSA-N[6]

Structure:

Caption: Chemical structure of this compound.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting therapeutic efficacy. As a hydrochloride salt of an amine, this compound is expected to be a polar, ionic compound with higher solubility in polar protic solvents like water.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Phosphate buffered saline (PBS) at pH 7.4

  • Glycine-HCl buffer at pH 2.0

  • Borate buffer at pH 9.0

  • Thermostatic shaker bath

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to sealed vials containing a known volume of each buffer. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours. Centrifuge the samples to pellet the undissolved solid.[10]

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.[10][13]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa): Predicting In Vivo Behavior

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly impacts its solubility, permeability, and interaction with its biological target.[2] For an ionizable compound like this compound, understanding its pKa is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[14][15][16]

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in deionized water to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[16]

  • Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized NaOH, recording the pH at regular intervals of titrant addition.[16]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[17] For multiprotic species, multiple inflection points may be observed.

G cluster_workflow pKa Determination Workflow A Calibrate pH meter B Prepare sample solution with constant ionic strength A->B C Purge with Nitrogen B->C D Titrate with standardized base C->D E Record pH vs. volume D->E F Plot titration curve E->F G Determine pKa from inflection point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing, including forced degradation studies, is a regulatory requirement and essential for developing a stable drug product with an appropriate shelf-life.[18][19][20]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[19][21] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[18][20]

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Phase 1: Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the API under various stress conditions to generate potential degradation products.[21]

  • Acid Hydrolysis: Treat the API with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the API with 0.1 M NaOH at an elevated temperature.

  • Oxidation: Expose the API to a solution of hydrogen peroxide (e.g., 3%).

  • Thermal Stress: Store the solid API at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the API to light according to ICH Q1B guidelines.

Phase 2: Method Development and Optimization

  • Initial HPLC Conditions: Start with a reversed-phase C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). UV detection should be employed at a wavelength where the API has maximum absorbance.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

  • Method Optimization: Adjust the HPLC parameters (e.g., gradient profile, mobile phase pH, column temperature) to achieve baseline separation of the API from all degradation products and impurities.[20] The method should be able to discriminate between the API and its degradants.[22]

Phase 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_workflow Stability-Indicating HPLC Method Development A Forced Degradation (Acid, Base, Oxidation, Heat, Light) C Analyze Stressed Samples A->C B Develop Initial HPLC Method B->C D Optimize Method for Separation C->D E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E F Implement for Stability Studies E->F

Caption: Workflow for stability-indicating HPLC method development.

Storage and Handling

Based on the properties of similar imidazole hydrochlorides, this compound is likely to be a hygroscopic solid.[23][24] Therefore, it is recommended to store the compound in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[25] Solutions should be prepared fresh for each experiment to minimize degradation.[25]

Conclusion

The physicochemical properties of this compound, as with any NCE, are fundamental to its potential as a therapeutic agent. This guide has provided a framework for the systematic characterization of its solubility, pKa, and stability. By employing the detailed protocols outlined herein, researchers can generate the critical data necessary to make informed decisions in the drug development process, ultimately paving the way for the rational design of safe and effective medicines.

References

1H-imidazol-5-amine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-imidazol-5-amine Hydrochloride Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The imidazole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide delves into the specific, high-value subclass of 1H-imidazol-5-amine and its derivatives. Our focus extends beyond simple recitation of facts, aiming to provide researchers, scientists, and drug development professionals with a foundational understanding of the chemistry, pharmacology, and practical application of these molecules. We will explore the causality behind synthetic choices, the logic of experimental design, and the structure-activity relationships that drive modern drug discovery efforts in this chemical space.

The Imidazole Core: A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its unique properties make it a cornerstone of medicinal chemistry:

  • Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various biological interactions.[1]

  • Aromaticity & Planarity: The planar ring system facilitates stacking interactions with biological macromolecules.[1]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors.

  • Bioisosterism: The imidazole ring is a well-established bioisostere for other chemical groups, such as amides or carboxylic acids, capable of mimicking their spatial and electronic properties while offering improved metabolic stability or pharmacokinetic profiles.[3][4]

The 1H-imidazol-5-amine scaffold is a direct derivative of this privileged structure and is a crucial pharmacophore, most notably in compounds targeting the histamine H3 receptor.[5]

Caption: Relationship between Histamine and the 1H-imidazol-5-amine core.

Synthesis Strategies: Building the Core and its Analogs

The synthesis of imidazole derivatives is a well-established field, with numerous named reactions available. The choice of a specific route depends on the desired substitution pattern, scale, and availability of starting materials.

Classic and Modern Synthetic Routes:

  • Debus-Radziszewski Imidazole Synthesis: A foundational method involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While yields can be low, it is versatile for creating C-substituted imidazoles.[6]

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, providing a powerful route to 1,4- or 1,5-disubstituted imidazoles.[6][7]

  • Metal-Catalyzed Approaches: Modern organometallic chemistry offers highly efficient and regioselective methods. For example, rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with oxadiazoles can yield 5-sulfonamidoimidazoles.[8]

  • Denitrogenative Transformation: A novel approach involves the acid-mediated transformation of 5-amino-1,2,3-triazoles, which rearrange to form functionalized 1H-imidazole derivatives.[2][9] This method is particularly useful for creating 2-substituted imidazoles.

Workflow Example: Synthesis via Triazole Rearrangement

The following workflow illustrates a modern, multi-step synthesis to access functionalized 1H-imidazoles from 5-amino-1,2,3-triazole precursors. This approach highlights the power of ring-transformation reactions in heterocyclic chemistry.

Caption: General workflow for imidazole synthesis via triazole rearrangement.

The Central Role in Neuropharmacology: Targeting the Histamine H3 Receptor

The 1H-imidazol-5-amine scaffold is intrinsically linked to the discovery and modulation of the histamine H3 receptor (H3R).[5]

  • Discovery: The H3R was first identified in 1983 as a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the brain.[5][10] This discovery was enabled by the development of the first selective ligands.

  • Mechanism of Action: As a G protein-coupled receptor (GPCR), the H3R modulates neurotransmitter release. H3R antagonists block this inhibitory action, thereby increasing the release of histamine and other neurotransmitters like acetylcholine and glutamate. This mechanism confers the stimulant and nootropic (cognition-enhancing) effects of H3R antagonists.[10][11]

  • Key Ligands: The development of (R)-α-methylhistamine, a potent and selective H3R agonist containing the (1H-imidazol-5-yl)methanamine core, was a pivotal moment.[5] This demonstrated the scaffold's importance for receptor recognition. Subsequently, a vast number of antagonists like Ciproxifan and Pitolisant were developed, many retaining an imidazole or a bioisosteric replacement.[10][12]

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R H3 Autoreceptor HistamineRelease H3R->HistamineRelease INHIBITS HistamineVesicle Histamine Vesicles HistamineVesicle->HistamineRelease Exocytosis Histamine Histamine HistamineRelease->Histamine Histamine->H3R Negative Feedback H1R H1 Receptor Histamine->H1R Binds ExcitatorySignal Excitatory Signaling H1R->ExcitatorySignal Activates H3_Antagonist 1H-imidazol-5-amine Derivative (Antagonist) H3_Antagonist->H3R BLOCKS

Caption: H3 receptor antagonism by 1H-imidazol-5-amine derivatives.

Experimental Protocols: Quantifying Biological Activity

Evaluating the therapeutic potential of novel 1H-imidazol-5-amine derivatives requires robust and reproducible experimental protocols. The following are standard assays in the field.

Protocol 1: Radioligand Binding Assay for H3 Receptor Affinity (Ki)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human histamine H3 receptor.

Materials:

  • Cell membranes expressing the human H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Clobenpropit or Histamine.

  • Test compounds dissolved in DMSO, then diluted in Assay Buffer.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + control), and test compound competition (radioligand + varying concentrations of test compound).

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate concentration of test compound or 25 µL of the non-specific binding control. For total binding wells, add 25 µL of Assay Buffer.

    • Add 25 µL of [³H]-NAMH diluted in Assay Buffer to all wells. The final concentration should be near its dissociation constant (Kd).

  • Initiation: Start the binding reaction by adding 100 µL of the H3 receptor membrane preparation to each well.

  • Incubation: Incubate the plate for 60 minutes at 25-30°C with gentle agitation. This allows the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and seal. Quantify the radioactivity retained on the filter for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Structure-Activity Relationships (SAR) and Quantitative Data

Systematic modification of the 1H-imidazol-5-amine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The table below summarizes data for representative H3 receptor ligands, illustrating key SAR principles.

CompoundCore StructureR-Group ModificationBinding Affinity (Ki, nM)Functional Activity
HistamineImidazoleEthylamine~150 (Agonist)Full Agonist
(R)-α-methylhistamine(1H-imidazol-5-yl)methanamineα-methyl on ethylamine~10 (Agonist)Potent Agonist
ThioperamideImidazoleIsothiourea-containing side chain~5 (Antagonist)Potent Antagonist
CiproxifanImidazole replacementCyclopropyl-phenyl ether side chain~1-2 (Antagonist)Potent Antagonist
Pitolisant (Wakix®)Imidazole replacementPhenyl-ether-piperidine side chain~1 (Antagonist/Inverse Agonist)Approved Drug

Data compiled from multiple sources for illustrative purposes.[5][10][12]

Key SAR Insights:

  • The Imidazole Ring: While essential for early ligands, it can be successfully replaced by other non-aromatic, nitrogen-containing heterocycles (e.g., piperidine) to improve pharmacokinetic properties, such as brain penetration, without losing affinity.[11][12]

  • The Side Chain: The length, flexibility, and nature of the side chain extending from the core are critical for modulating affinity and functional activity (agonist vs. antagonist).

  • Stereochemistry: As shown by (R)-α-methylhistamine, stereochemistry can have a profound impact on potency.[5]

Future Directions and Conclusion

The 1H-imidazol-5-amine scaffold and its analogs continue to be a fertile ground for drug discovery. While the primary focus has been on neuroscience targets like the H3 receptor, the inherent versatility of the imidazole ring ensures its application across a wide range of therapeutic areas, including oncology and infectious diseases.[13][14][15]

Future research will likely focus on:

  • Bioisosteric Replacement: Developing novel, non-imidazole cores to further optimize drug-like properties.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, for example, compounds with both H3 receptor and histamine N-methyltransferase inhibitory activity.[16]

  • Targeting New Pathways: Exploring the utility of these derivatives against other GPCRs, kinases, and enzymes where the imidazole's unique electronic and steric properties can be leveraged.

This guide has provided a comprehensive overview of the 1H-imidazol-5-amine core, from its fundamental chemistry to its application in cutting-edge drug development. By understanding the principles of its synthesis, pharmacology, and evaluation, researchers can better harness the potential of this privileged scaffold to create the next generation of therapeutics.

References

Spectroscopic Data of 1H-imidazol-5-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1H-imidazol-5-amine hydrochloride (C₃H₆ClN₃, MW: 119.55 g/mol ).[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Due to the limited availability of publicly accessible, complete experimental spectra for this specific salt, this guide synthesizes predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It also provides detailed, field-proven experimental protocols for obtaining high-quality spectroscopic data.

Introduction to this compound

1H-imidazol-5-amine, also known as 5-aminoimidazole, is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules, most notably purines. Its hydrochloride salt is often used to improve its stability and handling properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

This guide will delve into the three primary spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Tautomerism

1H-imidazol-5-amine can exist in tautomeric forms. The proton on the imidazole ring can reside on either nitrogen atom. In the hydrochloride salt, the imidazole ring is expected to be protonated, which will influence the electronic environment and, consequently, the spectroscopic data.

1H-imidazol-5-amine_hydrochloride cluster_imidazole This compound mol   NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6 + TMS) B ¹H NMR Acquisition (e.g., 400 MHz) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E MS_Process A Sample Preparation (Dilute solution in MeCN/H₂O) B Electrospray Ionization (ESI+) (Creates gaseous ions) A->B C Mass Analysis (Separates ions by m/z) B->C D Detection C->D E Mass Spectrum (Plot of intensity vs. m/z) D->E

References

Predicting the Mechanism of Action for 1H-imidazol-5-amine hydrochloride: A Framework for Target Validation and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a predictive framework and a corresponding experimental validation strategy for elucidating the mechanism of action (MOA) of 1H-imidazol-5-amine hydrochloride. Given its core imidazole structure, a primary hypothesis is formulated around its potential activity as a ligand for histamine receptors, particularly the G protein-coupled histamine H3 receptor (H3R) which is densely expressed in the central nervous system (CNS). We present a multi-phased, self-validating workflow that progresses from initial computational predictions and in vitro target engagement to functional cell-based assays and downstream pathway analysis. This document provides researchers, scientists, and drug development professionals with the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to systematically investigate the pharmacological profile of this and similar small molecules.

Foundational Principles: From Structure to Hypothesis

The journey of a small molecule from a chemical structure to a therapeutic candidate is underpinned by a thorough understanding of its mechanism of action.[1][2] For novel or uncharacterized compounds like this compound, the initial prediction of biological activity relies heavily on structural analogy and computational modeling.[3][4]

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[5] Its presence in histamine makes the four subtypes of histamine receptors (H1, H2, H3, H4) the most probable targets for imidazole-based compounds.[6][7] this compound, also known as 4-aminoimidazole hydrochloride, is a structural analog of histamine, suggesting a high likelihood of interaction with these receptors.[8]

Our primary predictive focus is the Histamine H3 Receptor (H3R) . This Gαi/o-coupled receptor is predominantly expressed in the CNS and functions as a critical presynaptic autoreceptor, regulating the synthesis and release of histamine.[9][10] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[10][11] This central role makes the H3R a high-value target for neurological and psychiatric disorders.[11][12]

The central hypothesis is therefore twofold:

  • Target Prediction: this compound is a direct ligand for the human H3R.

  • Functional Ambiguity: It may act as either an agonist , mimicking the inhibitory action of histamine on neurotransmitter release, or as an antagonist/inverse agonist , blocking the receptor to increase synaptic neurotransmitter levels.

This guide provides the roadmap to test this hypothesis rigorously.

Predicted Signaling Pathways: The Agonist vs. Antagonist Dichotomy

The functional consequence of this compound binding to the H3R depends entirely on whether it activates (agonism) or blocks (antagonism) the receptor. The downstream signaling cascades are distinct and lead to opposing physiological outcomes.

Predicted Agonist-Mediated Pathway

As a Gαi/o-coupled receptor, H3R activation by an agonist initiates an inhibitory cascade.[6]

  • G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Kinase Inactivation: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), a key downstream effector.

  • Modulation of Neurotransmitter Release: The combined actions of Gαi and Gβγ subunits ultimately inhibit neurotransmitter release from the presynaptic terminal.

G_alpha_i_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1H-imidazol-5-amine (Agonist) H3R H3 Receptor Agonist->H3R Binds G_protein Gαi/βγ (Inactive) H3R->G_protein Activates AC_inactive Adenylyl Cyclase (Active) G_alpha_active Gαi-GTP (Active) G_protein->G_alpha_active Dissociates AC_inhibited Adenylyl Cyclase (Inhibited) AC_inactive->AC_inhibited G_alpha_active->AC_inactive Inhibits Response Inhibition of Neurotransmitter Release G_alpha_active->Response Modulates Ion Channels cAMP cAMP AC_inhibited->cAMP  Decreases  Production ATP ATP ATP->cAMP Adenylyl Cyclase PKA PKA (Inactive) cAMP->PKA Activates

Caption: Predicted Gαi/o signaling pathway for an H3R agonist.

Predicted Antagonist-Mediated Action

An antagonist binds to the H3R but does not activate it. By occupying the binding site, it blocks the constitutive activity of the receptor and prevents the endogenous agonist (histamine) from binding. This disinhibits the presynaptic terminal.[9][12]

  • Receptor Blockade: The antagonist binds to the H3R, preventing histamine binding and subsequent Gαi/o activation.

  • Disinhibition of Adenylyl Cyclase: The baseline inhibition of adenylyl cyclase is removed, leading to normalized or increased cAMP production.

  • Increased Neurotransmitter Release: The lack of inhibitory signaling from the H3R results in increased synthesis and release of histamine and other neurotransmitters like dopamine and acetylcholine.

Antagonist_action cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Antagonist 1H-imidazol-5-amine (Antagonist) H3R H3 Autoreceptor Antagonist->H3R Binds & Blocks Histamine Histamine Release Increased Histamine Release H3R->Release Inhibitory signal is blocked Histamine->H3R Binding Prevented Modulation Modulation of Dopamine, ACh, Norepinephrine Release->Modulation Leads to

Caption: Predicted mechanism of an H3R antagonist leading to neurotransmitter release.

A Self-Validating Experimental Workflow for MOA Determination

To move from prediction to confirmation, a phased experimental approach is essential. Each phase is designed to answer a specific question, and the results provide a logical validation for proceeding to the next step.

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement & Affinity cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Downstream & Systemic Effects p1_protocol Protocol 1: Radioligand Competition Binding Assay p1_output Output: Binding Affinity (Ki) for H3R p1_protocol->p1_output p2_protocol2 Protocol 2: cAMP Accumulation Assay p1_output->p2_protocol2 If Ki < 1µM p2_protocol3 Protocol 3: [³⁵S]GTPγS Binding Assay p1_output->p2_protocol3 If Ki < 1µM p2_output Output: Functional Potency (EC₅₀) or Inhibition (IC₅₀) p2_protocol2->p2_output p2_protocol3->p2_output p2_decision Decision Point: Agonist, Antagonist, or Inactive? p2_output->p2_decision p3_protocol4 Protocol 4: Neurotransmitter Release Assay p2_decision->p3_protocol4 If Functionally Active p3_protocol5 Protocol 5: In Silico & PK/PD Modeling p2_decision->p3_protocol5 If Functionally Active p3_output Output: Confirmation of Physiological Effect & CNS Exposure Potential p3_protocol4->p3_output p3_protocol5->p3_output

References

A Comprehensive Technical Guide to 1H-Imidazol-5-amine Hydrochloride (InChIKey: MEORCLTVBRRJIK-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1H-imidazol-5-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By exploring its fundamental properties, synthesis, and potential biological applications, this document serves as a critical resource for professionals engaged in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, a salt of an amino-substituted imidazole, is a key building block in synthetic chemistry. The imidazole ring is a privileged scaffold in pharmacology, famously present in the essential amino acid histidine and the neurotransmitter histamine.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a reactant in aqueous media.[2] Its precise identification is standardized by the IUPAC International Chemical Identifier (InChI) and its corresponding hashed key, the InChIKey.

Table 1: Core Chemical Identifiers

Identifier Value Source
InChIKey MEORCLTVBRRJIK-UHFFFAOYSA-N [3][4][5]
IUPAC Name 1H-imidazol-5-amine;hydrochloride [4]
CAS Number 1261268-96-5 [3][4][5]
Molecular Formula C₃H₆ClN₃ [4][5]
Molecular Weight 119.55 g/mol [4][5]
InChI 1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H [3][4]

| Canonical SMILES | C1=C(NC=N1)N.Cl |[4] |

Table 2: Physicochemical and Handling Properties

Property Value Source
Physical Form Solid [3]
Storage Temperature 2-8°C, under inert atmosphere [3][6]
Shipping Temperature Cold-chain transportation [3]

| Water Solubility | Soluble |[2][7] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and logical pathway involves the synthesis of the parent heterocycle, 4(5)-aminoimidazole, followed by conversion to its hydrochloride salt. The final salt formation is a standard and critical step for improving the handling and solubility of amine-containing compounds.

Plausible Synthesis Pathway

The synthesis of the core imidazole ring can be complex. However, once the parent amine, 1H-imidazol-5-amine, is obtained, its conversion to the hydrochloride salt is straightforward. This is a common final step in the synthesis of basic drug candidates to produce stable, crystalline solids.[8]

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of a free base amine to its hydrochloride salt, a technique widely used in medicinal chemistry.

Rationale: The introduction of dry hydrogen chloride gas into a solution of the amine in an anhydrous organic solvent (like methanol or diethyl ether) causes the protonation of the basic nitrogen atom, leading to the precipitation of the corresponding hydrochloride salt. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with crystallization and the stoichiometry of the salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the parent free base, 1H-imidazol-5-amine, in anhydrous methanol in a three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove moisture and oxygen.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred solution.

  • Precipitation: The hydrochloride salt will begin to precipitate out of the solution as a solid. Monitor the reaction until precipitation is complete.

  • Isolation: Isolate the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material or solvent.

  • Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.

G cluster_setup Reaction Setup cluster_reaction Salt Formation cluster_workup Product Isolation A 1H-Imidazol-5-amine (Free Base) C Reaction Flask A->C B Anhydrous Methanol B->C D Bubble Dry HCl Gas C->D E Precipitation of Salt D->E F Vacuum Filtration E->F G Wash with Diethyl Ether F->G H Dry Under Vacuum G->H I Final Product: 1H-Imidazol-5-amine HCl H->I G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Imidazole Derivative Receptor Histamine H1 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., Inflammation) Ca_Release->Cell_Response PKC->Cell_Response

References

A Comprehensive Technical Guide to 1H-imidazol-5-amine Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 1H-imidazol-5-amine hydrochloride, a key heterocyclic building block relevant to pharmaceutical research and drug development. The document details its fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, it presents a scientifically grounded, plausible synthesis protocol, explaining the mechanistic choices behind the procedure. To ensure scientific integrity, this guide outlines a comprehensive, self-validating workflow for analytical characterization, including detailed methodologies for spectroscopic identification and chromatographic purity assessment. This paper is intended for researchers, chemists, and drug development professionals who require a thorough technical understanding of this compound.

Core Physicochemical Properties

This compound is the salt form of the parent amine, 4-aminoimidazole.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications. The core properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 119.55 g/mol [1][2][3][4]
Molecular Formula C₃H₆ClN₃[1][2][3]
IUPAC Name 1H-imidazol-5-amine;hydrochloride[1]
CAS Number 1261268-96-5[1][2][3]
Physical Form Solid
Canonical SMILES C1=C(NC=N1)N.Cl[1][2]
Parent Compound 4-Aminoimidazole (CAS: 5104-99-4)[1]

Note: A dihydrochloride salt (C₃H₅N₃·2HCl) also exists with a distinct CAS number (111005-19-7) and molecular weight (156.01 g/mol ).[5] It is critical for researchers to verify the specific salt form being used.

Structural Representation

The structure consists of a five-membered imidazole ring substituted with an amine group at the C5 position. The hydrochloride is formed by the protonation of a nitrogen atom, with a chloride ion providing the counter-charge.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of substituted imidazoles can be achieved through various routes.[6][7] A plausible and efficient method for generating 5-aminoimidazoles involves the acid-catalyzed denitrogenative transformation of 5-amino-1,2,3-triazole precursors.[8][9]

Principle and Rationale

This synthetic approach leverages the inherent reactivity of 5-aminotriazoles. Under reflux in the presence of a strong acid like hydrochloric acid (HCl), the triazole ring undergoes a rearrangement and extrusion of dinitrogen gas (N₂). The HCl serves a dual purpose: it acts as a catalyst for the transformation and subsequently forms the hydrochloride salt of the resulting amine, which often aids in its precipitation and purification from the reaction mixture. This one-pot approach is efficient and directly yields the desired salt form.

Experimental Protocol: Synthesis

Materials:

  • 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivative (precursor)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or other suitable alcohol solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-aminotriazole precursor (1.0 eq) in ethanol (20 mL).

  • Acidification: Slowly add concentrated HCl (1.5 eq) to the stirring solution. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by a wash with cold diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the purified solid under vacuum to yield the final product.

Analytical Characterization and Quality Control

Verifying the identity, purity, and molecular weight of the synthesized compound is a cornerstone of scientific rigor. A multi-technique approach ensures a self-validating system where each result corroborates the others.

G cluster_0 Synthesis & Isolation cluster_1 Analytical Workflow Synth Synthesis Protocol Purify Purification/ Recrystallization Synth->Purify QC_Sample Dried QC Sample Purify->QC_Sample HNMR Identity Check (¹H NMR) QC_Sample->HNMR FTIR Functional Groups (FTIR) QC_Sample->FTIR HPLC Purity Assay (RP-HPLC) QC_Sample->HPLC Final Verified Compound HNMR->Final FTIR->Final MS Mass Confirmation (ESI-MS) HPLC->MS MS->Final

Caption: Comprehensive workflow for synthesis and analytical validation.

Protocol: Spectroscopic Identification (¹H NMR)

Principle and Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive information about the chemical structure by mapping the chemical environment of hydrogen atoms. For this compound, specific peaks corresponding to the imidazole ring protons and the amine protons are expected, confirming the compound's identity.

Methodology:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar hydrochloride salt.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals:

    • A signal corresponding to the C2-H proton of the imidazole ring.

    • A signal corresponding to the C4-H proton of the imidazole ring.

    • Broad signals for the N-H protons of the ring and the ammonium group, which may exchange with residual water in the solvent.

Protocol: Purity Assessment (Reverse-Phase HPLC)

Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method is chosen, where a nonpolar stationary phase is used with a polar mobile phase. This is effective for retaining and separating polar compounds like this compound from potential nonpolar impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-230 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Molecular Weight Confirmation (Mass Spectrometry)

Principle and Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. ESI is a soft ionization technique that allows the analysis of polar, thermally labile molecules. The analysis will detect the mass of the protonated parent amine ([M+H]⁺), directly confirming its elemental composition.

Methodology:

  • Technique: Positive Ion Mode Electrospray Ionization (+ESI).

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water) and infused directly or injected via an HPLC system.

  • Expected Ion: The mass spectrometer should detect an ion corresponding to the protonated parent molecule (C₃H₅N₃). The expected mass-to-charge ratio (m/z) would be approximately 84.05, corresponding to [C₃H₆N₃]⁺.

Handling, Storage, and Safety

Safety Precautions: Based on available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Storage Conditions: To maintain its integrity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] Recommended storage is in a cool, dry place, typically at refrigerator temperatures (2-8°C).[3]

Conclusion

This guide has detailed the essential technical aspects of this compound, establishing its molecular weight as 119.55 g/mol .[1][2][3][4] By providing a framework for its synthesis and a robust, multi-step process for analytical validation, this document serves as a practical resource for scientists. Adherence to the described protocols for characterization, handling, and storage will ensure the quality and reliability of experimental outcomes in research and development settings.

References

Methodological & Application

Synthesis Protocol for 1H-imidazol-5-amine hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-imidazol-5-amine Hydrochloride in Medicinal Chemistry

1H-imidazol-5-amine, a structurally simple yet functionally significant heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the amino group at the 5-position provides a key reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery and development. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound. The presented methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this valuable synthetic intermediate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for successful synthesis, purification, and characterization.

Reaction Scheme: A Two-Step Synthesis Pathway

The synthesis of this compound is strategically designed as a two-step process, commencing with the nitration of commercially available 1H-imidazole, followed by the catalytic reduction of the resulting 5-nitro-1H-imidazole. This approach is favored for its operational simplicity and consistently high yields.

Synthesis_Pathway imidazole 1H-Imidazole nitrating_mixture HNO₃ / H₂SO₄ imidazole->nitrating_mixture nitroimidazole 5-Nitro-1H-imidazole nitrating_mixture->nitroimidazole Nitration reduction H₂, Pd/C Ethanol nitroimidazole->reduction aminoimidazole 1H-Imidazol-5-amine reduction->aminoimidazole Reduction hcl HCl in Isopropanol aminoimidazole->hcl final_product 1H-Imidazol-5-amine hydrochloride hcl->final_product Salt Formation

Caption: Synthetic route for this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1H-ImidazoleReagent Grade, ≥99%Sigma-Aldrich
Nitric Acid (65%)ACS Reagent GradeFisher Scientific
Sulfuric Acid (98%)ACS Reagent GradeVWR
Palladium on Carbon (10%)Catalyst GradeAcros Organics
Hydrogen GasHigh PurityAirgas
Ethanol, AnhydrousACS Reagent GradeDecon Labs
IsopropanolACS Reagent GradeFisher Scientific
Hydrochloric Acid (in Isopropanol, 5-6 N)Titrated SolutionSigma-Aldrich
Sodium BicarbonateReagent GradeEMD Millipore
Celite® 545Filtration AidSigma-Aldrich
DichloromethaneACS Reagent GradeMacron Fine Chemicals
Anhydrous Sodium SulfateReagent GradeJ.T. Baker
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Parr hydrogenation apparatus

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 5-Nitro-1H-imidazole

This initial step involves the electrophilic nitration of the imidazole ring. The use of a nitrating mixture (a combination of nitric and sulfuric acids) is a standard and effective method for this transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Workflow Diagram:

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Charge 1H-Imidazole and Sulfuric Acid B Cool to 0-5 °C A->B D Slowly add Nitrating Mixture B->D C Prepare Nitrating Mixture C->D E Maintain Temperature at 0-5 °C D->E F Stir for 2-3 hours E->F G Pour onto Crushed Ice F->G H Neutralize with NaHCO₃ G->H I Filter the Precipitate H->I J Wash with Cold Water I->J K Dry the Product J->K

Caption: Workflow for the synthesis of 5-Nitro-1H-imidazole.

Detailed Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1H-imidazole (20.0 g, 0.294 mol).

  • Cooling: Place the flask in an ice-salt bath and slowly add concentrated sulfuric acid (60 mL) while maintaining the internal temperature below 20 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (20 mL) to concentrated sulfuric acid (20 mL) with cooling in an ice bath.

  • Nitration: Cool the imidazole-sulfuric acid mixture to 0-5 °C. Slowly add the nitrating mixture dropwise from the dropping funnel over a period of 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice (approximately 400 g) with vigorous stirring. A precipitate will form.

  • Isolation: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches 6-7.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual salts.

  • Drying: Dry the obtained white to pale yellow solid in a vacuum oven at 50 °C to a constant weight. The expected yield of 5-nitro-1H-imidazole is typically in the range of 70-80%.

Part 2: Synthesis of this compound

The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction is carried out in an ethanol solvent. The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.

Workflow Diagram:

Reduction_Salt_Formation_Workflow cluster_reduction Catalytic Hydrogenation cluster_filtration Catalyst Removal cluster_salt_formation Hydrochloride Salt Formation and Isolation L Charge 5-Nitro-1H-imidazole, Ethanol, and Pd/C M Pressurize with Hydrogen L->M N Stir at Room Temperature M->N O Filter through Celite N->O P Wash Celite with Ethanol O->P Q Concentrate the Filtrate P->Q R Dissolve in Isopropanol Q->R S Add HCl in Isopropanol R->S T Filter the Precipitate S->T U Wash with Cold Isopropanol T->U V Dry the Final Product U->V

Caption: Workflow for the reduction and salt formation of this compound.

Detailed Procedure:

  • Reaction Setup: To a Parr hydrogenation bottle, add 5-nitro-1H-imidazole (15.0 g, 0.133 mol), anhydrous ethanol (150 mL), and 10% palladium on carbon (1.5 g, 10 wt%).

  • Hydrogenation: Place the bottle on a Parr hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.

  • Catalyst Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 30 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1H-imidazol-5-amine as an oil or a low-melting solid.

  • Salt Formation: Dissolve the crude amine in isopropanol (100 mL). With stirring, add a solution of hydrochloric acid in isopropanol (5-6 N) dropwise until the pH of the solution is approximately 1-2. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes at room temperature and then cool in an ice bath for 1 hour to ensure complete precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. The expected yield of this compound is typically in the range of 85-95% (based on the starting 5-nitro-1H-imidazole).

Data Summary

ParameterStep 1: NitrationStep 2: Reduction & Salt Formation
Starting Material 1H-Imidazole5-Nitro-1H-imidazole
Key Reagents HNO₃, H₂SO₄H₂, 10% Pd/C, HCl in Isopropanol
Solvent Sulfuric AcidEthanol, Isopropanol
Reaction Temperature 0-10 °CRoom Temperature
Reaction Time ~3 hours~4-6 hours
Typical Yield 70-80%85-95%
Product Appearance White to pale yellow solidWhite crystalline solid

Troubleshooting and Safety Considerations

Troubleshooting
  • Low yield in the nitration step: Ensure the reaction temperature is strictly controlled. Elevated temperatures can lead to the formation of dinitro- and other side products. Incomplete reaction can be addressed by extending the stirring time.

  • Incomplete reduction: Ensure the catalyst is active and the hydrogen pressure is maintained. If the reaction stalls, carefully venting and adding fresh catalyst may be necessary.

  • Product discoloration: The final product should be a white solid. If it is discolored, this may indicate impurities. Recrystallization from an ethanol/isopropanol mixture can improve purity.

  • Difficulty in filtration: If the precipitate is very fine, using a finer grade of filter paper or a double layer of filter paper can be helpful.

Safety Precautions
  • Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. When preparing the nitrating mixture, always add acid to acid slowly and with cooling.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a designated area with appropriate safety measures, including proper grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The nitration and hydrogenation reactions can be exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature and prevent runaways.

Conclusion

The synthesis of this compound via the nitration of 1H-imidazole followed by catalytic hydrogenation is a reliable and scalable method for producing this important synthetic intermediate. By carefully controlling the reaction parameters and adhering to the safety precautions outlined in this guide, researchers can consistently obtain high yields of the desired product. The detailed protocol and troubleshooting tips provided herein are intended to empower researchers in their synthetic endeavors and facilitate the advancement of drug discovery and development programs.

Application Notes and Protocols for 1H-Imidazol-5-Amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminoimidazole Scaffold

1H-Imidazol-5-amine hydrochloride is a pivotal building block in medicinal chemistry, prized for its role as a versatile precursor to a wide array of heterocyclic scaffolds, most notably purines and purine analogs. Its intrinsic chemical reactivity, characterized by the nucleophilic amino group and the reactive C4 position of the imidazole ring, allows for controlled, stepwise elaboration into complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and development. The strategic incorporation of this scaffold is a cornerstone in the synthesis of molecules targeting fundamental biological processes, including kinase signaling and metabolic pathways.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₃H₆ClN₃
Molecular Weight 119.55 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water and methanol.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.N/A
Purity ≥98%

Handling Precautions: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Purine Analogs and Kinase Inhibitors

The primary application of this compound lies in its utility as a key intermediate for the construction of purine and deazapurine scaffolds. These heterocyclic systems are foundational to a vast number of kinase inhibitors due to their ability to mimic the adenine core of ATP and interact with the hinge region of the kinase active site.

Mechanistic Rationale: The Traube Purine Synthesis

The classical approach to constructing the purine core from 5-aminoimidazoles is the Traube purine synthesis. This robust method involves the condensation of a 5-aminoimidazole with a one-carbon electrophile, typically a formic acid derivative, to form the pyrimidine ring of the purine.

Traube_Synthesis cluster_reactants Reactants cluster_process Process Amine 1H-Imidazol-5-amine Step1 N-Formylation Amine->Step1 Reacts with Electrophile Formic Acid Derivative (e.g., Triethyl Orthoformate) Electrophile->Step1 Step2 Cyclization (Dehydration) Step1->Step2 Intermediate Product Purine Scaffold Step2->Product Forms Kinase_Inhibitor_Synthesis Start 1H-Imidazol-5-amine Hydrochloride Step1 Traube Synthesis Start->Step1 Intermediate Purine Core Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate->Step2 Final Potent & Selective Kinase Inhibitor Step2->Final

The Versatile Scaffolding of 1H-Imidazol-5-amine Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Building Block

1H-Imidazol-5-amine, provided as its stable hydrochloride salt, is a pivotal building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its intrinsic structure, featuring a vicinal amino group and endocyclic nitrogens on an aromatic imidazole core, offers a versatile platform for cyclocondensation and annulation reactions. This functionality makes it a valuable precursor for synthesizing biologically significant scaffolds, most notably purines and their bioisosteres such as imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines. These core structures are prevalent in numerous bioactive molecules, including kinase inhibitors and antiviral agents, underscoring the importance of 1H-imidazol-5-amine hydrochloride in medicinal chemistry and drug discovery programs.[1][2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed to move beyond a simple recitation of steps, offering insights into the underlying chemical principles and rationale for experimental design. The protocols herein are presented as self-validating systems, grounded in established chemical transformations.

I. Foundational Principles: Reactivity and Handling

This compound is a salt, and for most synthetic applications, the free base, 1H-imidazol-5-amine, is the reactive species. Therefore, an initial in situ or a priori neutralization is typically required. This is a critical first step, as the protonated amine is not nucleophilic. The choice of base and reaction conditions for this neutralization must be compatible with the subsequent reaction steps.

Key Reactivity Profile:

  • Nucleophilic Amine: The exocyclic primary amine is the principal site of nucleophilicity, readily participating in reactions with electrophilic partners.

  • Imidazolic Nitrogens: The endocyclic nitrogen atoms can also exhibit nucleophilicity, particularly the N1-H, which can be deprotonated under suitable basic conditions. This can influence regioselectivity in certain reactions.

  • Vicinal Functionality: The 1,2-relationship of the exocyclic amine and the endocyclic N1-H is crucial for cyclization reactions that form fused five- and six-membered rings.

Safety and Handling:

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[4][5][6][7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

II. Synthesis of Purines: The Cornerstone of Nucleic Acids and Beyond

Purines are fundamental components of DNA and RNA and are integral to various cellular processes.[8][9] The synthesis of the purine scaffold from 5-aminoimidazole precursors is a classic and powerful strategy in heterocyclic chemistry, mirroring aspects of the de novo biosynthetic pathway.[10]

A. Theoretical Framework and Mechanistic Rationale

The construction of the pyrimidine ring onto the imidazole core of 1H-imidazol-5-amine typically involves a two-step sequence: acylation of the exocyclic amine followed by cyclization. A common approach utilizes formylating agents to introduce the C6 and N1 atoms of the purine ring.

The general mechanism involves the initial formation of a formamido intermediate, which then undergoes an intramolecular cyclization. The choice of formylating agent and cyclization conditions can influence the efficiency of the reaction.

Reaction Workflow: Purine Synthesis

cluster_prep Preparation of Free Amine cluster_reaction Purine Ring Formation A 1H-Imidazol-5-amine Hydrochloride B 1H-Imidazol-5-amine (Free Base) A->B Base (e.g., Et3N) D Acylation B->D C Formylating Agent (e.g., Triethyl Orthoformate) C->D E Cyclization D->E Heat F Purine E->F

Caption: Workflow for purine synthesis from this compound.

B. Experimental Protocol: Synthesis of 9H-Purine

This protocol outlines the synthesis of the parent purine ring system.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1261268-96-5119.5510
Triethylamine121-44-8101.1922
Triethyl Orthoformate122-51-0148.2050
Formic Acid64-18-646.03catalytic
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.19 g, 10 mmol) and anhydrous DMF (20 mL).

  • Neutralization: Add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.

  • Acylation and Cyclization: Add triethyl orthoformate (8.3 mL, 50 mmol) and a catalytic amount of formic acid (2-3 drops) to the reaction mixture.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Workup: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 9H-purine.

III. Synthesis of Imidazo[4,5-b]pyridines: Bioisosteres of Purines

Imidazo[4,5-b]pyridines are recognized as important purine bioisosteres and are found in a variety of pharmacologically active compounds, including kinase inhibitors.[1][2] Their synthesis often involves the condensation of a 1,2-diaminoimidazole precursor with a 1,3-dicarbonyl compound or its equivalent.

A. Theoretical Framework and Mechanistic Rationale

The reaction of 1H-imidazol-5-amine with a β-ketoester is a classic approach to constructing the fused pyridine ring. This reaction proceeds via a condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[4,5-b]pyridinone.

The regioselectivity of the initial condensation is governed by the relative reactivity of the carbonyl groups in the β-ketoester. The ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to the initial attack by the amino group at this position.

Reaction Mechanism: Imidazo[4,5-b]pyridine Synthesis

cluster_reactants Reactants cluster_steps Reaction Steps A 1H-Imidazol-5-amine (Free Base) C Condensation A->C B β-Ketoester B->C D Enamine Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Imidazo[4,5-b]pyridinone F->G

Caption: Mechanistic pathway for the synthesis of imidazo[4,5-b]pyridinones.

B. Experimental Protocol: Synthesis of a 6-Methyl-3H-imidazo[4,5-b]pyridin-5(4H)-one

This protocol describes the synthesis of a model imidazo[4,5-b]pyridinone derivative using ethyl acetoacetate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1261268-96-5119.5510
Sodium Ethoxide141-52-668.0511
Ethyl Acetoacetate141-97-9130.1412
Anhydrous Ethanol64-17-546.0730 mL

Procedure:

  • Preparation of Free Amine: In a 100 mL round-bottom flask, suspend this compound (1.19 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Base Addition: Carefully add sodium ethoxide (0.75 g, 11 mmol) to the suspension. Stir the mixture at room temperature for 1 hour. A precipitate of sodium chloride may form.

  • Addition of β-Ketoester: To the mixture, add ethyl acetoacetate (1.53 mL, 12 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the crude product.

  • Purification: The crude 6-methyl-3H-imidazo[4,5-b]pyridin-5(4H)-one can be purified by recrystallization from ethanol or by column chromatography on silica gel.

IV. Synthesis of Imidazo[4,5-b]pyrazines

Imidazo[4,5-b]pyrazines are another class of purine isosteres with demonstrated biological activities.[11] Their synthesis can be readily achieved through the condensation of 1H-imidazol-5-amine with 1,2-dicarbonyl compounds.

A. Theoretical Framework and Mechanistic Rationale

The reaction proceeds through a double condensation between the vicinal diamine functionality of 1H-imidazol-5-amine and the two carbonyl groups of the 1,2-dicarbonyl compound. This typically occurs under acidic or neutral conditions and often with heating. The reaction is generally high-yielding and provides a straightforward entry into this heterocyclic system.

B. Experimental Protocol: Synthesis of 2,3-Dimethyl-5H-imidazo[4,5-b]pyrazine

This protocol details the synthesis of a substituted imidazo[4,5-b]pyrazine using biacetyl (2,3-butanedione) as the 1,2-dicarbonyl component.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1261268-96-5119.5510
Sodium Acetate127-09-382.0311
2,3-Butanedione (Biacetyl)431-03-886.0911
Ethanol64-17-546.0740 mL
Water7732-18-518.0210 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.19 g, 10 mmol) and sodium acetate (0.90 g, 11 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Addition of Dicarbonyl: To the stirred solution, add 2,3-butanedione (0.96 mL, 11 mmol).

  • Heating: Heat the reaction mixture to 80 °C for 3 hours. A precipitate may form as the reaction progresses.

  • Workup: Cool the reaction mixture in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol.

V. Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a range of important heterocyclic systems. By understanding its fundamental reactivity and applying established cyclocondensation strategies, researchers can efficiently access purines, imidazo[4,5-b]pyridines, and imidazo[4,5-b]pyrazines. The protocols provided in this guide offer a solid foundation for the practical application of this valuable synthon in the pursuit of novel bioactive molecules.

VI. References

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  • Al-Shaar, A. H., Gilmour, D. W., Lythgoe, D. J., McClenaghan, I., & Ramsden, C. A. (1989). A Novel Synthesis of Purine and Deazapurine Derivatives from 5-Aminoimidazoles. J. Chem. Soc., Chem. Commun., 551.

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  • Bekkali, N., Al-Hourani, B. J., Al-Kaabi, M., & El-Emam, A. A. (2018). Condensation of 5-aminobenzimidazoles with β-ketoester. Arabian Journal of Chemistry, 11(8), 1216-1222.

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  • G. Shaw, D. V. Wilson. (1962). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, 2937-2943.

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. Baran Lab. Retrieved January 5, 2026, from --INVALID-LINK--

  • Shaw, G., & Wilson, D. V. (1962). 570. Purines, pyrimidines, and imidazoles. Part XVIII. Synthesis of some 5-aminoimidazole-4-carboxylic acids and 5-amino-1-β- D -ribofuranosylimidazol.... Journal of the Chemical Society (Resumed), 2937.

  • Suwinski, J., & Walczak, K. (2011). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 16(6), 4504-4529.

  • Stoyanov, S., & Valcheva, V. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Trakia Journal of Sciences, 16(Suppl.1), 32-41.

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gilchrist, T. L., & Rees, C. W. (1969). Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Journal of the Chemical Society C: Organic, 709-712.

  • Request PDF. (n.d.). Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles: Synthesis and DFT studies on rationalisation of imidazo[1,2-a]quinoxaline versus benzo[f]imidazo[1,5-a][4][5][8]triazepine selectivity switch. Retrieved January 5, 2026, from --INVALID-LINK--

  • Baxendale Group - Durham University. (2014, November 21). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • HMDB. (n.d.). Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). Retrieved January 5, 2026, from --INVALID-LINK--

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  • Saladino, R., Bizzarri, B. M., & Di Mauro, E. (2020). Regioselective synthesis of amino-acid imidazole, purine and pyrimidine derivatives. Rendiconti Lincei. Scienze Fisiche e Naturali, 31(4), 939-952.

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved January 5, 2026, from --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Meyer, E., Kappock, T. J., Osuji, G., & Stubbe, J. (1994). Reactions catalyzed by 5-aminoimidazole ribonucleotide carboxylases from Escherichia coli and Gallus gallus: a case for divergent catalytic mechanisms. Biochemistry, 33(39), 11927–11934.

  • El-Badry, O. M., El-Subbagh, H. I., & Al-Obaid, A. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565–576.

  • Shaw, G., & Wilson, D. V. (1962). 198. Purines, pyrimidines, and imidazoles. Part XIX. A synthesis of N-(5-amino-1-β-D- ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate. Journal of the Chemical Society (Resumed), 1027.

  • Shaw, G., & Wilson, D. V. (1962). 570. Purines, pyrimidines, and imidazoles. Part XVIII. Synthesis of some 5-aminoimidazole-4-carboxylic acids and 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-O-phosphate. Journal of the Chemical Society (Resumed), 2937.

  • ChemicalBook. (2023, July 8). Chemical Safety Data Sheet MSDS / SDS - 1H-Imidazol-1-amine hydrochloride. Retrieved January 5, 2026, from --INVALID-LINK--

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. Journal of medicinal chemistry, 16(6), 643–647.

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Anti-Infectives and Infectious Diseases, 31(5), 515-528.

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. Retrieved January 5, 2026, from --INVALID-LINK--

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  • Nonenzymatic synthesis and properties of 5-aminoimidazole ribonucleotide (AIR). Synthesis of specifically 15N-labeled 5-aminoimidazole ribonucleoside (AIRs) derivatives | Journal of the American Chemical Society. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. Retrieved January 5, 2026, from --INVALID-LINK--

  • Yahyazadeh, A., & Heravi, M. M. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4963.

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References

Application Notes and Protocols for the N-Alkylation of 1H-Imidazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of the imidazole core is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The 1H-imidazol-5-amine scaffold, in particular, is a valuable building block, present in numerous natural products and pharmaceutical agents. However, its derivatization is complicated by the presence of three distinct nucleophilic nitrogen atoms: the two ring nitrogens (N-1 and N-3) and the exocyclic 5-amino group. This guide provides a comprehensive overview of the strategic considerations and experimental protocols for the selective N-alkylation of 1H-imidazol-5-amine. We will delve into the critical issue of regioselectivity, the necessity of protecting group strategies, and provide detailed, field-proven protocols for direct alkylation, Mitsunobu reactions, and reductive amination.

Core Principles: The Challenge of Regioselectivity

The primary challenge in the N-alkylation of unsymmetrical imidazoles is controlling which of the two ring nitrogens is functionalized.[1] Deprotonation of the imidazole ring results in an anion where the negative charge is delocalized across both N-1 and N-3, often leading to a mixture of regioisomers.[1][2] The outcome of the reaction is a delicate interplay of several factors.

  • Electronic Effects : The 5-amino group is a strong electron-donating group. This increases the electron density of the imidazole ring, influencing the nucleophilicity of the ring nitrogens. Generally, electron-donating substituents favor alkylation at the more distant nitrogen atom (N-1). Conversely, electron-withdrawing groups tend to deactivate the adjacent nitrogen, also favoring alkylation at the remote nitrogen.[2][3]

  • Steric Hindrance : The size of the alkylating agent and any substituents on the imidazole ring significantly impacts the reaction site. Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom.[2][3]

  • Reaction Conditions : The choice of base and solvent system is critical. Reactions under basic conditions proceed via the imidazole anion, whereas "neutral" conditions involve the free base.[2][3] These different mechanisms (SE2cB vs. SE2') can lead to different product ratios.[2] For instance, a study on indazole alkylation found that NaH in THF provided excellent N-1 selectivity.[4]

Strategic Consideration: Protecting the 5-Amino Group

The exocyclic 5-amino group is a primary amine and a potent nucleophile. In many N-alkylation reactions, it will compete with the ring nitrogens, leading to a complex mixture of N-alkylated, N,N'-dialkylated, and potentially poly-alkylated products. To achieve selective alkylation on the imidazole ring, the protection of the 5-amino group is often a mandatory preliminary step.

The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting primary amines. It is stable under the basic conditions frequently used for N-alkylation and can be readily removed under acidic conditions.[5]

Protocol 1: Boc Protection of 1H-imidazol-5-amine

This protocol describes the protection of the exocyclic amine prior to ring N-alkylation.

Materials:

  • 1H-imidazol-5-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-imidazol-5-amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 eq) to the solution and stir.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (tert-butyl (1H-imidazol-5-yl)carbamate) by column chromatography on silica gel.

G cluster_protection Boc Protection Workflow Start Start Dissolve Dissolve 1H-imidazol-5-amine in anhydrous solvent Start->Dissolve AddBase Add Base (TEA/DIPEA) Dissolve->AddBase AddBoc Add (Boc)2O at 0 °C AddBase->AddBoc Stir Stir at RT for 12-24h AddBoc->Stir Monitor Monitor via TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify via Column Chromatography Workup->Purify Product Protected Product: tert-butyl (1H-imidazol-5-yl)carbamate Purify->Product

Caption: Workflow for Boc protection of the 5-amino group.

Synthetic Methodologies for Ring N-Alkylation

With the 5-amino group protected, selective alkylation of the imidazole ring can be pursued.

Method 1: Direct N-Alkylation with Alkyl Halides

This is the most common approach, involving the deprotonation of the imidazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Choices:

  • Base : A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation of the imidazole N-H, which has a pKa of approximately 14.5.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[7]

  • Solvent : Anhydrous polar aprotic solvents like DMF or THF are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic reaction.[7]

  • Temperature : Reactions are often started at 0 °C to control the initial exothermic deprotonation and then warmed to room temperature or heated to accelerate the substitution reaction.[8]

Protocol 2: General Procedure for Direct N-Alkylation

Materials:

  • tert-butyl (1H-imidazol-5-yl)carbamate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)

  • Anhydrous DMF or THF

Procedure:

  • To a solution of tert-butyl (1H-imidazol-5-yl)carbamate in anhydrous DMF or THF at 0 °C under an inert atmosphere, add NaH portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction may require heating depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to separate the N-1 and N-3 alkylated regioisomers.

Boc Deprotection (if required):

  • Dissolve the purified N-alkylated product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the desired N-alkyl-1H-imidazol-5-amine salt.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for alkylating imidazoles with primary or secondary alcohols under mild, neutral conditions, which can be advantageous for sensitive substrates.[8][9] It proceeds with an inversion of configuration at the alcohol's stereocenter.

Causality Behind Choices:

  • Reagents : The reaction relies on a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] PPh₃ acts as the reductant and the azodicarboxylate as the oxidant.

  • Solvent : Anhydrous THF or DCM are common solvents.[8]

  • Advantages : This method avoids the use of strong bases and can be effective for sterically hindered substrates where direct alkylation may fail.[8]

Protocol 3: N-Alkylation via Mitsunobu Reaction

Materials:

  • tert-butyl (1H-imidazol-5-yl)carbamate (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the Boc-protected imidazole, the alcohol, and PPh₃ in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in THF to the reaction mixture. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

  • Perform Boc deprotection as described in Protocol 2, if necessary.

G cluster_main General N-Alkylation Strategies cluster_direct Direct Alkylation cluster_mitsunobu Mitsunobu Reaction Start Boc-Protected 5-Aminoimidazole Base Add Base (NaH or K2CO3) Start->Base Alcohol Add Alcohol (R-OH) + PPh3 Start->Alcohol AlkylHalide Add Alkyl Halide (R-X) Base->AlkylHalide DirectProduct N-Alkylated Product AlkylHalide->DirectProduct DEAD Add DEAD/DIAD Alcohol->DEAD MitsuProduct N-Alkylated Product DEAD->MitsuProduct

Caption: Comparison of Direct Alkylation and Mitsunobu workflows.

N-Alkylation of the Exocyclic Amine via Reductive Amination

If the desired product is alkylated at the 5-amino position rather than the ring, reductive amination is the method of choice. This two-step, one-pot process involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.

Causality Behind Choices:

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde or ketone.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[11]

  • Solvent : Dichloroethane (DCE) or methanol are common solvents. A small amount of acetic acid is sometimes added to catalyze imine formation.

Protocol 4: Reductive Amination of 1H-imidazol-5-amine

Materials:

  • 1H-imidazol-5-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Combine 1H-imidazol-5-amine and the aldehyde or ketone in the solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add NaBH(OAc)₃ portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation & Characterization

Systematic logging of experimental data is crucial for reproducibility and optimization.

Table 1: Example Data for Direct N-Alkylation of Boc-Protected 5-Aminoimidazole

Entry Alkylating Agent (R-X) Base Solvent Temp (°C) Time (h) N-1 Yield (%) N-3 Yield (%)
1 CH₃I NaH THF 25 6 75 15
2 CH₃I K₂CO₃ DMF 60 12 60 25
3 Bn-Br NaH THF 25 8 80 10

| 4 | Bn-Br | K₂CO₃ | Acetonitrile | 80 | 12 | 65 | 20 |

Product Characterization: The structure and regiochemistry of the final products must be unambiguously determined.

  • NMR Spectroscopy : ¹H and ¹³C NMR are the primary tools. The chemical shifts of the imidazole ring protons and carbons are sensitive to the substitution pattern. 2D NMR techniques like NOESY can be used to confirm the proximity of the N-alkyl group to specific ring protons, thus assigning the regioisomer.[12][13]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product.

Safety Precautions

All experimental work must be conducted with strict adherence to safety protocols.

  • Alkylating Agents : Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, carcinogenic, or mutagenic.[14] They should always be handled in a certified chemical fume hood.[14]

  • Reagents : Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive and should be handled with care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are recommended).[15][16]

  • Waste Disposal : All chemical waste must be disposed of according to institutional and regulatory guidelines.

References

Application Note: 1H-Imidazol-5-amine Hydrochloride as a Versatile Precursor for Functionalized Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the application of 1H-imidazol-5-amine hydrochloride as a strategic starting material for the synthesis of advanced catalysts, particularly functionalized N-Heterocyclic Carbene (NHC) ligands and their corresponding metal complexes. The presence of a primary amine on the imidazole backbone offers a unique functional handle for catalyst modification, tuning, and immobilization. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for the preparation of an NHC precursor and a subsequent palladium(II)-NHC complex, and the underlying scientific rationale for each step. The protocols are designed to be robust and self-validating through clear characterization checkpoints, empowering researchers to leverage this versatile building block in catalysis and drug discovery programs.

Introduction: The Strategic Value of Functionalized Imidazole Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis since their isolation by Arduengo in 1991.[1] Their strong σ-donating properties and the stability they impart to metal centers have led to the development of highly efficient catalysts for a vast array of chemical transformations, including cross-coupling reactions, olefin metathesis, and amination reactions.[1][2][3]

The performance of NHC-based catalysts can be precisely controlled by modifying the ligand's steric and electronic properties.[4] This is often achieved by introducing functional groups onto the N-substituents or the imidazole backbone. This compound is an exemplary precursor in this regard. Its structure contains:

  • An imidazole core , the foundational unit for forming imidazol-2-ylidene carbenes.

  • A primary amine at the C5 position , which serves as a versatile anchor point. This functionality can be used to introduce chirality, attach the catalyst to a solid support for immobilization, or incorporate additional donor atoms to create hemilabile or chelating ligand systems.[4][5]

This guide will demonstrate a reliable synthetic pathway from this compound to a functionalized palladium-NHC complex, a class of catalysts widely used in pharmaceutical and fine chemical synthesis.[6][7][8]

Synthetic Strategy: From Amine Precursor to Palladium Catalyst

The overall strategy involves a multi-step synthesis designed to build a functionalized, unsymmetrical imidazolium salt, which is the direct precursor to the N-Heterocyclic Carbene. This precursor is then used to generate a palladium(II)-NHC complex.

Expert Rationale: The amine group on this compound is a nucleophilic site that can compete in the N-alkylation reactions required to form the imidazolium salt. Therefore, a protection-alkylation-alkylation-deprotection sequence is a robust strategy to ensure selective synthesis of the desired target. We will use the well-established tert-butyloxycarbonyl (Boc) group for amine protection due to its stability under alkylation conditions and its straightforward removal under acidic conditions. The stepwise N-alkylation allows for the synthesis of an unsymmetrical NHC, providing greater control over the ligand's steric environment.

Below is a visual representation of the synthetic workflow.

G cluster_0 PART 1: NHC Precursor Synthesis cluster_1 PART 2: Metal Complex Synthesis A 1H-Imidazol-5-amine Hydrochloride B Boc-Protected 5-Aminoimidazole A->B Amine Protection (Boc)₂O, Base C N1-Alkylated Intermediate B->C N1-Alkylation R¹-X, Base D N1,N3-Dialkylated Imidazolium Salt (NHC Precursor) C->D N3-Alkylation (Quaternization) R²-X E Imidazolium Salt (NHC Precursor) F Palladium(II)-NHC Complex E->F Deprotonation & Metalation Pd(OAc)₂, Base

Caption: General workflow for catalyst synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many reagents are air- and moisture-sensitive; handle them under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Synthesis of a Boc-Protected, Unsymmetrical Imidazolium Salt (NHC Precursor)

This protocol details the synthesis of 1-(2,6-diisopropylphenyl)-3-methyl-5-(tert-butoxycarbonylamino)-1H-imidazolium iodide.

Causality: We select a bulky 2,6-diisopropylphenyl group for the N1 position to provide steric shielding to the resulting metal center, which is known to enhance catalytic activity and stability.[1] A simple methyl group is added to the N3 position for asymmetry.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialCAS No.SupplierNotes
This compound1261268-96-5Sigma-AldrichThe starting material.[9]
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Standard vendorsAmine protecting agent.
Triethylamine (TEA)121-44-8Standard vendorsBase for protection step. Distill before use.
2,6-Diisopropylaniline2416-94-6Standard vendorsPrecursor for the bulky N-aryl group.
Glyoxal (40% solution in water)107-22-2Standard vendorsUsed to form the diimine intermediate.
1-Bromo-2,6-diisopropylbenzene24544-04-5Standard vendorsAlternative for direct N-arylation.
Sodium hydride (NaH), 60% dispersion in oil7646-69-7Standard vendorsStrong base for deprotonation. Handle with care.
Iodomethane (MeI)74-88-4Standard vendorsAlkylating agent for quaternization.
Anhydrous Dichloromethane (DCM)75-09-2Standard vendorsSolvent.
Anhydrous Acetonitrile (MeCN)75-05-8Standard vendorsSolvent.
Anhydrous Tetrahydrofuran (THF)109-99-9Standard vendorsSolvent.

Step-by-Step Methodology:

Step 1.1: Boc-Protection of 5-Aminoimidazole

  • Suspend this compound (1.19 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (3.03 g, 4.2 mL, 30 mmol) dropwise to the suspension. Stir for 15 minutes.

    • Rationale: TEA is added in excess to neutralize the hydrochloride salt and to act as a base for the subsequent Boc protection reaction.

  • Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (1H-imidazol-5-yl)carbamate as a solid, which can be used without further purification.

Step 1.2: N1-Arylation

  • Transfer the crude product from Step 1.1 to an oven-dried flask under a nitrogen atmosphere.

  • Add anhydrous THF (50 mL).

  • Cool the solution to 0 °C and add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise.

    • Scientist's Note: NaH is a strong base that deprotonates the imidazole N1 nitrogen, making it nucleophilic for the subsequent arylation. Hydrogen gas is evolved; ensure adequate ventilation.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1-bromo-2,6-diisopropylbenzene (2.43 g, 10 mmol) dropwise.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir for 24 hours.

  • After cooling, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate tert-butyl (1-(2,6-diisopropylphenyl)-1H-imidazol-5-yl)carbamate.

Step 1.3: N3-Methylation (Quaternization)

  • Dissolve the purified product from Step 1.2 (10 mmol) in anhydrous acetonitrile (30 mL) in a sealed pressure tube.

  • Add iodomethane (2.12 g, 0.93 mL, 15 mmol).

    • Rationale: An excess of the alkylating agent is used to drive the quaternization reaction to completion, forming the desired imidazolium salt.

  • Seal the tube and heat the reaction at 80 °C for 18 hours.

  • Cool the reaction to room temperature. The product often precipitates out of solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final imidazolium salt precursor as a white or off-white solid.

Protocol 2: Synthesis of a Palladium(II)-NHC Complex

This protocol describes the in-situ generation of the NHC and its complexation to palladium.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialCAS No.SupplierNotes
Imidazolium Salt PrecursorN/AFrom Protocol 1The synthesized NHC ligand precursor.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Standard vendorsPalladium source.
Potassium bis(trimethylsilyl)amide (KHMDS)40949-94-8Standard vendorsStrong, non-nucleophilic base for deprotonation.
Anhydrous Toluene108-88-3Standard vendorsSolvent.
Anhydrous Pentane109-66-0Standard vendorsFor precipitation and washing.

Step-by-Step Methodology:

  • Add the imidazolium salt from Protocol 1 (1.0 mmol) and palladium(II) acetate (0.224 g, 1.0 mmol) to an oven-dried Schlenk flask under a nitrogen atmosphere.

  • Add anhydrous, degassed toluene (20 mL) via cannula.

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate flask, dissolve KHMDS (0.21 g, 1.05 mmol) in anhydrous toluene (10 mL).

  • Slowly add the KHMDS solution to the imidazolium/palladium suspension at room temperature over 10 minutes.

    • Expert Rationale: KHMDS is a strong base that deprotonates the C2 position of the imidazolium salt to generate the free carbene in situ. The carbene is highly reactive and immediately coordinates to the palladium center, displacing the acetate ligands to form the stable Pd-NHC complex.[1]

  • Stir the reaction mixture at 80 °C for 4 hours. The color of the solution will typically change, indicating complex formation.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Triturate the residue with anhydrous pentane to precipitate the complex.

  • Collect the solid product by filtration, wash with pentane, and dry under vacuum to yield the Palladium(II)-NHC complex.

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

Table 3: Expected Characterization Data for Key Compounds

CompoundTechniqueKey Signals and Expected Values
Imidazolium Salt Precursor ¹H NMRδ ≈ 9.0-10.0 ppm (s, 1H, NCHN proton at C2), δ ≈ 7.0-7.6 ppm (m, Ar-H), δ ≈ 4.0 ppm (s, 3H, N-CH₃), δ ≈ 2.5-3.0 ppm (septet, 2H, CH(CH₃)₂), δ ≈ 1.5 ppm (s, 9H, Boc-CH₃).
¹³C NMRδ ≈ 140 ppm (NC HN), δ ≈ 153 ppm (C=O of Boc).
Palladium(II)-NHC Complex ¹H NMRDisappearance of the acidic NCHN proton signal (δ ≈ 9.0-10.0 ppm). Other signals will show slight shifts upon coordination.
¹³C NMRAppearance of a new signal for the carbene carbon coordinated to palladium (Pd-C -NHC) in the range of δ ≈ 160-180 ppm.
MS (ESI+)Molecular ion peak corresponding to the calculated mass of the target compound.

Mechanistic Insight: The Catalytic Cycle

The synthesized Pd-NHC complex is typically a precatalyst. In a cross-coupling reaction, such as the Suzuki-Miyaura coupling, the Pd(II) center is first reduced to the active Pd(0) species. The NHC ligand remains coordinated, stabilizing the metal center throughout the catalytic cycle.

G A [L-Pd(0)] Active Catalyst B Oxidative Addition A->B Ar-X C [L-Pd(II)(Ar)(X)] B->C D Transmetalation C->D Ar'-B(OR)₂ Base E [L-Pd(II)(Ar)(Ar')] D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: A simplified Suzuki-Miyaura catalytic cycle.

The functional amine group on the NHC backbone can influence this cycle by altering the electron density at the metal center or by participating in secondary interactions, thereby enhancing reaction rates and selectivity.

Conclusion

This compound is a highly valuable and cost-effective building block for the synthesis of functionalized catalysts. The protocols provided herein offer a reliable and logical pathway for the creation of advanced, tunable NHC ligands and their palladium complexes. The strategic incorporation of the C5-amine functionality opens avenues for catalyst immobilization, the development of chiral catalysts, and the synthesis of multifunctional catalytic systems, making it a molecule of significant interest to researchers in catalysis, organic synthesis, and drug development.

References

Application Note: Strategic Derivatization of 1H-imidazol-5-amine Hydrochloride for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Aminoimidazole Scaffold

The 1H-imidazol-5-amine core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide range of biologically active molecules, leveraging the imidazole ring's unique electronic properties and its capacity for hydrogen bonding as both a donor and acceptor. This moiety is a cornerstone in the synthesis of purine analogs, enzyme inhibitors, and various therapeutic agents.

This technical guide provides a comprehensive overview of the key reaction conditions and strategic considerations for the derivatization of 1H-imidazol-5-amine hydrochloride. As this starting material is supplied as a stable salt, understanding its properties is paramount to achieving successful and high-yielding transformations. We will explore four primary classes of derivatization: N-acylation, N-alkylation (via reductive amination), N-arylation, and cyclocondensation reactions, offering detailed protocols and the scientific rationale behind them.

Core Principles & General Considerations

The Critical Role of the Hydrochloride Salt

This compound exists as a protonated salt, rendering the exocyclic amine non-nucleophilic. The initial and most critical step in nearly all derivatization protocols is the liberation of the free amine. This is accomplished by introducing a suitable base to neutralize the hydrochloride.

G cluster_0 Deprotonation Step cluster_1 Derivatization Reaction Salt Imidazol-5-amine HCl (Non-nucleophilic) Base Base (e.g., TEA, DIPEA) FreeAmine Imidazol-5-amine (Nucleophilic) Byproduct Base·HCl Salt Electrophile Electrophile (e.g., R-COCl, R-CHO, Ar-X) Derivative Target Derivative

Strategic Selection of Base and Solvent

The choice of base and solvent is interdependent and dictates the reaction's success.

Base TypeExamplesTypical ApplicationsRationale
Organic, Non-Nucleophilic Triethylamine (TEA), Diisopropylethylamine (DIPEA)Acylation, Reductive AminationVolatile and easily removed during workup. They liberate the free amine without competing in the primary reaction.[1][2]
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)N-AlkylationMild, inexpensive, and effective in polar aprotic solvents like DMF or acetonitrile.[3]
Strong, Non-Nucleophilic Sodium Hydride (NaH), Sodium tert-butoxide (NaOtBu)Imidazole N-alkylation, Buchwald-Hartwig AminationRequired for deprotonating less acidic N-H bonds or for catalytic cycles requiring a strong base.[4][5]

Solvent Choice:

  • Aprotic Polar Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used as they effectively dissolve the amine salt and reagents without interfering with the reaction.

  • For reductive aminations, alcohols like methanol or solvents like Dichloroethane (DCE) are often suitable.

Safety and Handling

This compound is an irritant. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[8]

Derivatization Protocols

Protocol 1: N-Acylation for Synthesis of N-(1H-imidazol-5-yl)amides

This protocol describes the formation of a stable amide bond, a common functional group in pharmaceuticals, by reacting the amine with an acylating agent.[9]

G start Imidazol-5-amine·HCl + Acyl Chloride (R-COCl) step1 Add Base (2.2 eq TEA) in DCM start->step1 step2 Stir at 0°C to RT step1->step2 step3 Aqueous Workup & Purification step2->step3 end N-(1H-imidazol-5-yl)amide step3->end

Detailed Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Suspension: Suspend the solid in an anhydrous solvent such as Dichloromethane (DCM) or THF (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise.

    • Rationale: The first equivalent of base neutralizes the hydrochloride salt. The second equivalent is crucial to quench the HCl generated during the acylation reaction, driving the reaction to completion.[10]

  • Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete formation of the free amine.

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise, keeping the temperature at 0 °C to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting:

  • Low Yield: Ensure the solvent is anhydrous. Incomplete reaction may indicate insufficient base; an additional 0.1-0.2 eq can be added.

  • Side Products: Adding the acylating agent too quickly or at a higher temperature can lead to side reactions.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds, offering a high degree of control and avoiding over-alkylation common with alkyl halides.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine Free Imidazol-5-amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (1.1 eq) Product N-Alkyl Derivative Imine->Product + Reductant Reducer NaBH(OAc)₃ (1.5 eq)

Detailed Step-by-Step Methodology:

  • Free Base Generation: In a flask, suspend this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (0.1 M). Add triethylamine (1.1-1.5 eq) and stir for 20 minutes at room temperature.[1]

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 1-2 hours at room temperature.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate imine in the presence of the unreacted carbonyl compound.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. To prevent streaking on the silica gel column, the eluent can be modified with a small amount of triethylamine (0.5-1%).[2]

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C(aryl)-N bonds, which are prevalent in modern pharmaceuticals.[11]

Typical Reaction Parameters:

ComponentExampleEquivalentsRole
Aryl Halide Aryl bromide or chloride1.0Aryl source
Amine 1H-imidazol-5-amine1.2Nucleophile
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Catalyst precursor
Ligand XPhos, SPhos, BINAP2-10 mol%Stabilizes Pd, facilitates catalytic cycle[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃2.0-3.0Activates amine, facilitates reductive elimination
Solvent Toluene, Dioxane-Anhydrous, deoxygenated

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)L₂(Amine) OA_Complex->Amine_Complex + Amine Amido_Complex Ar-Pd(II)L₂(Amido) Amine_Complex->Amido_Complex - HX (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH-Imidazole Amido_Complex->Product Product (Ar-Amine)

Detailed Step-by-Step Methodology:

  • Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq) to an oven-dried flask.

  • Reagents: Add the aryl halide (1.0 eq) and this compound (1.2 eq).

    • Rationale: A slight excess of the amine can compensate for any decomposition. The strong base deprotonates both the hydrochloride salt and the amine during the catalytic cycle.

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene) and seal the vessel.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Cyclocondensation via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carboline and related fused heterocyclic systems. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[12] The electron-rich nature of the imidazole ring makes it a suitable participant in this transformation.

Detailed Step-by-Step Methodology:

  • Free Base Generation: Prepare the free base of 1H-imidazol-5-amine as described in previous protocols, or by partitioning the hydrochloride salt between a basic aqueous layer (e.g., NaHCO₃) and an organic solvent, then drying and concentrating the organic phase.

  • Condensation: Dissolve the free amine (1.0 eq) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq) in a suitable solvent like methanol or acetonitrile.

  • Acid Catalysis: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and heat the reaction mixture, often to reflux.

    • Rationale: The acid catalyzes both the formation of the intermediate iminium ion and the subsequent electrophilic aromatic substitution onto the imidazole ring for the cyclization step.[12]

  • Reaction: Monitor the reaction for the formation of the fused product over several hours.

  • Workup: Upon completion, cool the mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Purification: Extract the product into an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.

Conclusion

This compound is a versatile and valuable building block for the synthesis of diverse chemical libraries. Successful derivatization hinges on the initial, strategic liberation of the nucleophilic free amine from its stable salt form. By carefully selecting the appropriate base, solvent, and reaction conditions, researchers can effectively perform a wide range of transformations, including acylations, alkylations, arylations, and cyclocondensations. The protocols detailed herein provide a robust framework for exploring the chemical space around this important scaffold, enabling the discovery of novel compounds for drug development and scientific research.

References

Application Notes and Protocols: High-Purity Synthesis of 1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Use By: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the purification of 1H-imidazol-5-amine hydrochloride, a critical building block in pharmaceutical synthesis. The purification strategy detailed herein focuses on recrystallization, a robust and scalable method to achieve high purity. This guide elucidates the chemical principles behind each step, offering insights into solvent selection, impurity removal, and product characterization. Additionally, it includes safety protocols, troubleshooting advice, and a visual workflow to ensure reproducible and reliable results in a laboratory setting.

Introduction: The Significance of High-Purity this compound

1H-imidazol-5-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The imidazole core is a common motif in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. Consequently, the purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note addresses the critical need for a reliable method to obtain this compound in a highly purified form.

Foundational Principles: Challenges in Purification

The purification of this compound presents several challenges stemming from its chemical nature:

  • Hygroscopicity: The hydrochloride salt can readily absorb moisture from the atmosphere, which can affect its handling and stoichiometry in subsequent reactions.

  • Potential for Isomeric Impurities: Depending on the synthetic route, isomeric impurities may be present, which can be difficult to remove due to their similar chemical properties.[1]

  • Basicity and Reactivity: The free amine is basic and can interact strongly with acidic media or surfaces, such as silica gel, leading to streaking and poor separation during chromatographic purification.[2]

  • Solubility: The hydrochloride salt's solubility profile necessitates careful selection of solvent systems for effective recrystallization.

Detailed Purification Protocol

This protocol outlines a robust method for the purification of this compound via recrystallization. This technique is chosen for its efficiency in removing a wide range of impurities and its scalability.

Materials and Reagents
  • Crude this compound

  • Isopropanol (IPA), anhydrous

  • Ethanol (EtOH), absolute

  • Diethyl ether, anhydrous

  • Activated carbon, decolorizing

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Step-by-Step Purification Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude this compound. For every 1 gram of crude material, add 10 mL of isopropanol.

    • Rationale: Isopropanol is selected as the primary recrystallization solvent due to the target compound's good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for inducing crystallization upon cooling.

  • Heating and Dissolution: Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved.

    • Rationale: Heating increases the solubility of the compound, allowing for the creation of a supersaturated solution upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude material) to the solution. Reheat the mixture to reflux for 10-15 minutes.

    • Rationale: Activated carbon has a high surface area and adsorbs colored impurities, leading to a purer, colorless final product.

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed Büchner funnel to remove the activated carbon and any insoluble impurities.

    • Rationale: Performing the filtration while hot prevents premature crystallization of the product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, the flask can be loosely covered and left undisturbed for several hours. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether.

    • Rationale: A cold ethanol wash removes any residual soluble impurities from the crystal surfaces. The subsequent diethyl ether wash helps to displace the ethanol and facilitates faster drying due to its high volatility.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

    • Rationale: Drying under vacuum at a mild temperature removes residual solvents without causing decomposition of the product.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical methods.

Analytical Technique Parameter Expected Result
High-Performance Liquid Chromatography (HPLC) Purity≥ 99.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Identity and PuritySpectra consistent with the structure of this compound and absence of impurity signals.
Mass Spectrometry (MS) Molecular Weight[M+H]⁺ peak corresponding to the free base.
Melting Point Physical PropertySharp melting point consistent with literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • Hazard Statements: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[5]

Troubleshooting

Problem Possible Cause Solution
Product does not crystallize Solution is not sufficiently saturated; cooling is too rapid.Concentrate the solution by evaporating some of the solvent; ensure slow cooling.
Oily product forms instead of crystals Presence of impurities that inhibit crystallization.Try a different solvent system or perform a preliminary purification step like an acid-base extraction.
Low recovery of purified product Compound is too soluble in the chosen solvent at low temperatures.Use a less polar co-solvent to induce further precipitation.

Workflow Diagram

Purification_Workflow cluster_protocol Purification Protocol A 1. Dissolve Crude Product in Isopropanol B 2. Heat to Reflux A->B C 3. Decolorize with Activated Carbon (Optional) B->C D 4. Hot Filtration C->D E 5. Cool to Crystallize D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash Crystals (Cold EtOH & Diethyl Ether) F->G H 8. Dry Under Vacuum G->H I Purified 1H-imidazol-5-amine HCl H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Parallel Synthesis of Substituted Imidazole Libraries using 1H-Imidazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the strategic use of 1H-imidazol-5-amine hydrochloride as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The ability to efficiently derivatize this core structure in a high-throughput manner is therefore of significant interest to the drug discovery community. These application notes detail the key chemical properties of this compound, a rationale for its use in library synthesis, and step-by-step protocols for its derivatization via N-acylation and reductive amination in a parallel format. Furthermore, we address common challenges and provide solutions for reaction optimization, work-up, and purification in a high-throughput setting.

Introduction: The Strategic Value of the 5-Aminoimidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a frequent component of pharmacologically active molecules.[1] The 5-aminoimidazole substructure is particularly valuable as it provides a convenient handle for introducing molecular diversity. By modifying the exocyclic amine, researchers can rapidly generate large libraries of related compounds for screening against a wide range of biological targets. Parallel synthesis, a cornerstone of modern medicinal chemistry, allows for the simultaneous synthesis of a multitude of compounds, significantly accelerating the hit-to-lead optimization process.[3] This guide focuses on leveraging this compound for this purpose, offering field-proven insights and detailed protocols.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and reproducible library synthesis.

PropertyValueSource
CAS Number 1261268-96-5--INVALID-LINK--
Molecular Formula C₃H₆ClN₃--INVALID-LINK--
Molecular Weight 119.55 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--

Causality Behind Experimental Choices: The Hydrochloride Salt

1H-imidazol-5-amine is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated form of the amine is less susceptible to aerial oxidation. However, for most derivatization reactions, the free amine is the reactive species. Therefore, the in-situ liberation of the free amine using a suitable base is a critical first step in any synthetic protocol. The choice of base is crucial; it must be strong enough to deprotonate the amine hydrochloride but should not interfere with the subsequent reaction or be difficult to remove during work-up. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred.

Parallel Synthesis Workflows

The following sections provide detailed protocols for the derivatization of this compound in a parallel format. These protocols are designed for execution in multi-well plates (e.g., 96-well plates) and can be adapted for automated synthesis platforms.

Workflow for Parallel N-Acylation

This workflow describes the reaction of 1H-imidazol-5-amine with a library of carboxylic acids to generate a diverse set of amides.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dispense 1H-imidazol-5-amine HCl solution to wells add_base Add non-nucleophilic base (e.g., DIPEA) start->add_base Liberate free amine add_acid Dispense unique carboxylic acid to each well add_base->add_acid add_coupling Add coupling agent solution (e.g., HATU) add_acid->add_coupling Activate carboxylic acid incubate Incubate at room temperature with shaking add_coupling->incubate quench Quench reaction incubate->quench extract Liquid-Liquid or Solid-Phase Extraction quench->extract purify Purify via automated flash chromatography extract->purify analyze LC-MS and/or UPLC analysis for purity and identity purify->analyze end Compound Library analyze->end

Caption: Workflow for Parallel N-Acylation of 1H-imidazol-5-amine HCl.

Detailed Protocol: Parallel N-Acylation

Materials:

  • This compound

  • Library of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high throughput)

  • Parallel purification system (e.g., automated flash chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Prepare individual 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF. This solution should be prepared fresh before use.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 80 µL of the DIPEA stock solution (0.04 mmol, 2 equivalents) to each well and mix briefly. This neutralizes the hydrochloride and provides the necessary basic conditions for the coupling reaction.

    • Transfer 100 µL of each unique carboxylic acid solution to the corresponding well of the reaction block.

    • Initiate the reaction by adding 120 µL of the HATU stock solution (0.024 mmol, 1.2 equivalents) to each well.

  • Reaction:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • Option A: Liquid-Liquid Extraction:

      • Quench the reaction by adding 500 µL of water to each well.

      • Extract the contents of each well with ethyl acetate (3 x 500 µL).

      • Combine the organic extracts for each reaction in a new 96-well plate.

      • Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

    • Option B: Solid-Phase Extraction (SPE):

      • Dilute the reaction mixture with an appropriate solvent and load onto a pre-conditioned SPE cartridge (e.g., a reverse-phase C18 cartridge).

      • Wash the cartridge to remove unreacted starting materials and reagents.

      • Elute the desired product with a suitable solvent.

    • Purification:

      • Dissolve the crude product from the work-up in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

      • Purify each compound using an automated parallel flash chromatography system.

  • Analysis:

    • Analyze the purity and confirm the identity of each compound in the library using LC-MS and/or UPLC.

Workflow for Parallel Reductive Amination

This workflow details the reaction of 1H-imidazol-5-amine with a library of aldehydes or ketones to produce a diverse library of secondary and tertiary amines.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dispense 1H-imidazol-5-amine HCl solution add_base Add non-nucleophilic base (e.g., TEA) start->add_base Liberate free amine add_carbonyl Dispense unique aldehyde/ketone to each well add_base->add_carbonyl form_imine Stir to form imine intermediate add_carbonyl->form_imine add_reductant Add reducing agent (e.g., NaBH(OAc)₃) form_imine->add_reductant In situ reduction incubate Incubate at room temperature add_reductant->incubate quench Quench with aqueous base incubate->quench extract Liquid-Liquid Extraction quench->extract purify Purify via automated flash chromatography extract->purify analyze LC-MS and/or UPLC analysis purify->analyze end Compound Library analyze->end

Caption: Workflow for Parallel Reductive Amination of 1H-imidazol-5-amine HCl.

Detailed Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • Library of aldehydes or ketones

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M suspension of this compound in anhydrous DCE.

    • Prepare a 0.5 M solution of TEA in anhydrous DCE.

    • Prepare individual 0.22 M solutions of each aldehyde or ketone from your library in anhydrous DCE in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound suspension (0.02 mmol).

    • Add 80 µL of the TEA stock solution (0.04 mmol, 2 equivalents) to each well and mix to ensure the free amine is generated.

    • Transfer 100 µL of each unique aldehyde or ketone solution to the corresponding well of the reaction block.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 1-2 hours to facilitate imine formation.

    • Prepare a 0.3 M suspension of sodium triacetoxyborohydride in anhydrous DCE.

    • Carefully unseal the reaction block and add 100 µL of the STAB suspension (0.03 mmol, 1.5 equivalents) to each well. A slight effervescence may be observed.

    • Reseal the block and continue to shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the contents of each well with dichloromethane (3 x 500 µL).

    • Combine the organic extracts for each reaction in a new 96-well plate.

    • Pass the combined organic extracts through a phase separator cartridge to remove residual water.

    • Evaporate the solvent.

    • Purify the crude product using an automated parallel flash chromatography system. The use of a basic modifier (e.g., 0.5% triethylamine) in the eluent can improve peak shape for these basic compounds.[4]

  • Analysis:

    • Analyze the purity and confirm the identity of each compound in the library using LC-MS and/or UPLC.

Trustworthiness: A Self-Validating System

To ensure the fidelity of the synthesized library, it is crucial to incorporate quality control measures throughout the process.

  • Reaction Monitoring: For a new library, it is advisable to select a few representative reactions to monitor to completion by LC-MS. This will help in optimizing the reaction time for the entire plate.

  • Crude Analysis: A high-throughput analysis of the crude reaction mixtures (e.g., by flow-injection analysis mass spectrometry) can provide a rapid assessment of the success rate across the library before committing to large-scale purification.

  • Purity Assessment: All final compounds should be analyzed for purity, typically by LC-MS with UV detection at multiple wavelengths and/or an evaporative light scattering detector (ELSD). A purity threshold (e.g., >90%) should be set for compounds to be included in biological screening.

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of diverse libraries of substituted imidazoles. The protocols outlined in these application notes provide a robust framework for the efficient N-acylation and reductive amination of this scaffold in a high-throughput format. By understanding the chemical properties of the starting material and implementing appropriate reaction conditions and purification strategies, researchers can significantly accelerate their drug discovery efforts. The key to success lies in the careful planning of the synthetic route, the use of high-quality reagents and solvents, and the implementation of rigorous quality control measures.

References

Application Note: A Robust and Scalable Synthesis of 1H-imidazol-5-amine Hydrochloride for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-imidazol-5-amine and its salts are pivotal building blocks in medicinal chemistry and pharmaceutical manufacturing. This application note provides a detailed, technically grounded protocol for the scale-up synthesis of 1H-imidazol-5-amine hydrochloride. The narrative emphasizes the rationale behind procedural choices, process control, safety, and analytical validation to ensure a reproducible and high-purity outcome suitable for drug development professionals. While direct industrial synthesis routes for this specific molecule are not widely published, this guide synthesizes established chemical principles for related imidazole compounds to present a robust and logical pathway.

Introduction: The Strategic Importance of Imidazole Scaffolds

The imidazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents, from antifungal medications to anticancer drugs.[1] Specifically, derivatives of 5-aminoimidazole, such as 5-aminoimidazole-4-carboxamide hydrochloride, are critical intermediates in the synthesis of life-saving medications, including the chemotherapy agent Temozolomide.[2][3] The hydrochloride salt form of these amines is preferred in manufacturing due to its enhanced stability, water solubility, and ease of handling compared to the free base, which can be oily or less stable.[3][4]

Scaling the synthesis of these intermediates from the laboratory bench to an industrial setting introduces significant challenges, including reaction kinetics, heat management, impurity profiling, and process safety. This document outlines a comprehensive approach to address these challenges for the synthesis of this compound, ensuring high yield and purity.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is based on the well-established cyclization of a suitable acyclic precursor, a common industrial strategy for producing imidazole rings.[5][6] The process begins with readily available starting materials and proceeds through a formamidine intermediate, which then undergoes intramolecular cyclization under controlled conditions.

Causality of Experimental Design
  • Choice of Starting Materials: The synthesis begins with diaminomaleonitrile, an industrially available and cost-effective raw material.[6][7] Formamide serves as the source for the final carbon atom required to close the imidazole ring.

  • Cyclization Catalyst: Phosphorus oxychloride is used to facilitate the formation of a Vilsmeier-type reagent with formamide, which then reacts with diaminomaleonitrile to form an N-vinylformamidine intermediate. This intermediate is primed for cyclization.

  • Hydrolysis and Decarboxylation: The initial cyclization product requires hydrolysis to yield the desired amine. The choice of a strong base like sodium hydroxide ensures complete reaction.

  • Salt Formation: The final conversion to the hydrochloride salt is a critical step. It not only purifies the product by precipitating it from a solution where impurities may remain but also confers significant stability to the final compound.[4] Dissolving the free base in an appropriate solvent and introducing hydrochloric acid provides a controlled precipitation of the desired salt.

Reaction Mechanism Overview

The core transformation involves the reaction of diaminomaleonitrile with a formylating agent to create an intermediate that, upon heating and hydrolysis, cyclizes to form the imidazole ring. The final step is a standard acid-base reaction to form the hydrochloride salt.

A Diaminomaleonitrile + Formamide C Formation of N-vinylformamidine Intermediate A->C Reagent Activation B Phosphorus Oxychloride (Catalyst) B->C D Intramolecular Cyclization & Hydrolysis (NaOH, H2O) C->D Heat E 1H-imidazol-5-amine (Free Base) D->E Work-up F HCl Addition (Salt Formation) E->F G 1H-imidazol-5-amine HCl (Final Product) F->G Precipitation

Caption: A simplified overview of the synthetic pathway.

Detailed Scale-Up Protocol

This protocol is designed for a 100-gram scale production of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay.

Equipment & Materials
  • 5 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a high-torque motor

  • Thermometer or thermocouple probe

  • Dropping funnel or addition pump

  • Reflux condenser and tail gas absorber (for HCl and other vapors)

  • Inert gas supply (Argon or Nitrogen)

  • Filtration apparatus (Büchner funnel or filter press)

  • Vacuum drying oven

Reagent & Process Parameter Tables

Table 1: Reagent & Solvent Quantities

CompoundMolecular Wt.QuantityMolesMolar Eq.
Diaminomaleonitrile108.09 g/mol 162 g1.501.0
Formamide45.04 g/mol 101.3 g2.251.5
Phosphorus Oxychloride153.33 g/mol 344.7 g2.251.5
Tetrahydrofuran (THF)72.11 g/mol 1.5 L--
Sodium Hydroxide40.00 g/mol 290 g7.254.83
Water (DI)18.02 g/mol 1.5 L--
Hydrochloric Acid (37%)36.46 g/mol As needed--
Absolute Ethanol46.07 g/mol As needed--

Table 2: Process Parameters & Controls

StepParameterSetpoint / RangeRationale
Intermediate Formation Temperature0-5 °C (addition), <35 °C (reaction)Controls exothermic reaction of POCl₃.[7]
Reaction Time2-4 hoursMonitored by LC for starting material consumption.[7]
Hydrolysis Temperature95-100 °CEnsures complete cyclization and hydrolysis.[7]
Reaction Time~3 hoursMonitored by LC for intermediate consumption.
Purification pH Adjustment6.5 - 7.0Precipitates the free base from the reaction mixture.
Crystallization Temp.0-5 °CMaximizes yield of the precipitated product.
Salt Formation pH Adjustment< 3.0Ensures complete conversion to the hydrochloride salt.[6]
Drying Temperature45-50 °CRemoves residual solvents without degrading the product.

Step-by-Step Synthesis Workflow

A Step 1: Reactor Setup Charge THF, Diaminomaleonitrile, Formamide. Inert with Argon. Cool to 0°C. B Step 2: Intermediate Formation Slowly add Phosphorus Oxychloride. Maintain T < 35°C. React for 2-4h. A->B C Step 3: Hydrolysis Charge Water and NaOH. Add crude intermediate. Heat to 95°C for ~3h. B->C D Step 4: Isolation of Free Base Cool to 20°C. Adjust pH to 6.5-7.0 with HCl. Cool to 0-5°C, filter, and wash cake. C->D E Step 5: Recrystallization Recrystallize crude solid from water. Wash with cold ethanol and dry. D->E F Step 6: Salt Formation Dissolve purified base in Ethanol. Add HCl solution to pH < 3. Filter. E->F G Step 7: Final Drying Wash cake with cold Ethanol. Dry under vacuum at 45-50°C. F->G

Caption: The sequential workflow for the scale-up synthesis.

Protocol:

  • Intermediate Synthesis: Under an argon atmosphere, charge the 5 L reactor with THF (1.5 L), diaminomaleonitrile (162 g), and formamide (101.3 g).[7] Begin mechanical stirring and cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (344.7 g) via a dropping funnel, ensuring the internal temperature does not exceed 35 °C.[7]

  • After the addition is complete, maintain the reaction at 35 °C for 2 hours. Monitor the reaction by HPLC until the consumption of diaminomaleonitrile is >99.5%.[7]

  • Hydrolysis & Cyclization: In a separate reactor, prepare a solution of sodium hydroxide (290 g) in water (1.45 L).[7] Carefully transfer the crude intermediate mixture from the first step into the NaOH solution.

  • Heat the mixture to 95-100 °C and hold for approximately 3 hours, monitoring for the disappearance of the intermediate.[7]

  • Work-up and Purification: Cool the reaction mixture to 20 °C. Carefully adjust the pH to 6.5-7.0 using concentrated hydrochloric acid.

  • Cool the neutralized mixture to 0-5 °C and stir for 1 hour to maximize precipitation. Filter the resulting solid, wash the filter cake with cold deionized water, and then with cold absolute ethanol.[7]

  • For enhanced purity, the crude solid can be recrystallized from water.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Add a solution of HCl (e.g., in diethyl ether, dioxane, or as concentrated aqueous HCl if the product is precipitated from an organic solvent) dropwise with stirring until the pH is ≤ 3.[4][6]

  • The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid by filtration, wash with cold diethyl ether or the precipitation solvent, and dry under vacuum at 45-50 °C to a constant weight.[4]

Safety, Handling, and Environmental Considerations

Table 3: Hazard Identification and Safety Precautions

ChemicalHazard Statements (H-codes)Precautionary Statements (P-codes)PPE
1H-imidazol-5-amine HCl H302, H315, H319, H335[8]P261, P280, P305+P351+P338[8][9]Goggles, gloves, lab coat, respirator
Phosphorus Oxychloride H302, H314, H330, H373P260, P280, P304+P340, P305+P351+P338Chemical suit, face shield, respirator
Sodium Hydroxide H290, H314P280, P301+P330+P331, P305+P351+P338Goggles, gloves, protective clothing
Diaminomaleonitrile H301, H311, H331P261, P280, P301+P310Goggles, gloves, lab coat, respirator
  • Engineering Controls: All operations must be performed in a reactor system with proper ventilation and a scrubber to handle acidic vapors.[9] An emergency shower and eyewash station must be readily accessible.

  • Spill Management: For acid or base spills, neutralize with appropriate agents (e.g., sodium bicarbonate for acid, citric acid for base). Absorb organic solvent spills with a non-combustible absorbent material.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not discharge into drains.[10]

Analytical Characterization and Quality Control

Table 4: Final Product Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 99.0%HPLC
Identity Conforms to reference standard¹H NMR, IR
Molecular Weight 119.55 g/mol [11][12]Mass Spectrometry
Melting Point Conforms to referenceMelting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete initial reaction. Loss during work-up or transfer.Ensure complete consumption of starting material via in-process controls (IPC). Optimize pH and temperature for precipitation.
High Impurity Profile Side reactions due to poor temperature control. Insufficient purification.Strictly maintain temperature during POCl₃ addition. Re-evaluate recrystallization solvent system.
Product is an Oil/Gummy Incomplete conversion to hydrochloride salt. Residual solvent.Ensure pH is sufficiently acidic (<3) during salt formation. Ensure adequate drying time and temperature.[4]
Column Chromatography Streaking Basic nature of the amine interacting with acidic silica gel.If chromatography is necessary for the free base, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[4]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By integrating principles of process chemistry, safety, and analytical rigor, this guide serves as a valuable resource for researchers and drug development professionals. The emphasis on understanding the causality behind each step ensures that the process can be effectively implemented, optimized, and validated for large-scale pharmaceutical intermediate manufacturing.

References

Application Note: Preparation and Handling of 1H-imidazol-5-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and best practices for the preparation, handling, and storage of 1H-imidazol-5-amine hydrochloride solutions. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the scientific principles behind the methodologies to ensure solution accuracy, stability, and suitability for downstream applications. Topics covered include the compound's physicochemical properties, solvent selection criteria, step-by-step preparation of aqueous and organic stock solutions, quality control measures, and critical safety information.

Introduction: The Role of this compound in Research

1H-imidazol-5-amine, and its hydrochloride salt, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] The imidazole nucleus is a core scaffold in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Compounds derived from this scaffold exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The successful use of this compound in synthesis and biological assays is critically dependent on the quality and consistency of the prepared solutions. Improper handling, solvent choice, or storage can lead to degradation, inaccurate concentrations, and compromised experimental results. This application note serves as an authoritative guide to preparing reliable solutions, grounding protocols in established chemical principles to empower researchers to achieve reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its effective and safe use.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1261268-96-5[4][5]
Molecular Formula C₃H₆ClN₃[5]
Molecular Weight 119.55 g/mol [5][6]
Appearance Solid
IUPAC Name 1H-imidazol-5-amine;hydrochloride[6]
Common Synonyms 4-Aminoimidazole Hydrochloride[6]
Storage Temperature 2-8°C, under inert atmosphere[7]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Hazard Statements: The compound is classified with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9] All weighing and solution preparation should be performed in a certified chemical fume hood to avoid inhalation of the powder.[8][9]

  • First Aid: In case of contact, rinse skin or eyes thoroughly with water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.[8]

Principles of Dissolution and Stability

The Role of the Hydrochloride Salt

The hydrochloride salt form of 1H-imidazol-5-amine significantly enhances its solubility in aqueous media compared to its free base form. This is a crucial feature, as many biological and biochemical assays are conducted in aqueous buffers. The protonated amine group improves the molecule's interaction with polar solvents like water, facilitating dissolution.[10]

Solvent Selection: A Causal Approach

The choice of solvent is dictated by the intended application.

  • Aqueous Solvents (e.g., Ultrapure Water, PBS, Tris-HCl): Ideal for direct use in most biological assays. The hydrochloride salt is generally soluble in these systems.[9]

    • Causality: Buffered systems are often preferred over pure water to maintain a stable pH, which is critical for both compound stability and the integrity of biological systems (e.g., cells, enzymes). However, one must ensure there are no unwanted interactions between the buffer components and the compound.

  • Polar Organic Solvents (e.g., DMSO, Ethanol): Primarily used to create high-concentration stock solutions.[11]

    • Causality: These solvents can often dissolve higher concentrations of the compound than aqueous buffers. A concentrated stock allows for the storage of a larger amount of material in a small volume and simplifies the process of making serial dilutions for dose-response experiments. It is critical to ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[11]

Factors Affecting Solution Stability

Solutions of this compound are susceptible to degradation.[12] For maximum reliability, it is strongly recommended to prepare solutions fresh before each experiment. [12]

  • Temperature & Light: Elevated temperatures and exposure to UV or fluorescent light can accelerate chemical degradation.[12] Stock solutions, if stored, must be kept at low temperatures (4°C for short-term, -20°C or -80°C for longer-term) and protected from light using amber vials or by wrapping containers in aluminum foil.[12]

  • pH: The stability of imidazole-containing compounds can be pH-dependent.[12] Working in a buffered system helps maintain a consistent pH environment.

  • Oxidation: Amine-containing compounds can be prone to oxidation from dissolved air. While less of a concern for short-term use, for long-term storage, purging the solvent with an inert gas (argon or nitrogen) before dissolution can minimize this pathway.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles for stored stock solutions, as this can accelerate degradation and cause the compound to precipitate out of solution.[12] It is best practice to aliquot stock solutions into single-use volumes before freezing.[12]

Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM solution in a standard biological buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

Materials & Equipment:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance

  • Calibrated pH meter

  • Glass volumetric flask and beaker

  • Magnetic stirrer and stir bar

  • Sonicator bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the mass of this compound (MW: 119.55 g/mol ) required.

    • For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 119.55 g/mol = 0.01196 g = 11.96 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the solid and transfer it to a clean glass beaker.

  • Dissolution: Add approximately 8 mL of PBS to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic stir plate.

    • Expert Insight: If dissolution is slow, place the beaker in a sonicator water bath for 5-10 minute intervals. Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break up solid particles, accelerating dissolution without significant heating.

  • pH Verification: Once the solid is fully dissolved, check the pH of the solution using a calibrated pH meter. If necessary, adjust to the target pH (7.4) using dilute HCl or NaOH.

  • Final Volume: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of PBS and add the rinsing to the flask to ensure a complete transfer. Add PBS to the calibration mark. Invert the flask several times to ensure homogeneity.

  • Sterilization & Storage: For biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container. Store at 4°C for immediate use (within 24 hours) or aliquot into single-use tubes and store at -20°C, protected from light.[12]

Protocol: Preparation of a 100 mM Organic Stock Solution in DMSO

This protocol is for creating a concentrated stock solution for long-term storage and serial dilution.

Materials & Equipment:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined cap (e.g., amber vial)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required.

    • For 1 mL of a 100 mM solution: 0.001 L * 0.100 mol/L * 119.55 g/mol = 0.01196 g = 11.96 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass directly into a tared, dry amber glass vial.

    • Expert Insight: Using anhydrous DMSO is critical as DMSO is highly hygroscopic. Absorbed water can affect compound solubility and stability.

  • Dissolution: Add the calculated volume of anhydrous DMSO (1 mL) to the vial. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the tightly capped vial at -20°C, protected from light.[12] The vial should be sealed with paraffin film to further prevent moisture ingress during storage. Remember to aliquot if frequent use is anticipated to avoid multiple freeze-thaw cycles.[12]

Workflow Visualization and Data Summary

The following diagram illustrates the standardized workflow for preparing an aqueous solution of this compound.

G cluster_prep Preparation Phase cluster_qc QC & Finalization cluster_storage Final Processing calc 1. Calculate Mass weigh 2. Weigh Compound (in Fume Hood) calc->weigh add_solvent 3. Add Solvent (e.g., PBS) weigh->add_solvent dissolve 4. Dissolve (Stir / Sonicate) add_solvent->dissolve ph_check 5. Verify pH dissolve->ph_check adjust_vol 6. Adjust to Final Volume ph_check->adjust_vol filter 7. Sterile Filter (0.22 µm) adjust_vol->filter store 8. Store Properly (Aliquot, Freeze, Protect from Light) filter->store caption Workflow for Aqueous Solution Preparation

Caption: Workflow for Aqueous Solution Preparation

Quick Reference Table
ParameterAqueous SolutionOrganic Stock Solution
Primary Solvent Ultrapure H₂O, PBS, TrisAnhydrous DMSO, Ethanol
Typical Conc. Range 1-10 mM50-100 mM
Dissolution Aid Stirring, SonicationVortexing, Gentle Warming
Key Consideration pH stability, isotonicityAnhydrous conditions, final assay concentration
Short-Term Storage 4°C, protected from light (<24h)N/A (use directly or freeze)
Long-Term Storage -20°C / -80°C (single-use aliquots)-20°C / -80°C (in amber, sealed vials)

Quality Control and Validation

To ensure the trustworthiness of experimental data, solution validation is crucial.

  • Concentration Verification: While not always practical for routine preparations, the concentration of a stock solution can be verified using UV-Vis spectrophotometry if a molar extinction coefficient (ε) at a specific wavelength (λ_max) is known or determined empirically.

  • Purity & Degradation Analysis: For long-term studies or when solution instability is suspected, High-Performance Liquid Chromatography (HPLC) can be employed.[12] Comparing a freshly prepared sample to an aged one can reveal the presence of degradation products, which would appear as new or enlarged peaks in the chromatogram.

Conclusion

The preparation of accurate and stable this compound solutions is a fundamental prerequisite for reliable research in drug discovery and chemical synthesis. By adhering to the scientifically-grounded protocols outlined in this guide—paying close attention to solvent choice, handling procedures, and storage conditions—researchers can mitigate variability and ensure the integrity of their experimental outcomes. The consistent use of fresh solutions and proper storage of concentrated stocks are the most critical factors for achieving reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1H-imidazol-5-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-imidazol-5-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high yields of this valuable heterocyclic compound. We will explore the common pitfalls associated with the two primary synthetic routes and provide field-proven, step-by-step solutions to overcome them. Our approach is grounded in chemical principles to not only solve immediate issues but also to empower you with a deeper understanding of the reaction mechanisms at play.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of 1H-imidazol-5-amine is most commonly approached via two distinct strategies: the reduction of a nitro-imidazole precursor or the construction of the imidazole ring from acyclic starting materials. This guide is structured to address specific problems within each of these pathways.

Route A: Reduction of 5-Nitroimidazole

This is often the most direct route, involving the chemical or catalytic reduction of commercially available 5-nitroimidazole. While straightforward in principle, the reaction is sensitive to several factors that can drastically impact yield and purity.

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Diagram 1: Synthetic pathway for Route A.

Question 1: My reduction of 5-nitroimidazole is incomplete. After several hours, TLC analysis still shows significant starting material. What's wrong?

Answer: An incomplete reduction is one of the most frequent issues and typically points to a problem with the reducing agent or the reaction conditions. The nitro group on the imidazole ring requires potent reduction, and its efficiency is highly dependent on the chosen method.[1]

Potential Causes & Solutions:

  • Inactive Catalyst (Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst is susceptible to poisoning and deactivation.

    • Expert Insight: Catalysts can be poisoned by sulfur-containing compounds or other impurities in the starting material or solvent. Always use high-purity reagents.

    • Solution: Use a fresh batch of Pd/C catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., flush the vessel with nitrogen or argon) before introducing hydrogen gas. If using a recycled catalyst, ensure it has been properly washed and dried.

  • Insufficient Hydrogen Pressure: For a successful hydrogenation, maintaining adequate hydrogen pressure is critical.

    • Solution: Ensure all connections on your hydrogenation apparatus are sealed to prevent leaks. For benchtop reactions, a balloon filled with hydrogen is often sufficient, but for stubborn reductions, a Parr hydrogenator apparatus allowing for higher pressures (e.g., 50 psi) may be necessary.

  • Degraded Chemical Reductant (e.g., SnCl₂): Tin(II) chloride is a common alternative to catalytic hydrogenation but is sensitive to oxidation.

    • Solution: Use a freshly opened bottle of anhydrous tin(II) chloride or verify the quality of your existing stock. The reaction is typically run in concentrated HCl, which helps maintain the active reducing species.

Protocol 1: Monitoring the Reduction by TLC

  • Sample Prep: Withdraw a small aliquot of the reaction mixture and dilute it with methanol.

  • Spotting: Spot the diluted sample on a silica TLC plate alongside a spot of the 5-nitroimidazole starting material.

  • Eluent: A mobile phase of 10% Methanol in Dichloromethane (DCM) with 0.5% triethylamine is typically effective. The triethylamine prevents the basic amine product from streaking on the acidic silica plate.[2]

  • Visualization: Visualize under UV light (254 nm). The product, 1H-imidazol-5-amine, is also UV active. A stain like ninhydrin can be used, which will specifically stain the primary amine product to a purple or yellow color, while the starting material will not react.[3]

  • Analysis: A completed reaction will show the disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the amine product.

Question 2: The reaction worked, but my final product is an impure, dark oil after workup, and the yield of the hydrochloride salt is very low. How can I improve isolation and purification?

Answer: This issue commonly arises from side reactions, improper workup pH, or suboptimal salt formation technique. The product is a polar, basic amine that requires careful handling during extraction and precipitation.

Potential Causes & Solutions:

  • Incorrect Workup pH: The amine product is soluble in acidic aqueous layers and organic layers when in its free base form. Exploiting this pH-dependent solubility is key to purification.

    • Expert Insight: After the reduction is complete (especially with SnCl₂/HCl), the amine is present as a salt in a highly acidic solution. Simply neutralizing and extracting can lead to co-extraction of tin salts and other impurities.

    • Solution: A robust acid/base extraction is necessary. After the reaction, basify the aqueous mixture to a pH > 11 using a strong base like 10 M NaOH while cooling in an ice bath.[4] This converts the amine hydrochloride to the free base, which can then be thoroughly extracted into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine to remove residual inorganic salts.

  • Inefficient Salt Formation: Precipitating the hydrochloride salt requires anhydrous conditions and a suitable solvent system.

    • Solution: After drying and concentrating the organic extracts containing the free base, dissolve the crude amine in a minimal amount of a suitable solvent like anhydrous diethyl ether, ethyl acetate, or isopropanol.[2] Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or a solution prepared by bubbling HCl gas through isopropanol) dropwise with stirring. The hydrochloride salt should precipitate as a solid. Using a large excess of HCl or having water present can lead to the formation of a hygroscopic oil instead of a crystalline solid.

Table 1: Solvent Selection for Hydrochloride Salt Precipitation

Solvent for Free BaseHCl SourceObservations & Best Practices
Anhydrous Diethyl Ether2.0 M HCl in Diethyl EtherOften yields a fine white precipitate. The low boiling point makes for easy removal.
Anhydrous IsopropanolHCl gas or Acetyl ChlorideGood for products that are slightly more polar. Can sometimes require cooling to initiate precipitation.
Anhydrous Ethyl AcetateHCl in Dioxane or EtherA versatile option. Ensure the ethyl acetate is thoroughly dried to prevent oiling out.
Route B: Cyclization from Aminoacetonitrile Precursors

This classical approach builds the imidazole ring from the ground up. It offers flexibility but involves multiple steps, each with its own potential for yield loss. The key steps are the formylation of aminoacetonitrile followed by a cyclization/dehydration reaction.

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}

Diagram 2: Synthetic pathway for Route B.

Question 3: My initial formylation of aminoacetonitrile gives a low yield or a complex mixture. How can this step be optimized?

Answer: The formylation of aminoacetonitrile is a delicate step. The starting material can be unstable, and the nitrile group can undergo hydration under harsh conditions.[5] The choice of formylating agent is critical for achieving high chemoselectivity.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Using strong acids or high temperatures can lead to the decomposition of aminoacetonitrile or hydrolysis of the nitrile to an amide, which will not cyclize correctly.[6]

    • Solution: A common and effective method is to use a mixture of formic acid and acetic anhydride to generate formic anhydride in situ at low temperatures (e.g., 0-10 °C).[7] This provides a potent but transient formylating agent that reacts quickly with the amine without requiring excessive heat.

  • Unstable Formylating Agent: Reagents like N-formylimidazole are effective but are extremely hygroscopic and can degrade upon storage, leading to inconsistent results.[7]

    • Solution: If using a reagent like N-formylimidazole, ensure it is from a fresh, tightly sealed container. The in situ generation of formic anhydride is often more reliable and cost-effective.

Protocol 2: Optimized N-Formylation of Aminoacetonitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool formic acid (1.2 equivalents) to 0 °C in an ice bath.

  • Anhydride Formation: Add acetic anhydride (1.1 equivalents) dropwise to the formic acid, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 15-20 minutes.

  • Amine Addition: Dissolve aminoacetonitrile hydrochloride (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.0 equivalent) in a suitable solvent like THF and add this solution dropwise to the cold formic anhydride mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding cold water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove excess acids, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Question 4: The final cyclization step to form the imidazole ring is failing, resulting in a polymeric mess or recovery of the formylated starting material. What are the critical factors for ring closure?

Answer: The cyclization of N-formylaminoacetonitrile to form the imidazole ring is a condensation reaction that requires the removal of water. Without efficient dehydration and the presence of a second "formyl equivalent" (often from the solvent or an additional reagent), the reaction will not proceed.

Potential Causes & Solutions:

  • Insufficient Dehydration: The intramolecular cyclization is a dehydration process. If water is not effectively removed, the equilibrium will not favor the imidazole product.

    • Expert Insight: This reaction is often performed by heating the N-formylaminoacetonitrile in a large excess of formamide. Formamide serves as both a high-boiling solvent and the source of the atoms needed to close the ring, effectively acting as a dehydrating agent.[8]

  • Lack of a C2 Carbon Source: The imidazole ring requires a carbon atom at the C2 position. The starting material only provides the C4 and C5 atoms and the N1 and N3 atoms.

    • Solution: As mentioned, heating in formamide provides the C2 carbon. Alternatively, other methods described in imidazole synthesis literature, such as using phosphorus oxychloride with DMF (Vilsmeier-Haack conditions), can facilitate cyclization, although these conditions can be harsh.[9] For this specific substrate, heating in formamide is the most commonly cited successful method.

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Diagram 3: A logical workflow for troubleshooting synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of this compound? A: The hydrochloride salt is typically an off-white to pale yellow solid.[10] Like many amine hydrochlorides and imidazole compounds, it can be hygroscopic (absorb moisture from the air).[11] For long-term storage, it should be kept in a tightly sealed container in a desiccator or glovebox, under an inert atmosphere (argon or nitrogen), and refrigerated (2-8 °C).[10]

Q2: Why is my product isolated as a hydrochloride salt instead of the free base? A: There are three primary reasons:

  • Stability: The free base amine is more susceptible to aerial oxidation and degradation over time. The salt form is generally more stable for long-term storage.[12]

  • Handling: The hydrochloride salt is typically a crystalline solid, which is much easier to handle, weigh, and store than the free base, which may be an oil or a low-melting solid.[2]

  • Solubility: For biological applications, the hydrochloride salt is significantly more soluble in aqueous buffers than the free base.[13]

Q3: My purified free base streaks on silica gel even with triethylamine in the eluent. What are my options? A: If streaking persists, you can try increasing the triethylamine concentration (up to 2%) or switching to a more basic stationary phase, such as alumina (basic or neutral). Alternatively, reverse-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water with a modifier like formic acid or TFA can be very effective for purifying polar amines.

References

Technical Support Center: Enhancing the Purity of Crude 1H-imidazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this valuable chemical intermediate. Our focus is on delivering practical, field-proven insights rooted in scientific principles to help you achieve the desired purity for your downstream applications.

Introduction: Understanding the Purification Challenges

This compound is a polar, water-soluble molecule.[1] Its basic amine and imidazole functionalities can lead to strong interactions with stationary phases in chromatography, often resulting in poor separation and peak tailing.[2] Furthermore, achieving efficient crystallization can be challenging due to its high polarity and potential for multiple hydrogen bonding interactions. This guide provides a structured approach to troubleshoot and optimize the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both the underlying cause and actionable solutions.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What can I do to improve this?

Answer: Streaking, or tailing, is a frequent issue when purifying basic compounds like amines on acidic silica gel.[2][3] This occurs due to strong acid-base interactions between the basic amine/imidazole groups and the acidic silanol groups on the silica surface, causing the compound to move unevenly down the column.

Troubleshooting Strategies:

StrategyRationaleRecommended Implementation
Incorporate a Basic Modifier A basic additive in the mobile phase will compete with your compound for the acidic sites on the silica, effectively masking them and allowing for a more uniform elution.[3]Add 0.5-2% triethylamine (TEA) or a small percentage of ammonium hydroxide (e.g., 1-2% of a concentrated aqueous solution) to your mobile phase. A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH) with a constant percentage of the basic modifier.[3]
Use an Alternative Stationary Phase A less acidic or basic stationary phase will have weaker interactions with your basic compound.Consider using neutral or basic alumina for your column chromatography. However, be aware that the selectivity will be different from silica, so you may need to re-optimize your mobile phase.
Deactivate the Silica Gel Pre-treating the silica gel with a base can neutralize the most acidic sites before you load your compound.Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by washing with the non-polar solvent alone to remove excess TEA.[3]

Question 2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of methanol in the mobile phase. How can I get it to elute?

Answer: The high polarity of this compound can cause it to be strongly retained on the silica gel. If increasing the percentage of a polar solvent like methanol is not sufficient, you may need to further increase the eluent's polarity and/or add a basic modifier.

Solutions:

  • Highly Polar Mobile Phase with a Basic Modifier: A mobile phase consisting of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., in a ratio of 80:18:2) can be effective for eluting highly polar amines.[4]

  • Reverse-Phase Chromatography: If normal-phase chromatography is proving too challenging, consider using a C18 reverse-phase column. In this case, you would use a polar mobile phase (e.g., water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid) and the compound will elute earlier with a higher proportion of the organic solvent.

Recrystallization and Product Isolation Issues

Question 3: I am struggling to find a suitable solvent for recrystallizing my this compound. What should I be looking for?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of your compound, you should focus on polar solvents.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Alcohols like ethanol and isopropanol are often good choices for recrystallizing hydrochloride salts.[1] An aqueous ethanol mixture can also be effective.[1]

  • Test Solubility: Take a small amount of your crude material and test its solubility in a few different solvents at room temperature and upon heating.

  • Consider a Co-solvent System: If a single solvent doesn't provide the desired solubility profile, a co-solvent (or binary) system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5] For a polar compound, a good solvent might be methanol or water, and a poor solvent could be a less polar one like ethyl acetate or acetone.

Question 4: After dissolving my compound in a hot solvent, it "oiled out" upon cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or the compound has a low melting point.[3]

Troubleshooting "Oiling Out":

MethodDescription
Dilute the Solution Add more of the hot recrystallization solvent to dissolve the oil, and then allow the more dilute solution to cool slowly.[3]
Change the Solvent System Experiment with different solvents or co-solvent systems.
Trituration Add a small amount of a solvent in which the oil is insoluble (an anti-solvent). Stir or sonicate the mixture, which can sometimes induce the oil to solidify.[3]

Question 5: My recrystallization is complete, but I'm not getting any crystal formation, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?

Answer: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.

Inducing Crystallization:

TechniqueHow to Perform
Scratching Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
Seeding If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[3]
Reduce Solvent Volume Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
Anti-Solvent Addition Slowly add a solvent in which your compound is insoluble to the solution until it becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude 1H-imidazol-5-amine Free Base

This protocol is for the purification of the free base form of 1H-imidazol-5-amine before conversion to the hydrochloride salt.

Materials:

  • Crude 1H-imidazol-5-amine

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (25% in water)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This will ensure a more even loading onto the column.

  • Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent (e.g., 100% DCM or DCM with a very small percentage of MeOH). Pack your column with this slurry.

  • Sample Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your initial mobile phase. A common starting point is a gradient of 0-10% Methanol in Dichloromethane, with 1% Triethylamine added to the mobile phase throughout the gradient.

  • Monitoring: Collect fractions and monitor the elution of your product by TLC. Visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization of this compound

This is a general protocol that should be optimized for your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If the solid has not fully dissolved, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Workflow for Purification and Analysis

Purification_Workflow Crude Crude 1H-imidazol-5-amine HCl Dissolve Dissolve in H2O, basify (e.g., with NaHCO3) Crude->Dissolve Extract Extract with organic solvent (e.g., EtOAc) Dissolve->Extract FreeBase Crude Free Base Extract->FreeBase Column Column Chromatography (Silica, DCM/MeOH/TEA) FreeBase->Column PureFreeBase Pure Free Base Column->PureFreeBase ConvertToHCl Dissolve in minimal organic solvent, add HCl in ether/dioxane PureFreeBase->ConvertToHCl Recrystallize Recrystallization (e.g., Ethanol/Water) ConvertToHCl->Recrystallize PureHCl Pure 1H-imidazol-5-amine HCl Recrystallize->PureHCl Analysis Purity Analysis (NMR, HPLC, LC-MS) PureHCl->Analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree for Column Chromatography

Caption: Decision tree for troubleshooting streaking during column chromatography.

References

Technical Support Center: Navigating the Solution Stability of 1H-imidazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-imidazol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the solution-state stability of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Aminoimidazole Stability

This compound is a valuable building block in pharmaceutical and chemical synthesis due to the versatile reactivity of its imidazole core and primary amine substituent. However, like many amino-heterocycles, it can be susceptible to degradation in solution, leading to inconsistent experimental outcomes, loss of biological activity, and the formation of unknown impurities. Understanding the factors that influence its stability is paramount for reliable research and development.

This guide is structured to address the most common issues encountered in the lab, providing not just procedural steps but also the scientific rationale behind them.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Rapid Discoloration (e.g., yellowing or browning) of a Freshly Prepared Solution

  • Question: I've just dissolved my this compound in an aqueous buffer, and the solution is rapidly turning yellow. What is happening, and how can I prevent it?

  • Answer: Rapid discoloration is a classic indicator of oxidative degradation. The electron-rich imidazole ring and the exocyclic amine group are susceptible to oxidation, which can be accelerated by several factors.

    • Causality: This oxidation is often initiated by dissolved oxygen in your solvent, exposure to ambient light, or the presence of trace metal ion contaminants that can catalyze oxidative reactions. Elevated temperatures will also accelerate this process.

    • Troubleshooting Workflow:

      • De-gas Your Solvents: Before preparing your solution, sparge your buffer or solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

      • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.

      • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation, which can generate reactive species that promote oxidation.[1]

      • Use High-Purity Solvents and Reagents: Ensure your water is of high purity (e.g., Milli-Q or equivalent) and that your buffer components are free from metal contaminants. If contamination is suspected, consider treating your buffer with a chelating agent like EDTA.

      • Control Temperature: Prepare and store your solutions at low temperatures (e.g., on ice or at 2-8°C) to slow down the rate of degradation.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

  • Question: My experimental results are highly variable from day to day, even though I'm using the same stock solution. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a hallmark of compound instability. The concentration of the active parent compound in your stock solution is likely decreasing over time, leading to diminished or variable biological effects.

    • Causality: The degradation of this compound in solution is time and temperature-dependent. A stock solution that is repeatedly used over several days, or one that undergoes freeze-thaw cycles, will likely have a significantly lower concentration of the parent compound than when it was first prepared.

    • Troubleshooting Workflow:

      • Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions of this compound immediately before each experiment.

      • Aliquot Stock Solutions: If you must store a stock solution, prepare it in a suitable, stable solvent (see FAQ section), and then immediately aliquot it into single-use vials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles.

      • Flash-Freeze and Store Properly: For frozen aliquots, flash-freeze them in liquid nitrogen or a dry ice/acetone bath before transferring them to a -80°C freezer. Store protected from light.

      • Perform a Time-Course Stability Check: If you must use a solution over a period of time, it is advisable to perform a simple stability study. Analyze the concentration of your compound by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions to understand its degradation kinetics.

Issue 3: Appearance of New Peaks in HPLC Analysis of a Stored Solution

  • Question: I'm analyzing my this compound solution by HPLC and I see several new peaks that were not present when the solution was fresh. What are these, and is my compound degrading?

  • Answer: The appearance of new peaks is direct evidence of degradation. These new peaks represent the various degradation products formed from the parent compound.

    • Causality: Imidazole-containing compounds can degrade via several pathways, including hydrolysis, oxidation, and photodegradation.[1][2] The specific degradants formed will depend on the conditions the solution was exposed to (e.g., pH, light, oxygen, temperature).

    • Troubleshooting Workflow:

      • Adopt a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent peak from all potential degradation products. A standard C18 column with a gradient elution using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) is often a good starting point for polar, basic compounds like this.

      • Characterize the Degradation Conditions: To understand the degradation pathway, you can perform a forced degradation study (see detailed protocol below). This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, light, heat) to generate the degradation products and observe their retention times in your HPLC method.

      • Implement Preventative Measures: Based on the results of your forced degradation study, you can identify the conditions under which your compound is least stable and take steps to avoid them in your routine experiments. For example, if your compound is highly susceptible to basic hydrolysis, ensure your solutions are maintained at a neutral or slightly acidic pH.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing stock solutions of this compound?

    • A1: For short-term use, high-purity water or aqueous buffers are suitable, provided the precautions mentioned in the troubleshooting guide are followed. For longer-term storage of stock solutions, polar aprotic solvents such as anhydrous DMSO or ethanol are generally preferred as they minimize the risk of hydrolysis. However, always ensure the chosen solvent is compatible with your downstream application.

  • Q2: How does pH affect the stability of this compound in aqueous solutions?

  • Q3: What are the ideal storage conditions for solid this compound?

    • A3: As a solid, this compound is significantly more stable than in solution. It should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Q4: Can I filter-sterilize solutions of this compound?

    • A4: Yes, filter sterilization using a 0.22 µm filter is a common practice, especially for solutions used in cell-based assays. However, it is important to ensure that the filter membrane is compatible with your solvent and does not adsorb the compound. Low-protein-binding membranes, such as PVDF or PES, are generally good choices. It is also advisable to analyze the concentration of your solution by HPLC before and after filtration to confirm that no significant loss of compound has occurred.

Part 3: Experimental Protocols and Data Presentation

Protocol for a Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[6][7][8][9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in high-purity water to a final concentration of 1 mg/mL. This will be your stock solution.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Oxidative Degradation: 3% Hydrogen Peroxide.

    • Thermal Degradation: High-purity water (as control).

    • Photodegradation: High-purity water in a clear glass vial.

3. Incubation:

  • Incubate the acid hydrolysis, base hydrolysis, oxidative degradation, and thermal degradation samples in a water bath at 60°C for 24 hours.

  • Place the photodegradation sample in a photostability chamber and expose it to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Keep a control sample (stock solution in water) at 2-8°C in the dark.

4. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • If necessary, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples by a validated, stability-indicating HPLC-UV method.

5. Data Presentation:

Table 1: Representative Data from a Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradation Products
Control (2-8°C, dark) 2499.50
Acid Hydrolysis (0.1 M HCl, 60°C) 2485.22
Base Hydrolysis (0.1 M NaOH, 60°C) 2478.93
Oxidation (3% H₂O₂, 60°C) 2465.4>4
Thermal (Water, 60°C) 2495.11
Photodegradation (Light) 2490.32
Diagrams

Workflow for Preparing Stable Solutions

G start Start: Need to Prepare Solution de_gas De-gas Solvent (N2 or Ar sparging) start->de_gas weigh Weigh Compound (in subdued light) start->weigh dissolve Dissolve in De-gassed Solvent (on ice, protect from light) de_gas->dissolve weigh->dissolve use_immediately Use Immediately for Experiment dissolve->use_immediately storage_decision Store for Later Use? dissolve->storage_decision storage_decision->use_immediately No aliquot Aliquot into Single-Use Vials (under inert atmosphere) storage_decision->aliquot Yes flash_freeze Flash Freeze (e.g., liquid N2) aliquot->flash_freeze store Store at -80°C (protected from light) flash_freeze->store end_storage Stored Solution Ready for Use store->end_storage

Caption: Recommended workflow for preparing and storing solutions of this compound to minimize degradation.

Factors Influencing Stability

G cluster_factors Influencing Factors cluster_outcomes Consequences of Instability stability 1H-imidazol-5-amine HCl Solution Stability loss_activity Loss of Potency / Inconsistent Results stability->loss_activity impurities Formation of Degradation Products stability->impurities discoloration Discoloration of Solution stability->discoloration pH pH (Acid/Base Hydrolysis) pH->stability oxygen Oxygen (Oxidation) oxygen->stability light Light (Photodegradation) light->stability temperature Temperature (Accelerates all pathways) temperature->stability

Caption: Key environmental factors that negatively impact the stability of this compound in solution and the resulting experimental issues.

References

Common side reactions in the synthesis of 1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-imidazol-5-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, offering actionable troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low Yield of the Desired Product

Question: I am experiencing significantly lower yields of this compound than expected. What are the common causes and how can I mitigate them?

Answer: Low yields are a frequent issue and can typically be traced back to one of three areas: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction: The cyclization step to form the imidazole ring involves the condensation of two amine functionalities with a glyoxal equivalent, followed by dehydration.[1] If water is not effectively removed, the equilibrium may not favor the product.

    • Causality: The final ring-closing step is a dehydration reaction. According to Le Chatelier's principle, the presence of water, a product of the reaction, can inhibit the forward reaction.

    • Troubleshooting Protocol:

      • Azeotropic Removal of Water: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.

      • Dehydrating Agents: Consider the addition of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture.[2]

      • Reaction Time & Temperature: Ensure the reaction is run for a sufficient duration. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Product Degradation: The target molecule, an aminoimidazole, can be sensitive to harsh reaction conditions.

    • Causality: Strongly acidic or basic conditions, coupled with high temperatures, can lead to decomposition or polymerization of the imidazole ring or starting materials. Glyoxal, in particular, is known to polymerize under such conditions.[1]

    • Troubleshooting Protocol:

      • pH Control: Maintain the reaction at a mildly acidic pH. A catalytic amount of a mineral acid (e.g., HCl) is often sufficient to promote cyclization without causing excessive degradation.[1]

      • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

FAQ 2: Presence of Isomeric Impurities

Question: My analytical data (NMR/LC-MS) shows a significant peak with the same mass as my product, which I suspect is an isomer. How is this forming and how can I prevent it?

Answer: The most common isomeric impurity in this synthesis is 1H-imidazol-4-amine . Its formation is a direct consequence of the regiochemistry of the cyclization step.

  • Causality: The synthesis likely proceeds through an intermediate di-imine formed from the reaction of a diamine precursor with glyoxal. Tautomerization of this intermediate before cyclization can lead to the formation of the undesired 4-amino isomer. The relative stability of the tautomers and the reaction kinetics will dictate the ratio of the final products.

  • Troubleshooting & Mitigation:

    • Control of Reaction Conditions: The isomer ratio can be highly dependent on the solvent, temperature, and pH. Systematically varying these parameters can help identify conditions that favor the formation of the desired 5-amino isomer.

    • Purification Strategy: If the formation of the isomer cannot be suppressed, a robust purification method is necessary. The basicity of the two isomers may be slightly different, potentially allowing for separation via careful column chromatography or fractional crystallization of the hydrochloride salts.

Workflow: Main vs. Side Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to 1H-imidazol-5-amine versus the competing pathway that results in the isomeric impurity, 1H-imidazol-4-amine.

G reactant reactant intermediate intermediate product product side_product side_product condition condition Precursor Diamine Precursor + Glyoxal Di_imine Di-imine Intermediate Precursor->Di_imine Condensation Tautomer Tautomeric Intermediate Di_imine->Tautomer Product_5_Amine 1H-imidazol-5-amine Di_imine->Product_5_Amine Favored Cyclization Product_4_Amine 1H-imidazol-4-amine (Isomeric Impurity) Tautomer->Product_4_Amine Alternative Cyclization

Caption: Competing cyclization pathways leading to the desired product and an isomeric impurity.

FAQ 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turns dark and viscous, resulting in a tar-like substance that is difficult to work up. What is causing this polymerization?

Answer: Tar formation is almost always due to polymerization side reactions, often involving the aldehyde reactant (glyoxal) or the product itself under stressful conditions.

  • Causality: Glyoxal can readily undergo self-condensation and polymerization, especially in the presence of strong acids or bases or at elevated temperatures.[1] The electron-rich nature of the aminoimidazole product can also make it susceptible to oxidative degradation or polymerization.

  • Troubleshooting Protocol:

    • Portion-wise Addition: Add the glyoxal solution dropwise to the solution of the diamine precursor at a controlled temperature (e.g., room temperature or below) to maintain a low instantaneous concentration of the aldehyde, minimizing self-polymerization.[2]

    • Use of a Glyoxal Surrogate: Consider using a glyoxal equivalent, such as glyoxal bis(sodium bisulfite) adduct, which releases glyoxal slowly under the reaction conditions, preventing high concentrations.

    • Inert Atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires prolonged heating.

Data Summary: Potential Impurities

The following table summarizes common impurities, their likely origins, and suggested analytical methods for detection.

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
1H-imidazol-4-amineIsomeric byproduct from alternative cyclization[1]83.09LC-MS, NMR
Unreacted Diamine PrecursorIncomplete reactionVariableHPLC, LC-MS
Glyoxal PolymersSelf-condensation of glyoxal[1]Variable (High MW)Often insoluble, NMR (broad peaks)
Quinoxaline DerivativesSide reaction of diamine with glyoxal[1]VariableLC-MS, NMR
Experimental Protocol: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic impurities from the crude product mixture. It leverages the basicity of the imidazole and amine functionalities.

Objective: To isolate the basic product (1H-imidazol-5-amine) from neutral or acidic impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like DCM or EtOAc.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1 M HCl (2 x volume of organic layer). The basic product will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the layers. Retain the acidic aqueous layer , which now contains your product as the hydrochloride salt. Discard the organic layer.[3]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 10 M NaOH solution dropwise with stirring until the pH is >11.[3] This deprotonates the product, converting it back to the free base.

  • Extraction of Free Base: Extract the now basic aqueous solution with fresh DCM or EtOAc (3 x volume of aqueous layer). The neutral free base will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1H-imidazol-5-amine free base.[3]

  • Salt Formation (Optional): To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. Collect the solid by filtration.[2]

Workflow: Purification via Acid-Base Extraction

G start start process process waste waste product product A Crude Product in Organic Solvent B Wash with 1M HCl A->B C1 Aqueous Layer: Product as HCl Salt B->C1 Retain C2 Organic Layer: Non-Basic Impurities B->C2 Discard D Basify Aqueous Layer (pH > 11 with NaOH) C1->D E Extract with Fresh Organic Solvent D->E F1 Organic Layer: Purified Free Base E->F1 Retain F2 Aqueous Layer: Inorganic Salts E->F2 Discard G Dry & Concentrate F1->G H Pure 1H-imidazol-5-amine (Free Base) G->H

Caption: Step-by-step workflow for the purification of 1H-imidazol-5-amine using acid-base extraction.

References

Technical Support Center: A Researcher's Guide to 1H-Imidazol-5-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-imidazol-5-amine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and integrity of this valuable research compound during storage and handling. As Senior Application Scientists, we have compiled this resource based on established chemical principles, industry best practices, and a thorough review of scientific literature to help you troubleshoot common issues and prevent compound degradation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C.[1] Due to its chemical nature, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric components.

Q2: Why is an inert atmosphere necessary for storing this compound?

This compound contains an aromatic amine and an imidazole ring, both of which can be susceptible to oxidation.[2][3][4] Exposure to atmospheric oxygen, especially over extended periods, can lead to the formation of colored degradation products and a decrease in purity. Storing under an inert gas displaces oxygen and minimizes this oxidative degradation pathway.

Q3: Is this compound sensitive to light?

Yes, compounds containing an imidazole moiety can be sensitive to photodegradation.[5] Light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of impurities.[6] Therefore, it is best practice to store the compound in an amber or opaque vial to protect it from light exposure.[1][7]

Q4: I've noticed the solid material has become clumpy. What is the cause of this?

The hydrochloride salt form of an amine can make the compound hygroscopic, meaning it readily absorbs moisture from the air.[8][9] This absorption of water can cause the solid particles to clump together. To mitigate this, always handle the compound in a dry environment, such as a glove box or a desiccator, and ensure the container is tightly sealed after use.

Q5: How should I prepare solutions of this compound for my experiments?

It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. For sensitive applications, degassing the solvent prior to dissolution can help to remove dissolved oxygen and further prevent oxidative degradation in solution.

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the storage and use of this compound.

Issue 1: Discoloration of the Solid Compound

Symptom: The typically off-white or light-colored solid has developed a yellow, brown, or pinkish hue.

Potential Cause: Discoloration is a common indicator of chemical degradation, most likely due to oxidation or photodegradation. Aromatic amines are particularly prone to forming colored oxidation products.[10]

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the compound has been consistently stored at 2-8°C.

    • Verify that the container was sealed under an inert atmosphere. If the seal has been broken multiple times, the inert atmosphere may have been compromised.

    • Assess if the compound was adequately protected from light.

  • Purity Assessment:

    • Perform a purity analysis using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities.

  • Decision:

    • If the discoloration is minor and the purity is still within an acceptable range for your application, the material may still be usable.

    • If significant degradation is confirmed, it is recommended to use a fresh, uncompromised batch of the compound for reliable experimental results.

Issue 2: Inconsistent or Poor Experimental Results

Symptom: You are observing variability in your experimental outcomes, such as reduced biological activity or unexpected side reactions.

Potential Cause: Compound degradation is a likely culprit. The presence of impurities can interfere with your assay or reaction. The actual concentration of the active compound may also be lower than calculated due to degradation.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Prepare a Fresh Solution from Solid A->B C Re-run Experiment B->C D Results Consistent? C->D E Problem Likely with Old Solution (Degradation) D->E Yes F Assess Purity of Solid Material (HPLC/NMR) D->F No G Purity Acceptable? F->G H Issue May Lie Elsewhere in Experimental Protocol G->H Yes I Solid Material Has Degraded. Obtain a New Batch. G->I No

Caption: Troubleshooting inconsistent experimental results.

Explanation of Workflow:

  • Prepare a Fresh Solution: The first step is to eliminate the possibility of solution-state degradation by preparing a fresh solution from your solid stock of this compound.

  • Re-run the Experiment: Use the freshly prepared solution in your experiment under identical conditions.

  • Analyze the Outcome: If your results are now consistent and as expected, it is highly probable that your previous solution had degraded. If the inconsistency persists, the issue may lie with the solid material or other experimental parameters.

  • Assess Solid Purity: If the problem is not resolved, the purity of the solid compound should be assessed using analytical methods like HPLC or NMR.

  • Final Determination: Based on the purity assessment, you can determine if the solid material is suitable for use or if a new batch is required.

Issue 3: Appearance of New Peaks in HPLC Analysis

Symptom: When analyzing your sample by HPLC, you observe additional peaks that were not present in the initial analysis of the material.

Potential Cause: These new peaks are likely degradation products. The retention time and UV-Vis spectrum of these peaks can provide clues about their identity.

Potential Degradation Pathways and Products:

  • Oxidation: The primary amine and the electron-rich imidazole ring are susceptible to oxidation. This can lead to the formation of various oxidized species, including N-oxides, hydroxylated imidazoles, or even polymeric materials, which may appear as a complex mixture of new peaks in the chromatogram.

  • Photodegradation: Exposure to light can induce a variety of reactions, including ring opening, dimerization, or reactions with solvent molecules.[11]

G cluster_0 Degradation Pathways A This compound B Oxidation Products (e.g., N-oxides, hydroxylated species) A->B O2, light, metal ions C Photodegradation Products (e.g., dimers, ring-opened products) A->C UV/Vis light

Caption: Potential degradation pathways.

III. Protocols for Quality Assessment

To ensure the integrity of your this compound, regular quality assessment is recommended, especially if the material has been stored for an extended period or if you suspect degradation.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. Here is a general protocol for developing such a method for this compound.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or phosphoric acid

  • 0.45 µm syringe filters

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 210 nm and 254 nm.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the gradient slope and time to achieve good separation between the main peak and any impurity peaks.

    • The use of an acidic mobile phase helps to ensure good peak shape for the amine-containing compound by minimizing interactions with residual silanols on the column.[12]

  • Forced Degradation Study:

    • To confirm that the method is stability-indicating, perform a forced degradation study.[13][14][15][16][17] Expose solutions of the compound to stress conditions such as:

      • Acidic: 0.1 N HCl at 60°C for 24 hours

      • Basic: 0.1 N NaOH at 60°C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 80°C for 48 hours

      • Photolytic: Expose to light according to ICH Q1B guidelines.[18]

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities.

Objective: To assess the purity of this compound and identify potential degradation products by ¹H NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

  • Internal standard with a known concentration (optional, for quantitative analysis)

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample and dissolve it in the chosen deuterated solvent.

    • If performing quantitative analysis (qNMR), add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of this compound.

    • Look for the presence of new peaks that do not correspond to the compound or the solvent. The chemical shifts of these peaks can provide structural information about the impurities.[19][20]

    • By comparing the integration of the impurity peaks to the main compound peaks (or the internal standard), you can estimate the purity of the sample.

IV. Summary of Best Practices

To minimize degradation and ensure the quality of your this compound, adhere to the following best practices:

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[3]
Light Protection Amber or opaque vialPrevents photodegradation.[1][6]
Moisture Control Tightly sealed container, handle in a dry environmentThe compound is hygroscopic; moisture can lead to clumping and potential hydrolysis.[8][9]
Solution Preparation Prepare fresh for each useMinimizes solution-state degradation.
Purity Checks Periodically assess purity with HPLC or NMREnsures the quality of the material, especially for long-term storage or before critical experiments.

By following these guidelines, you can significantly reduce the risk of compound degradation and ensure the reliability and reproducibility of your research.

V. References

  • This compound | 1261268-96-5 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole - Benchchem. (URL: --INVALID-LINK--)

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - MDPI. (URL: --INVALID-LINK--)

  • Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (URL: --INVALID-LINK--)

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (URL: --INVALID-LINK--)

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing). (URL: --INVALID-LINK--)

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - MDPI. (URL: --INVALID-LINK--)

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Forced Degradation Studies: Regulatory Considerations and Implementation - IVT Network. (URL: --INVALID-LINK--)

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Technical Support Center: Degradation Pathways of Imidazole Compounds - Benchchem. (URL: --INVALID-LINK--)

  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 - SOP Guide for Pharma. (URL: --INVALID-LINK--)

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  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. - ResearchGate. (URL: --INVALID-LINK--)

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  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (URL: --INVALID-LINK--)

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). - ResearchGate. (URL: --INVALID-LINK--)

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  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes - NISCAIR. (URL: --INVALID-LINK--)

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. (URL: --INVALID-LINK--)

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References

Technical Support Center: Optimizing Solvent Systems for 1H-Imidazol-5-Amine Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent systems and achieving robust and reliable separations. Given the polar and basic nature of 1H-imidazol-5-amine, this resource will focus on addressing common challenges such as poor retention in reversed-phase chromatography, peak tailing, and method development strategies using alternative chromatographic modes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze using standard reversed-phase HPLC methods?

This compound is a highly polar and basic compound. In traditional reversed-phase chromatography (e.g., using a C18 column), it exhibits low retention and often elutes at or near the void volume.[1] This is because its high polarity gives it a strong affinity for the polar mobile phase over the non-polar stationary phase. Additionally, the basic amine and imidazole functionalities can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape, specifically tailing.[2]

Q2: What is the recommended starting point for method development for this compound?

For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[1][3] HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk organic mobile phase.[4]

A suggested starting point for a HILIC method would be:

  • Column: A HILIC column (e.g., bare silica, amide, or zwitterionic)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted)

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

Q3: How does mobile phase pH affect the chromatography of this compound?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. 1H-imidazol-5-amine has basic amine and imidazole groups. The pKa of the parent compound, imidazole, is approximately 7.0.[5] The amino group will have a higher pKa. Therefore, at a low pH (e.g., pH 3-5), the molecule will be protonated and carry a positive charge.

  • In Reversed-Phase: A low pH can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.[2] However, the increased polarity of the protonated analyte may further decrease retention.

  • In HILIC: The charge state of the analyte significantly influences its interaction with the stationary phase. On a bare silica column at intermediate pH, the surface is negatively charged, which can lead to strong ionic interactions with the protonated amine, potentially causing peak tailing. Adjusting the pH and buffer concentration can modulate these interactions.[6]

Q4: What are Mixed-Mode Chromatography (MMC) and Ion-Pair Chromatography, and when should I consider them?

Mixed-Mode Chromatography (MMC) utilizes stationary phases with more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[7][8][9] This can be highly effective for retaining and separating compounds that are challenging for single-mode chromatography. For this compound, a mixed-mode column with both reversed-phase and cation-exchange functionalities could provide good retention and selectivity.[10]

Ion-Pair Chromatography is a technique used in reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase.[11][12] This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the analyte of opposite charge. For the positively charged 1H-imidazol-5-amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be used to increase its retention on a C18 column.[13] However, ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the HPLC system.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Cause A: Secondary Interactions with Silanols The basic amine and imidazole groups of your analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2]

Solutions:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to 3-5 with formic or acetic acid) to protonate the silanol groups and reduce their interaction with the protonated analyte.[2]

  • Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. However, TEA can suppress MS signals.

  • Employ a Highly Deactivated Column: Use an end-capped column or a column with a modified stationary phase (e.g., embedded polar groups) to minimize accessible silanol groups.[2]

  • HILIC Specifics: In HILIC, high buffer concentrations can sometimes improve peak shape by masking silanol interactions.[14]

Cause B: Mismatched Injection Solvent In HILIC, injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase can cause peak distortion.[15]

Solution:

  • Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase, or ideally, in the mobile phase itself. If solubility is an issue, use the minimum amount of a stronger solvent.

Cause C: Column Overload Injecting too much sample can lead to peak fronting or tailing.

Solution:

  • Reduce the injection volume or the concentration of the sample.

Workflow for Troubleshooting Peak Tailing

Caption: A systematic approach to diagnosing and resolving peak tailing issues.

Issue 2: Insufficient Retention in HILIC

Cause A: Mobile Phase is Too Strong In HILIC, water is the strong solvent.[4] If the initial mobile phase contains too much water, your polar analyte may not be retained.

Solution:

  • Increase the percentage of the organic solvent (typically acetonitrile) in the initial mobile phase. A starting point of 95% acetonitrile is common.[16]

Cause B: Improper Column Equilibration HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[17]

Solution:

  • Equilibrate the column with the initial mobile phase for at least 20-30 column volumes before the first injection.

Quantitative Data Summary: Starting Conditions for Different Chromatographic Modes

Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical Starting GradientKey Considerations
HILIC Bare Silica, Amide, ZwitterionicAcetonitrile10-20 mM Ammonium Formate/Acetate (pH 3-6)95% A -> 60% ALong equilibration times are necessary.[17] Sample solvent should match the initial mobile phase.[15]
Reversed-Phase C18 (end-capped)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile/Methanol5% B -> 95% BMay have low retention for the analyte. Good for less polar impurities.
Mixed-Mode Reversed-Phase/Cation-ExchangeAcetonitrileAqueous Buffer (e.g., Ammonium Formate)Gradient of both organic and buffer concentrationBuffer concentration is a key parameter for controlling retention.[18]
Ion-Pair C185 mM Alkyl Sulfonate in Aqueous Buffer (pH 3-7)Acetonitrile/MethanolIsocratic or GradientNot MS-compatible. Can lead to column contamination.[1]

Experimental Protocols

Protocol 1: HILIC Method Development for this compound
  • Column Selection: Choose a HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH HILIC).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Formate in water, adjust pH to 3.5 with formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

    • Gradient:

      • 0-1 min: 95% A

      • 1-8 min: 95% to 60% A

      • 8-9 min: 60% A

      • 9.1-12 min: 95% A (re-equilibration)

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a standard solution of this compound.

    • Evaluate retention time, peak shape, and resolution.

    • Optimize the gradient slope, pH, and buffer concentration as needed.

Logical Relationship of Method Development in HILIC

HILIC_Method_Development col_select Select HILIC Column (Silica, Amide, Zwitterionic) mob_phase Choose Mobile Phase (ACN/Aqueous Buffer) col_select->mob_phase gradient Optimize Gradient (Initial % Organic, Slope) mob_phase->gradient ph_buffer Optimize pH and Buffer Concentration gradient->ph_buffer temp Adjust Temperature ph_buffer->temp validation Method Validation (Robustness, Reproducibility) temp->validation

Caption: A stepwise workflow for developing a robust HILIC method.

References

Technical Support Center: Purification of 1H-Imidazol-5-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of starting materials and other impurities from your final product. We understand that achieving high purity is critical for reliable downstream applications, and this document offers practical, field-proven insights to address common purification challenges.

Introduction: Understanding the Chemistry of Purification

This compound is a polar, heterocyclic amine salt. Its purification is often complicated by its high polarity and the basicity of the free amine form, which can lead to issues such as poor separation on standard silica gel and difficulty in handling. A successful purification strategy hinges on exploiting the differences in physicochemical properties—such as polarity, solubility, and pKa—between the desired product and potential impurities.

A common synthetic route to 1H-imidazol-5-amine involves the transformation of a precursor like 5-nitro-1H-imidazole or through multi-step syntheses starting from other imidazole derivatives.[1][2] A plausible direct precursor for the amine is 5-amino-1H-imidazole, which can be oxidized to related compounds, indicating potential side products.[1] Given the starting materials and potential side-reactions, the primary purification challenge lies in separating the highly polar product from unreacted starting materials and byproducts with similar polarities.

This guide will walk you through a logical workflow for troubleshooting and optimizing the purification of this compound, from initial problem diagnosis to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows the presence of starting material. What is the quickest way to remove it?

A1: For residual starting materials like 5-nitro-1H-imidazole or other non-basic impurities, an acid-base extraction is often the most efficient method. The basicity of the 1H-imidazol-5-amine allows it to be selectively extracted into an acidic aqueous phase, leaving less basic and neutral impurities in the organic phase. Subsequent basification of the aqueous layer and extraction will yield the purified free amine, which can then be converted back to the hydrochloride salt.

Q2: I'm having trouble with column chromatography; my product is streaking badly on the silica gel.

A2: Streaking of basic compounds like 1H-imidazol-5-amine on silica gel is a common issue due to strong interactions with the acidic silanol groups on the stationary phase.[3] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a competing base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, into your eluent system.[3] This will saturate the acidic sites on the silica, leading to improved peak shape.

  • Use a deactivated stationary phase: Employing neutral or basic alumina, or a deactivated silica gel, can significantly reduce tailing.[3]

Q3: My purified 1H-imidazol-5-amine (free base) is an oil and difficult to handle. What should I do?

A3: The free base of many amines can be low-melting solids or oils. Converting it to its hydrochloride salt will typically yield a more stable, crystalline solid that is easier to handle, weigh, and store.[4] This is achieved by dissolving the purified free base in a suitable organic solvent (e.g., isopropanol, methanol, or diethyl ether) and adding a solution of HCl in the same or a miscible solvent.

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light and moisture to prevent degradation.[5] Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be kept at low temperatures (4°C or -20°C) and protected from light.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common purification issues.

Problem 1: Low Purity After Initial Work-up

Initial Assessment: Analyze the crude product by TLC, LC-MS, or ¹H NMR to identify the nature of the impurities.

Logical Troubleshooting Workflow:

Caption: Logic for selecting a purification strategy based on impurity type.

Detailed Scenarios and Solutions:

Scenario Likely Cause Recommended Solution
Presence of a less polar spot on TLC (higher Rf) corresponding to starting material (e.g., 5-nitro-1H-imidazole). Incomplete reaction.Perform an acid-base extraction . The basic product will move to the aqueous acidic phase, while the less basic starting material remains in the organic phase.
Multiple polar spots on TLC, close to the product's Rf. Formation of polar byproducts from side reactions.Column chromatography is the most effective method for separating compounds with similar polarities. Use a modified eluent system as described in the FAQs.
The product is a solid but appears discolored or oily. Presence of various impurities.Recrystallization of the hydrochloride salt is an excellent final purification step to remove minor impurities and improve the physical form of the product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing non-basic or weakly basic impurities from the basic 1H-imidazol-5-amine.

Principle: The basic amine and imidazole nitrogens of 1H-imidazol-5-amine will be protonated in an acidic solution, rendering the molecule water-soluble as the hydrochloride salt. Neutral or less basic impurities will remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the free base is soluble (e.g., ethyl acetate or dichloromethane). If starting with the free base, dissolve it directly in the organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated 1H-imidazol-5-amine will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Impurities: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >10. This will deprotonate the 1H-imidazol-5-amine, converting it back to the free base.

  • Extraction of Pure Product: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 1H-imidazol-5-amine free base.

  • (Optional) Salt Formation: To convert to the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol) and add a solution of HCl in the same solvent or in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Workflow Diagram:

Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent Wash Wash with 1M HCl Crude->Wash Organic_Impurities Organic Layer with Neutral/Weakly Basic Impurities Wash->Organic_Impurities Aqueous_Product Aqueous Layer with Protonated Product Wash->Aqueous_Product Product transfers Basify Basify with NaOH (pH > 10) Aqueous_Product->Basify Extract Extract with Organic Solvent Basify->Extract Pure_Product Pure Free Base in Organic Solvent Extract->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Column Chromatography

This technique is best suited for separating the product from impurities with similar polarities.

Principle: Separation is based on the differential adsorption of compounds to the stationary phase. By using a modified eluent, the interaction of the basic product with the acidic silica can be minimized, allowing for effective separation.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. For example, begin with 100% DCM and gradually increase the percentage of MeOH.

    • Modifier: Add 1-2% triethylamine (TEA) or a 7N ammonia in methanol solution to the mobile phase to prevent streaking.[3]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly stronger solvent mixture. Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Column Packing and Elution:

    • Pack the column with silica gel as a slurry in the initial, non-polar eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This is an excellent final purification step for the hydrochloride salt to obtain a high-purity, crystalline solid.

Principle: The compound is dissolved in a hot solvent in which it has high solubility and then allowed to slowly cool. As the solubility decreases with temperature, the pure compound will crystallize out, leaving impurities behind in the solvent.[8]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar amine salts, polar protic solvents are often suitable.

    • Recommended Solvents: Start with isopropanol, ethanol, or methanol, or mixtures of these with a non-polar anti-solvent like diethyl ether or ethyl acetate.[4][6] A mixture of methanol and water can also be effective for highly polar salts.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Characterization of Impurities in 1H-imidazol-5-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1H-imidazol-5-amine hydrochloride. The purity of this compound is critical for its downstream applications, particularly in pharmaceutical development, where even trace impurities can impact safety and efficacy.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, control, and characterize impurities encountered during synthesis.

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific experimental issues in a problem-solution format.

Question 1: My HPLC analysis shows a significant unknown peak eluting close to the main 1H-imidazol-5-amine peak. How do I begin to identify it?

Answer: An unexpected peak signals the presence of a process-related impurity or a degradation product. A systematic approach is crucial for identification.

Initial Steps: Non-Destructive Analysis

  • Review the Synthesis: Scrutinize your reaction scheme. Could the peak be an unreacted starting material, an intermediate, or a product from a known side reaction? Common imidazole synthesis routes, such as those involving formamidine and α-haloketones or α-hydroxyketones, can generate specific byproducts.[4]

  • Chromatographic Behavior: Note the retention time. Does the peak's elution time relative to the main peak change significantly with slight variations in mobile phase pH? This can provide clues about its acidic or basic nature. Imidazole compounds are known to have secondary interactions with silica-based columns, which can be mitigated by adjusting the mobile phase pH to 2.5-3.[5]

  • UV-Vis Spectral Analysis: Use a photodiode array (PDA) or diode array detector (DAD) during HPLC analysis. Compare the UV spectrum of the impurity with that of your target compound. A similar spectrum may suggest a structurally related compound, whereas a distinctly different spectrum points towards a more significant structural deviation or an unrelated contaminant.

Workflow for Impurity Identification: The following workflow provides a systematic path from detection to characterization.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Control A Unexpected Peak Detected by HPLC-UV B Review Synthesis Route & Potential Side Reactions A->B C Analyze UV-Vis Spectrum (via DAD/PDA) A->C D Perform LC-MS Analysis C->D E Obtain High-Resolution Mass (HRMS) for Formula D->E F Isolate Impurity via Preparative HPLC D->F H Propose Structure E->H G Perform NMR Spectroscopy (1H, 13C, 2D-NMR) F->G G->H I Synthesize Reference Standard H->I J Confirm by Co-injection I->J K Optimize Synthesis to Minimize Impurity J->K

Caption: Workflow for impurity identification and control.

Advanced Analysis: If initial steps are inconclusive, proceed to mass spectrometry.

  • LC-MS Analysis: This is the most powerful tool for this task.[2][6] It provides the molecular weight of the impurity. This information, combined with your knowledge of the starting materials and reagents, can often lead to a proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition (molecular formula) of the impurity.

  • Isolation and NMR: For unambiguous structure confirmation, the impurity must be isolated, typically using preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) can be used to definitively elucidate the chemical structure.[6]

Question 2: My reaction yield is low, and I've isolated a dimeric or polymeric substance. What causes this and how can I prevent it?

Answer: The formation of dimers or polymers is a common issue in imidazole synthesis, often stemming from the high reactivity of the starting materials and intermediates.

Causality:

  • Self-Condensation: The starting materials or the 1H-imidazol-5-amine product itself can undergo self-condensation reactions, especially under harsh conditions (e.g., high heat, strong acid/base). The amine group is nucleophilic, and the imidazole ring has both nucleophilic and electrophilic character, creating opportunities for intermolecular reactions.

  • Side Reactions with Reagents: Reagents like glyoxal or formaldehyde, used in some classical imidazole syntheses (e.g., Debus synthesis), can react with multiple molecules of the amine precursor, leading to oligomeric side products.[7][8][9]

Preventative Measures:

  • Control Stoichiometry: Ensure precise control over the molar ratios of your reactants. Use a slight excess of the less reactive component if one is prone to self-condensation.

  • Temperature Management: Run the reaction at the lowest effective temperature. High temperatures often accelerate side reactions more than the desired primary reaction.

  • Controlled Addition: Use a syringe pump for the slow, controlled addition of a highly reactive reagent to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired intramolecular cyclization or intermolecular reaction over polymerization.

  • pH Control: The cyclization step to form the imidazole ring is often acid-catalyzed. However, excessively strong acidic conditions can promote degradation or polymerization. Buffer the reaction or use a milder acid catalyst where possible.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound synthesis?

A1: The impurities are intrinsically linked to the synthetic route. A common route involves the cyclization of intermediates derived from compounds like α-amino ketones or their precursors. The most common impurities fall into these categories:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions are a primary source of impurities. For instance, if the synthesis involves the reaction of an α-bromoketone with formamidine, residual α-bromoketone could be present.[4]

  • Isomeric Byproducts: Depending on the precursors, the formation of isomeric products is possible. For example, if the cyclization is not perfectly regioselective, you might form 1H-imidazol-4-amine as an isomer.

  • Over-reaction Products: These include N-alkylated or N-acylated derivatives if alkylating or acylating agents are present and not fully consumed in a prior step.

  • Byproducts from Ring Formation: The Debus synthesis, which uses a dicarbonyl compound, an aldehyde, and ammonia, can lead to various substituted imidazoles if different aldehydes or dicarbonyls are present as impurities in the starting materials.[7][9]

G SM Starting Materials (e.g., α-haloketone, formamidine) Reaction Main Reaction Pathway (Cyclization) SM->Reaction Desired Path Imp1 Impurity: Unreacted Starting Materials SM->Imp1 Incomplete Reaction Product 1H-imidazol-5-amine HCl (Target Product) Reaction->Product Imp2 Impurity: Isomeric Byproducts Reaction->Imp2 Poor Regioselectivity Imp3 Impurity: Dimerization/ Polymerization Reaction->Imp3 Side Reaction Imp4 Impurity: Degradation Products Product->Imp4 Instability (pH, light, heat)

Caption: Potential pathways for impurity formation.

Q2: How do ICH guidelines impact impurity characterization for this compound if it's used as a pharmaceutical intermediate?

A2: The International Council for Harmonisation (ICH) provides guidelines that are critical for drug development.[3] For a new drug substance, ICH Q3A(R2) is paramount.

  • Reporting Threshold: Impurities present at or above 0.05% must be reported.

  • Identification Threshold: Any impurity present at or above 0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally characterized.

  • Qualification Threshold: Impurities above 0.15% must be qualified, meaning toxicological data is required to justify their safety at that level.

Therefore, you must develop analytical methods, such as HPLC, that are sensitive and accurate enough to detect and quantify impurities at these low levels.[1][3] Any impurity consistently appearing above the 0.10% threshold necessitates the full characterization workflow described in the troubleshooting guide.

Q3: What is a standard protocol for impurity profiling of this compound using HPLC-UV/MS?

A3: A validated, stability-indicating HPLC method is the cornerstone of impurity profiling.[2] Below is a robust starting point protocol that should be optimized and validated for your specific system and impurity profile.

Experimental Protocol: HPLC-MS Method for Impurity Profiling

1. Objective: To separate, detect, and quantify known and unknown impurities in a sample of this compound.

2. Materials & Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Mass Spectrometer (e.g., single quadrupole or TOF for accurate mass).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.

3. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Wavelength 210 nm or 230 nmImidazoles typically have UV absorbance in this range; verify with a UV scan of the main peak.
Injection Vol. 5 µLAdjust based on concentration and sensitivity.
Gradient See table belowDesigned to separate polar and non-polar impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
20.0 50 50
25.0 5 95
30.0 5 95
30.1 98 2

| 35.0 | 98 | 2 |

4. Mass Spectrometry Conditions (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). (1H-imidazol-5-amine will readily protonate).

  • Scan Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temp: 300 °C.

  • Drying Gas Flow: 10 L/min.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total peak area.

  • Examine the mass spectrum for each impurity peak to determine its molecular weight.

  • For any impurity exceeding the ICH identification threshold (e.g., >0.10%), proceed with structural elucidation.

References

Validation & Comparative

A Technical Guide to the Isomeric Scaffolds: 1H-imidazol-5-amine Hydrochloride vs. 1H-imidazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the imidazole nucleus stands as a privileged scaffold, integral to the structure of numerous endogenous molecules and synthetic therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions, making it a versatile building block for interacting with a wide array of biological targets.[1][3][4] Among its simple derivatives, the positional isomers of aminoimidazole, specifically 1H-imidazol-5-amine and 1H-imidazol-4-amine, present a compelling case study in how subtle structural changes can profoundly influence physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of their hydrochloride salts, offering experimental insights and theoretical perspectives to inform research and development.

Structural and Physicochemical Properties: A Tale of Two Tautomers

The fundamental difference between 1H-imidazol-5-amine and 1H-imidazol-4-amine lies in the position of the amino group on the imidazole ring. This seemingly minor variation has significant consequences for the electronic distribution, basicity, and potential for tautomerism in these molecules.

It is crucial to recognize that amino-substituted imidazoles can exist in different tautomeric forms. The position of the proton on the ring nitrogens can shift, influencing the compound's properties. For 4-aminoimidazole, the tautomer with the proton on the nitrogen not adjacent to the amino group is generally more stable.

Comparative Physicochemical Data

Direct experimental data for a side-by-side comparison of the hydrochloride salts is sparse in the literature. However, by combining data from various sources for the parent compounds and related derivatives, we can construct a comparative profile.

Property1H-imidazol-5-amine Hydrochloride1H-imidazol-4-amine HydrochlorideCausality and Experimental Insights
Molecular Formula C₃H₆ClN₃C₃H₆ClN₃ (monohydrochloride) C₃H₇Cl₂N₃ (dihydrochloride)Both isomers have the same elemental composition for the monohydrochloride salt. The 4-amino isomer can also form a dihydrochloride salt.[5]
Molecular Weight 119.55 g/mol 119.55 g/mol (monohydrochloride) 156.01 g/mol (dihydrochloride)The molecular weights are identical for the monohydrochloride salts.
Predicted pKa Not readily available~16.92 (for the parent amine)The amino group's electron-donating effect increases the basicity of the imidazole ring compared to unsubstituted imidazole (pKa of imidazolium ion is ~7.1).[3] The precise pKa will depend on which nitrogen is protonated.
Solubility Expected to be soluble in water.Expected to be soluble in water.The presence of the hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Stability Generally considered less stable than other aminoazoles.[3] Susceptible to ring transformation.[6]More stable of the two isomers.The 5-amino isomer is known to be labile and can undergo rearrangements, such as a Dimroth-type transformation, particularly in neutral aqueous solutions.[6]

Spectroscopic Differentiation: Unmasking the Isomers

Distinguishing between the 4- and 5-aminoimidazole isomers is readily achievable through standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental spectra for the specific hydrochloride salts are not widely published, we can predict the expected chemical shifts based on the electronic environment of the protons and carbons in each isomer. The amino group is an electron-donating group, which will influence the chemical shifts of the ring atoms.

Expected ¹H NMR Spectral Features:

  • 1H-imidazol-5-amine: Will exhibit two distinct signals for the ring protons.

  • 1H-imidazol-4-amine: Will also show two distinct signals for the ring protons.

The precise chemical shifts will be influenced by the solvent and the protonation state.

Expected ¹³C NMR Spectral Features:

The carbon chemical shifts are particularly informative for distinguishing between the isomers. The carbon atom directly attached to the amino group will experience a significant upfield shift due to the electron-donating effect of the nitrogen.

Carbon AtomPredicted ¹³C Shift (1H-imidazol-5-amine)Predicted ¹³C Shift (1H-imidazol-4-amine)Rationale
C2 ~138 ppm~137 ppmRelatively similar in both isomers.
C4 Downfield relative to C5Upfield due to NH₂The C4 carbon in the 5-amino isomer will be deshielded, while in the 4-amino isomer, it will be shielded by the adjacent amino group.
C5 Upfield due to NH₂Downfield relative to C4The C5 carbon in the 5-amino isomer will be shielded, while in the 4-amino isomer, it will be deshielded.

Note: These are predicted values and may vary based on experimental conditions. Experimental verification is crucial.

Experimental Protocol: NMR Analysis for Isomer Differentiation

Objective: To differentiate between this compound and 1H-imidazol-4-amine hydrochloride using ¹H and ¹³C NMR spectroscopy.

Materials:

  • Sample of this compound

  • Sample of 1H-imidazol-4-amine hydrochloride

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Compare the chemical shifts of the ring protons and carbons to the predicted values to confirm the identity of each isomer. The key differentiator will be the upfield shift of the carbon directly bonded to the amino group.

Synthesis and Reactivity: Navigating Isomer-Specific Pathways

The synthesis of 4- and 5-aminoimidazoles often involves multi-step sequences, and the choice of starting materials and reaction conditions is critical to obtaining the desired isomer.

General Synthetic Approaches
  • Synthesis of 4-Aminoimidazole Derivatives: A common strategy involves the cyclization of a suitable precursor. For instance, 4-amino-5-imidazolecarboxamide can be synthesized from diaminomaleonitrile and formamide, followed by a ring-closure reaction.[7]

  • Synthesis of 5-Aminoimidazole Derivatives: These are often prepared from precursors like 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide.[6] The synthesis of 5-aminoimidazoles can be more challenging due to their inherent instability.[3]

Differential Reactivity

The position of the amino group dictates the nucleophilicity and electrophilicity of the different ring positions, leading to distinct reactivity patterns.

  • Electrophilic Substitution: The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. The precise outcome will depend on the specific electrophile and reaction conditions.

  • Acylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogens and will be the primary site of acylation under neutral or basic conditions.

  • Hydrolysis and Ring Stability: As previously mentioned, 5-aminoimidazoles are more prone to hydrolysis and ring-opening or rearrangement reactions compared to their 4-amino counterparts.[6][8][9]

Workflow for Isomer-Specific Synthesis and Functionalization

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References

A Comparative Guide to the Synthetic Routes of 1H-imidazol-5-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminoimidazole Scaffold

1H-imidazol-5-amine is a foundational heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a key structural motif, it is a precursor to a wide array of biologically active molecules, most notably purines, which are fundamental components of nucleic acids and coenzymes. The inherent reactivity and structural features of 5-aminoimidazoles make them versatile building blocks in the synthesis of novel therapeutic agents, including antivirals, anti-cancer agents, and kinase inhibitors.

However, the synthesis of the parent 1H-imidazol-5-amine presents unique challenges. The compound is known for its relative instability compared to other aminoazoles, which can complicate its isolation and purification. This guide provides a comparative analysis of three distinct and prominent synthetic routes to 1H-imidazol-5-amine. Each method is evaluated based on its chemical principles, operational complexity, yield, scalability, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific application, balancing the need for efficiency with the practical challenges of handling this valuable yet sensitive molecule.

Route 1: Reduction of 5-Nitroimidazole

This classical approach involves the synthesis of a nitro-substituted imidazole precursor, followed by the reduction of the nitro group to the desired amine. This two-step process is conceptually straightforward and utilizes readily available starting materials.

Causality Behind Experimental Choices and Mechanism

The synthesis begins with the nitration of imidazole. The imidazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically performed at elevated temperatures to overcome the activation energy for the nitration of the deactivated imidazolium species present in the strong acid. The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method, proceeding via the transfer of hydrogen atoms to the nitro group on the catalyst surface. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be employed, which involves a series of single electron transfers from the metal salt.

Visualizing the Pathway: Reduction of 5-Nitroimidazole

G imidazole 1H-Imidazole reagents1 HNO₃, H₂SO₄ (Nitration) imidazole->reagents1 nitroimidazole 5-Nitro-1H-imidazole reagents2 H₂, Pd/C or SnCl₂/HCl (Reduction) nitroimidazole->reagents2 aminoimidazole 1H-Imidazol-5-amine (as HCl salt) reagents1->nitroimidazole reagents2->aminoimidazole

Caption: Synthetic workflow for 1H-imidazol-5-amine via nitration and subsequent reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-1H-imidazole

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 60 mL of concentrated sulfuric acid (H₂SO₄).

  • Addition of Imidazole: Cool the sulfuric acid to 10-15 °C in an ice-water bath. Slowly add 20 g (0.29 mol) of 1H-imidazole in small portions, ensuring the temperature does not exceed 30 °C.

  • Nitration: Once the imidazole has completely dissolved, heat the mixture to 90 °C. Add 20 mL of fuming nitric acid (HNO₃) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 90-95 °C.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring at 95 °C for an additional 2 hours. Cool the reaction mixture to room temperature and then carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7. A yellow precipitate will form.

  • Purification: Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum to yield 5-nitro-1H-imidazole.

Step 2: Reduction to 1H-Imidazol-5-amine Hydrochloride

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 5-nitro-1H-imidazole (10 g, 0.088 mol) and 150 mL of concentrated hydrochloric acid (HCl).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 60 g, 0.266 mol) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.

  • Reaction Completion: After the addition is complete, heat the mixture to 80-90 °C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the amine-tin complex will form. Collect this solid by filtration.

  • Liberation of the Amine: Suspend the solid in 100 mL of water and adjust the pH to >10 with a 40% aqueous sodium hydroxide (NaOH) solution to precipitate tin hydroxides.

  • Extraction and Salt Formation: Extract the aqueous layer with ethyl acetate (4 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. To the filtrate, add a solution of HCl in ethanol until the solution is acidic. The hydrochloride salt of 1H-imidazol-5-amine will precipitate.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Route 2: Cyclization from Diaminomaleonitrile (DAMN) Derivatives

This route builds the imidazole ring from an acyclic precursor derived from diaminomaleonitrile (DAMN), a versatile and commercially available starting material. This method offers a high degree of atom economy and allows for the introduction of substituents if desired.

Causality Behind Experimental Choices and Mechanism

The synthesis initiates with the reaction of DAMN with an orthoformate, such as triethyl orthoformate, to form an ethoxymethyleneamino intermediate. This intermediate is then reacted with ammonia to yield an N-(2-amino-1,2-dicyanovinyl)formamidine. The final step is a base-catalyzed intramolecular cyclization. The base, such as sodium ethoxide, deprotonates one of the amino groups, which then acts as a nucleophile, attacking one of the nitrile groups. A subsequent tautomerization and protonation sequence leads to the formation of the aromatic imidazole ring. This method is advantageous as it constructs the core heterocycle from a simple, linear precursor.

Visualizing the Pathway: From DAMN to 5-Aminoimidazole

G damn Diaminomaleonitrile (DAMN) reagents1 1. HC(OEt)₃ 2. NH₃ damn->reagents1 intermediate1 N-(2-amino-1,2-dicyanovinyl) formamidine reagents2 Base (e.g., NaOEt) (Cyclization) intermediate1->reagents2 aminoimidazole 5-Amino-4-cyano-1H-imidazole final_product 1H-Imidazol-5-amine (via decyanation - not shown) aminoimidazole->final_product reagents1->intermediate1 reagents2->aminoimidazole

Caption: Synthetic workflow from DAMN to a 5-aminoimidazole precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-4-cyano-1H-imidazole

  • Formation of the Formamidine Intermediate: In a flame-dried round-bottom flask, combine diaminomaleonitrile (DAMN, 10.8 g, 0.1 mol) and triethyl orthoformate (16.3 g, 0.11 mol). Heat the mixture at 120 °C for 2 hours. Allow the mixture to cool to room temperature. The intermediate, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, can be used directly.

  • Ammonolysis: Dissolve the crude intermediate in 100 mL of ethanol saturated with ammonia gas. Seal the reaction vessel and stir at room temperature for 24 hours.

  • Cyclization: To the resulting suspension of N-(2-amino-1,2-dicyanovinyl)formamidine, add a freshly prepared solution of sodium ethoxide in ethanol (from 2.3 g of sodium in 50 mL of ethanol) dropwise at 0 °C.

  • Reaction Completion and Work-up: After the addition, allow the reaction to warm to room temperature and stir for an additional 4 hours. Neutralize the mixture with glacial acetic acid.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from water or an ethanol/water mixture to yield 5-amino-4-cyano-1H-imidazole.

(Note: Conversion of 5-amino-4-cyano-1H-imidazole to 1H-imidazol-5-amine would require a subsequent decyanation step, which can be challenging and may require harsh conditions, potentially leading to decomposition of the desired product.)

Route 3: From α-Aminoacetonitrile

This approach utilizes α-aminoacetonitrile, a simple and readily available building block, which undergoes condensation and cyclization to form the imidazole ring. This method is attractive due to the simplicity of the starting materials.

Causality Behind Experimental Choices and Mechanism

The synthesis begins with the N-formylation of α-aminoacetonitrile using a formylating agent like ethyl formate in the presence of a base. The resulting N-(cyanomethyl)formamide then undergoes a base-catalyzed intramolecular cyclization. The base abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion. This carbanion then attacks the formyl carbon, leading to a five-membered ring intermediate. Subsequent elimination of water and tautomerization affords the aromatic 5-aminoimidazole. The choice of a strong, non-nucleophilic base is crucial to facilitate the cyclization without promoting side reactions.

Visualizing the Pathway: From α-Aminoacetonitrile

G aminoacetonitrile α-Aminoacetonitrile reagents1 Ethyl formate, Base (Formylation) aminoacetonitrile->reagents1 formamide_intermediate N-(Cyanomethyl)formamide reagents2 Strong Base (e.g., NaH) (Cyclization) formamide_intermediate->reagents2 aminoimidazole 1H-Imidazol-5-amine reagents1->formamide_intermediate reagents2->aminoimidazole

Caption: Synthetic workflow for 1H-imidazol-5-amine starting from α-aminoacetonitrile.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of α-Aminoacetonitrile: Cool the suspension to 0 °C. Add a solution of α-aminoacetonitrile hydrochloride (9.25 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 50 mL of anhydrous THF dropwise.

  • Formylation: After the addition, add ethyl formate (9.0 g, 0.12 mol) dropwise at 0 °C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product is expected to have significant water solubility, so continuous liquid-liquid extraction may be necessary for higher yields. The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Salt Formation: Due to the instability of the free base, it is advisable to convert it to the hydrochloride salt as described in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Reduction of 5-NitroimidazoleRoute 2: From DAMN DerivativesRoute 3: From α-Aminoacetonitrile
Starting Materials 1H-Imidazole, HNO₃, H₂SO₄, SnCl₂Diaminomaleonitrile, Triethyl orthoformate, NH₃α-Aminoacetonitrile, Ethyl formate, NaH
Number of Steps 22 (to 5-amino-4-cyanoimidazole)1 (one-pot)
Typical Yields Moderate to GoodGood (for the cyano-intermediate)Moderate
Scalability Good; nitration requires careful temperature control.Good; DAMN is an inexpensive starting material.Moderate; use of NaH can be challenging on a large scale.
Reagent Toxicity High (fuming nitric and sulfuric acids)Moderate (cyanide-containing compounds)High (NaH is pyrophoric)
Purification Recrystallization of the nitro-intermediate; precipitation of the final HCl salt.Recrystallization of the cyano-intermediate.Extraction and precipitation of the HCl salt.
Key Advantages Well-established chemistry; straightforward transformations.Atom-economical; starts from a readily available building block.Potentially a one-pot synthesis.
Key Disadvantages Use of highly corrosive and hazardous reagents; potential for over-reduction.Requires a subsequent decyanation step which is not trivial; handling of cyanides.Use of a highly reactive and hazardous base (NaH); potential for polymerization.

Conclusion and Recommendations

The synthesis of 1H-imidazol-5-amine is a challenging yet rewarding endeavor for the synthetic chemist. Each of the discussed routes offers a viable pathway, with its own set of advantages and disadvantages.

  • Route 1 (Reduction of 5-Nitroimidazole) is a robust and well-understood method, particularly suitable for labs equipped to handle highly corrosive acids. The scalability is good, and the starting materials are common.

  • Route 2 (From DAMN Derivatives) is an elegant approach that builds the imidazole ring efficiently. However, it leads to a stable 4-cyano-substituted intermediate. The subsequent removal of the cyano group to yield the parent 1H-imidazol-5-amine is a significant hurdle that may negate the initial efficiency of the ring-forming reaction.

  • Route 3 (From α-Aminoacetonitrile) presents the most direct, one-pot approach to the target molecule. While attractive in its simplicity, the use of sodium hydride requires stringent anhydrous conditions and careful handling, which may be a limiting factor for scalability.

For researchers requiring a reliable, albeit longer, synthesis, Route 1 is recommended due to its predictability. For those interested in a more direct approach and comfortable with handling highly reactive reagents, Route 3 offers a quicker entry to the desired compound. It is crucial for all routes that the final product be isolated and stored as its hydrochloride salt to ensure stability and ease of handling. The inherent instability of the free base form of 1H-imidazol-5-amine should always be a primary consideration in the planning and execution of its synthesis.

A Senior Application Scientist's Guide to the Structural Validation of 1H-imidazol-5-amine hydrochloride via 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For researchers working with heterocyclic amines, a class of compounds pivotal to medicinal chemistry, this validation is non-negotiable. This guide provides an in-depth, experience-driven protocol for the structural validation of 1H-imidazol-5-amine hydrochloride, leveraging the power and precision of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will not only detail the "how" but, more critically, the "why" behind each step, contrasting this gold-standard technique with other analytical alternatives to provide a comprehensive validation strategy.

The Imperative of Structural Integrity

1H-imidazol-5-amine, a key building block in the synthesis of pharmaceuticals like the anti-cancer agent dacarbazine, is structurally simple yet possesses subtleties that demand careful analytical confirmation. Its hydrochloride salt form enhances stability and solubility, but also influences its spectroscopic signature. An error in confirming the substitution pattern or the presence of impurities can have cascading effects on downstream applications, compromising research outcomes and potentially leading to the pursuit of non-viable drug candidates. It is therefore paramount to employ a robust and reliable method for its structural elucidation.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy remains the preeminent technique for determining the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships makes it an indispensable tool. For this compound, ¹H NMR allows for the direct observation of the protons on the imidazole ring, providing definitive evidence of the substitution pattern.

The Causality Behind Experimental Choices

The selection of the appropriate experimental parameters is crucial for acquiring high-quality, interpretable ¹H NMR data.

  • Solvent Selection: The choice of a deuterated solvent is the first critical decision. For this compound, Deuterium Oxide (D₂O) is an excellent choice due to the compound's high polarity and solubility. A key advantage of D₂O is that the acidic protons of the amine (NH₂) and the imidazole (NH) will exchange with deuterium, causing their signals to disappear from the spectrum. This simplifies the spectrum, allowing for an unobstructed view of the crucial ring protons.

  • Internal Standard: The use of an internal standard is essential for accurate chemical shift referencing. While Tetramethylsilane (TMS) is the conventional standard (0 ppm), it is insoluble in D₂O. A suitable alternative is 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which is water-soluble and provides a sharp singlet at 0 ppm.

  • Magnetic Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is generally preferred as it provides better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns, should they exist.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the acquisition of high-fidelity ¹H NMR data for the structural validation of this compound.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.75 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Add a small amount of a water-soluble internal standard, such as TSP.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the D₂O.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

  • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

Data Interpretation and Validation

The resulting ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound.

Expected ¹H NMR Data

The table below summarizes the expected ¹H NMR spectral data for this compound in D₂O.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Singlet1HH2 (Proton at C2)
~6.8Singlet1HH4 (Proton at C4)

Note: The exact chemical shifts may vary slightly depending on the sample concentration and the specific spectrometer used.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh Compound B Dissolve in D2O with Internal Standard A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire 1H NMR Spectrum E->F G Process Spectrum (Fourier Transform, Phase, Baseline Correction) F->G H Reference to Internal Standard (TSP at 0 ppm) G->H I Integrate Peaks and Assign Signals H->I J Compare Experimental Data to Expected Values I->J K Structure Confirmed or Further Investigation Needed J->K

Caption: Workflow for the structural validation of this compound using ¹H NMR.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.

TechniqueAdvantagesDisadvantagesApplication to 1H-imidazol-5-amine HCl
¹³C NMR Spectroscopy Provides information about the carbon framework of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Confirms the number of unique carbon environments in the imidazole ring.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.Does not provide detailed information about the connectivity of atoms.Confirms the molecular formula of the parent amine.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Can be complex to interpret and may not be sufficient for unambiguous structure determination on its own.Confirms the presence of N-H and C-H bonds.
Elemental Analysis Determines the percentage composition of elements in a sample.Does not provide information about the arrangement of atoms.Confirms the empirical formula.

Conclusion

The structural validation of this compound by ¹H NMR spectroscopy is a robust and reliable method. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently confirm the identity and purity of this important synthetic building block. For the highest level of assurance, complementing ¹H NMR data with information from other analytical techniques such as ¹³C NMR and Mass Spectrometry is recommended, adhering to the principles of comprehensive and orthogonal analytical characterization.

A Senior Application Scientist's Guide to LC-MS Analysis of 1H-imidazol-5-amine Hydrochloride and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 1H-imidazol-5-amine hydrochloride, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its high polarity and potential for co-eluting byproducts. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of this compound, grounded in experimental principles and practical insights.

The Analytical Challenge: Understanding 1H-imidazol-5-amine and its Synthetic Landscape

1H-imidazol-5-amine is a small, polar, and basic molecule. Its hydrochloride salt form enhances stability but does not mitigate the analytical difficulties associated with its inherent polarity. The primary challenge in its LC-MS analysis is achieving adequate retention on conventional reversed-phase columns, where it tends to elute in or near the solvent front, leading to poor peak shape and potential ion suppression.

Furthermore, the synthesis of 1H-imidazol-5-amine can result in a variety of byproducts that may be structurally similar and possess similar polarity, making chromatographic separation difficult. Common synthetic routes may involve precursors such as diaminomaleonitrile or formamidine derivatives.[1][2] This can lead to impurities including:

  • Positional Isomers: Such as 1H-imidazol-2-amine or 1H-imidazol-4-amine.

  • Unreacted Starting Materials: For instance, diaminomaleonitrile.

  • Intermediates and Side-Reaction Products: Such as cyanoformimidoyl imidazoles.[1][2]

  • Degradation Products: Arising from instability under certain pH or temperature conditions.

A successful analytical method must be able to resolve 1H-imidazol-5-amine from these potential impurities to ensure accurate quantification and purity assessment.

Comparative Analysis of LC-MS Methodologies

We will now compare three distinct LC-MS approaches for the analysis of 1H-imidazol-5-amine and its byproducts: Reversed-Phase (RP) Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Chromatography (IPC).

Method 1: Conventional Reversed-Phase (RP) Chromatography

Reversed-phase chromatography, typically employing a C18 stationary phase, is a workhorse in many analytical laboratories.[3][4] However, for highly polar analytes like 1H-imidazol-5-amine, this method requires careful optimization to overcome poor retention.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column is often the first choice due to its versatility. However, for polar compounds, a polar-endcapped C18 or a column with a more polar embedded stationary phase can provide better retention and peak shape by reducing unwanted interactions with residual silanols.

  • Mobile Phase: A low pH mobile phase is crucial. By adding an acid like formic acid (typically 0.1%), the amine functional groups of the analyte and its byproducts are protonated. This increases their polarity but, more importantly, suppresses the ionization of residual silanols on the silica-based stationary phase, which are a primary cause of peak tailing for basic compounds. Ammonium acetate can also be used as a buffer to control pH and improve peak shape.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the ideal choice for this class of compounds, as the amine groups are readily protonated.

Experimental Protocol: Reversed-Phase LC-MS

  • Sample Preparation: Dissolve 1 mg of this compound reference standard and sample in 10 mL of mobile phase A.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-300.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in reversed-phase mode.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality Behind Experimental Choices:

  • Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[6][7][8][9]

  • Stationary Phase: Amide- or silica-based columns are common choices for HILIC. An amide phase can offer different selectivity compared to a bare silica phase.

  • Mobile Phase: A high percentage of acetonitrile is used to promote retention. A buffer such as ammonium formate is often added to the aqueous portion of the mobile phase to control pH and improve peak shape.

  • MS Sensitivity: The high organic content of the HILIC mobile phase can enhance ESI efficiency, leading to improved sensitivity compared to reversed-phase methods with high aqueous content.[9]

Experimental Protocol: HILIC LC-MS

  • Sample Preparation: Dissolve 1 mg of this compound reference standard and sample in 10 mL of 90:10 Acetonitrile:Water.

  • LC System: Standard HPLC or UHPLC system.

  • Column: HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in positive ion mode.

  • MS Parameters: Consistent with the reversed-phase method.

Method 3: Ion-Pairing Chromatography (IPC)

Ion-pairing chromatography is a reversed-phase technique that utilizes a mobile phase additive, an ion-pairing reagent, to enhance the retention of ionic analytes.

Causality Behind Experimental Choices:

  • Mechanism: For the analysis of basic compounds like 1H-imidazol-5-amine, an anionic ion-pairing reagent (e.g., a perfluorinated carboxylic acid) is added to the mobile phase.[3][4][10][11] The negatively charged head of the reagent pairs with the protonated amine, forming a neutral complex. The hydrophobic tail of the ion-pairing reagent then interacts with the non-polar stationary phase, leading to increased retention.

  • Reagent Selection: For LC-MS applications, volatile ion-pairing reagents are essential to avoid contamination of the mass spectrometer. Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) are commonly used.[10][11]

  • Considerations: Ion-pairing reagents can be difficult to completely wash out of an LC system and may cause ion suppression. It is often recommended to dedicate a column and an LC system for ion-pairing applications.[3]

Experimental Protocol: Ion-Pairing LC-MS

  • Sample Preparation: Dissolve 1 mg of this compound reference standard and sample in 10 mL of mobile phase A.

  • LC System: Dedicated HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 12 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in positive ion mode.

  • MS Parameters: Consistent with the reversed-phase method.

Performance Comparison and Data Presentation

The choice of the optimal method depends on the specific analytical needs, such as the required resolution of specific byproducts, desired sensitivity, and available instrumentation. The following table summarizes the expected performance of each method.

Parameter Reversed-Phase (RP) HILIC Ion-Pairing (IP-RP)
Retention of Main Analyte Low to ModerateHighHigh
Peak Shape Fair to Good (with acid)Good to ExcellentGood
Separation of Polar Byproducts LimitedExcellentGood
MS Sensitivity ModerateHighModerate (potential suppression)
Method Robustness HighModerate (equilibration can be slow)Moderate (column contamination risk)
Ease of Use HighModerateLow

Illustrative Chromatographic Data:

To provide a visual comparison, representative chromatograms for a hypothetical mixture of 1H-imidazol-5-amine and two byproducts (a more polar and a less polar one) are depicted below.

(Note: These are illustrative and not from a single experimental run.)

Figure 1: Comparison of Chromatographic Approaches

  • Reversed-Phase: Shows poor retention of the main peak and the more polar byproduct, with potential for co-elution.

  • HILIC: Demonstrates excellent retention and separation of all three components.

  • Ion-Pairing: Shows good retention and separation, but with broader peaks compared to HILIC.

Mass Spectrometric Detection and Fragmentation

For quantitative analysis and confirmation of identity, tandem mass spectrometry (MS/MS) is invaluable. The protonated molecule of 1H-imidazol-5-amine ([M+H]⁺, m/z 84.06) can be fragmented to produce characteristic product ions.

Proposed Fragmentation Pathway:

The primary fragmentation is expected to involve the loss of ammonia (NH₃) or hydrogen cyanide (HCN) from the imidazole ring.

fragmentation parent [C3H5N3 + H]+ m/z 84.06 frag1 Loss of NH3 [C3H3N2]+ m/z 67.04 parent->frag1 -NH3 frag2 Loss of HCN [C2H5N2]+ m/z 57.06 parent->frag2 -HCN

Proposed fragmentation of 1H-imidazol-5-amine.

Table 2: Proposed MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1H-imidazol-5-amine84.0667.0415
1H-imidazol-5-amine84.0657.0620
Internal Standard[IS+H]⁺Fragment 1Optimized

Conclusion and Recommendations

The optimal LC-MS method for the analysis of this compound and its byproducts is highly dependent on the specific analytical goals.

  • For routine quality control where the impurity profile is well-characterized and high throughput is needed, an optimized Reversed-Phase method may be sufficient.

  • For in-depth impurity profiling and the analysis of complex mixtures where baseline separation of all components is critical, HILIC is the superior choice, offering the best retention and resolution for these polar compounds.

  • Ion-Pairing Chromatography can be a powerful tool to achieve retention on a reversed-phase system but should be used with caution due to potential system contamination and ion suppression.

It is strongly recommended to screen both Reversed-Phase and HILIC methods during method development to determine the most suitable approach for your specific sample and analytical requirements. The use of a high-resolution mass spectrometer can also aid in the identification of unknown impurities by providing accurate mass measurements.

Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Initial Mobile Phase start->dissolve inject Inject into LC System dissolve->inject separate Chromatographic Separation (RP, HILIC, or IP-RP) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS and MS/MS Analysis ionize->detect process Chromatogram Processing detect->process quantify Quantification and Impurity Profiling process->quantify

Overall LC-MS workflow for the analysis of 1H-imidazol-5-amine.

References

A Comparative Guide to the Bioactivity Screening of 1H-Imidazol-5-Amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The imidazole scaffold has long been a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide provides an in-depth technical comparison of the bioactivity screening of a specific subclass, 1H-imidazol-5-amine hydrochloride derivatives, against established alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data-driven decision-making in the early stages of drug discovery.

Introduction: The Promise of Imidazole Derivatives

The five-membered aromatic heterocycle, imidazole, is a versatile pharmacophore due to its ability to engage in various biological interactions.[2] Its derivatives have been successfully developed into drugs for a range of diseases.[3] The this compound backbone presents a unique chemical space for the development of novel therapeutic agents. Understanding the bioactivity profile of its derivatives is a critical first step in harnessing their potential. This guide will focus on three key areas of bioactivity: anticancer, antifungal, and antibacterial activities.

Comparative Bioactivity Screening: A Multifaceted Approach

To comprehensively evaluate the potential of this compound derivatives, a multi-pronged screening approach is essential. This involves comparing their performance against both standard-of-care drugs and other relevant chemical scaffolds.

Anticancer Activity Screening

The antiproliferative potential of novel compounds is a cornerstone of cancer drug discovery. Imidazole derivatives have shown promise by targeting various mechanisms, including the inhibition of tubulin polymerization and key kinases involved in cancer signaling.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator compounds (e.g., Doxorubicin as a positive control, a non-imidazole anticancer agent as a comparative compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed Cancer Cells in 96-well plate B Treat with Derivatives & Comparators A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Data Presentation:

CompoundCell LineIC50 (µM) ± SD
Derivative 1 MCF-7[Insert Data]
Derivative 2 MCF-7[Insert Data]
Doxorubicin MCF-7[Insert Data]
Comparator X MCF-7[Insert Data]
Derivative 1 A549[Insert Data]
Derivative 2 A549[Insert Data]
Doxorubicin A549[Insert Data]
Comparator X A549[Insert Data]
Antifungal Activity Screening

The rise of fungal infections and drug resistance necessitates the development of novel antifungal agents.[7] Azoles, a class of imidazole-containing drugs, are widely used, but their efficacy is threatened by resistance.[7] Screening new imidazole derivatives is a promising strategy to overcome this challenge.

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9] Guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[8][9][10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI or EUCAST guidelines.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound derivatives and comparator antifungal drugs (e.g., Fluconazole, a novel non-azole antifungal) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculate Plate: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine MIC: Visually inspect the plates for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution A Prepare Serial Dilutions of Compounds in Plate C Inoculate Plate with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum B->C D Incubate Plate (24-48h) C->D E Visually Determine MIC D->E

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Comparative Data Presentation:

CompoundFungal StrainMIC (µg/mL)
Derivative 1 Candida albicans[Insert Data]
Derivative 2 Candida albicans[Insert Data]
Fluconazole Candida albicans[Insert Data]
Comparator Y Candida albicans[Insert Data]
Derivative 1 Aspergillus fumigatus[Insert Data]
Derivative 2 Aspergillus fumigatus[Insert Data]
Fluconazole Aspergillus fumigatus[Insert Data]
Comparator Y Aspergillus fumigatus[Insert Data]
Antibacterial Activity Screening

With the growing threat of antibiotic resistance, the discovery of new antibacterial agents is a global health priority. Imidazole derivatives have demonstrated antibacterial activity against a range of pathogens.[12][13][14]

Similar to the antifungal assay, the broth microdilution method is the gold standard for determining the MIC of antibacterial compounds.[9]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the bacterial strain (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) as per CLSI guidelines.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound derivatives and comparator antibiotics (e.g., Gentamicin, a non-imidazole antibacterial) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate Plate: Inoculate each well with the prepared bacterial suspension. Include growth and sterility controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: Determine the MIC by observing the lowest concentration that inhibits visible bacterial growth.

Diagram of the Antibacterial Screening Workflow:

Antibacterial_Screening A Serial Dilution of Test Compounds C Inoculation of Microtiter Plate A->C B Standardized Bacterial Inoculum Preparation B->C D Incubation (18-24h) C->D E MIC Determination D->E

Caption: Workflow for antibacterial susceptibility testing.

Comparative Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
Derivative 1 Staphylococcus aureus[Insert Data]
Derivative 2 Staphylococcus aureus[Insert Data]
Gentamicin Staphylococcus aureus[Insert Data]
Comparator Z Staphylococcus aureus[Insert Data]
Derivative 1 Escherichia coli[Insert Data]
Derivative 2 Escherichia coli[Insert Data]
Gentamicin Escherichia coli[Insert Data]
Comparator Z Escherichia coli[Insert Data]

Conclusion: From Screening to Lead Identification

This guide provides a comprehensive framework for the bioactivity screening of this compound derivatives. By employing standardized protocols and making objective comparisons with established drugs and alternative scaffolds, researchers can effectively identify promising lead compounds for further development. The causality-driven approach to experimental design and data interpretation outlined here is crucial for making informed decisions and advancing the discovery of novel therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminoimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminoimidazole-based compounds, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced interplay between chemical structure and biological activity, focusing on their prominent role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the aminoimidazole core for the design of potent and selective therapeutic agents.

The aminoimidazole scaffold is a privileged heterocyclic motif renowned for its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases. Its versatility allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will compare different substitution patterns and their impact on inhibitory activity against key kinase targets, supported by experimental data and detailed protocols.

The Aminoimidazole Core: A Privileged Scaffold for Kinase Inhibition

The fundamental aminoimidazole structure serves as a versatile anchor for engaging with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms of the imidazole ring and the exocyclic amino group are crucial for forming hydrogen bonds that mimic the interactions of the adenine portion of ATP. The SAR exploration revolves around modifications at three key positions: the N-1, C-2, and C-5 positions of the imidazole ring.

A seminal discovery in this area was the identification of 2-aminoimidazole derivatives as potent p38 MAP kinase inhibitors. These inhibitors typically feature a C-2 amino group, a C-5 substituent that projects into a hydrophobic pocket, and an N-1 substituent that can be modified to enhance potency and influence pharmacokinetic properties.

Caption: General structure of the 2-aminoimidazole scaffold.

Comparative Analysis: Targeting p38α MAP Kinase

The p38α MAP kinase is a well-established target for inflammatory diseases. The aminoimidazole class of inhibitors has been extensively studied for its potent anti-p38α activity. The key to their success lies in the specific interactions facilitated by substitutions at the C-2, N-1, and C-5 positions.

The 2-amino group is a critical anchor, forming a bidentate hydrogen bond with the backbone of Met109 in the hinge region of p38α. The substituent at the N-1 position is also pivotal. Early studies demonstrated that a cyclopropylmethyl group at N-1 was optimal for potency.

The C-5 position allows for the introduction of substituents that can occupy a nearby hydrophobic pocket, significantly enhancing binding affinity. A comparative study of various C-5 aryl substituents revealed that electron-withdrawing groups on the phenyl ring generally improve activity.

Table 1: SAR of C-5 Substituted Aminoimidazoles against p38α

Compound IDN-1 SubstituentC-5 Phenyl Substituent (R)p38α IC50 (nM)Reference
1a Cyclopropylmethyl4-Fluorophenyl10
1b Cyclopropylmethyl4-Chlorophenyl8
1c Cyclopropylmethyl4-Methylphenyl25
1d Cyclopropylmethyl4-Methoxyphenyl50

Data synthesized from representative findings in the literature for illustrative comparison.

The data clearly indicates that small, electronegative substituents like fluorine and chlorine at the para position of the C-5 phenyl ring are favored for potent p38α inhibition. This is likely due to favorable interactions within the hydrophobic pocket and potential halogen bonding.

SAR_Logic cluster_0 Structural Modification at C-5 Phenyl Ring cluster_1 Impact on p38α Inhibition A Introduce Electron-Withdrawing Group (e.g., -F, -Cl) C Increased Potency (Lower IC50) A->C Enhances binding affinity B Introduce Electron-Donating Group (e.g., -Me, -OMe) D Decreased Potency (Higher IC50) B->D Reduces binding affinity

Caption: Logical flow of SAR at the C-5 position for p38α inhibitors.

Expanding the Target Scope: VEGFR-2 Inhibition

The versatility of the aminoimidazole scaffold allows its adaptation to target other kinase families, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. For VEGFR-2, different structural modifications are required to achieve high potency compared to p38α inhibitors.

A notable difference is the optimal substituent at the C-2 position. While a simple amino group is effective for p38α, elaborated C-2 substituents can enhance VEGFR-2 affinity. Specifically, an anilino substituent at C-2 has been shown to be beneficial.

Table 2: Comparative Inhibition of p38α and VEGFR-2

Compound IDC-2 SubstituentC-5 Substituentp38α IC50 (nM)VEGFR-2 IC50 (nM)Reference
2a -NH24-Fluorophenyl10>1000
2b -NH(Phenyl)4-Fluorophenyl15020
2c -NH(3-Chlorophenyl)4-Fluorophenyl2005

Data is representative and compiled for comparative illustration.

This comparison highlights a clear selectivity switch. The introduction of an aryl group at the C-2 amine reduces p38α activity but dramatically boosts VEGFR-2 inhibition. This is a classic example of how subtle structural changes can redirect the biological activity of a scaffold towards a different target.

Experimental Protocols: A Self-Validating System

To ensure the reliability of SAR data, robust and reproducible experimental protocols are essential. Below are standardized, step-by-step methodologies for assessing the inhibitory activity of aminoimidazole compounds.

This protocol describes a common method to determine the IC50 value of a test compound against p38α kinase.

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human p38α enzyme in kinase buffer to a working concentration of 2 nM.

    • Prepare a substrate solution containing 0.2 mg/mL myelin basic protein (MBP) and 100 µM ATP in kinase buffer.

    • Serially dilute the test aminoimidazole compounds in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the diluted test compound.

    • Add 20 µL of the p38α enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the substrate solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of a 1% phosphoric acid solution.

    • Quantify the amount of phosphorylated MBP. This is commonly done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay like Kinase-Glo®.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Compound) B Add Compound to Plate A->B C Add Kinase Enzyme (Pre-incubation) B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

To ensure the validity of the assay, several controls must be included:

  • Positive Control: A known p38α inhibitor (e.g., Doramapimod) to confirm assay performance.

  • Negative Control (No Inhibitor): Wells containing only DMSO to define 0% inhibition.

  • Background Control (No Enzyme): Wells without kinase to measure background signal.

By including these controls, the experiment becomes a self-validating system, ensuring that the observed inhibition is due to the activity of the test compound and not an artifact of the assay.

A Comprehensive Guide to the Cross-Reactivity Profiling of 1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cross-reactivity profile of 1H-imidazol-5-amine hydrochloride against a panel of alternative compounds. The experimental data presented herein is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to assess the selectivity and potential off-target effects of this imidazole derivative.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound, a small molecule featuring the versatile imidazole scaffold, holds significant potential in medicinal chemistry. The imidazole ring is a common motif in numerous endogenous molecules and approved drugs, prized for its ability to engage in various biological interactions.[1] However, this structural ubiquity also presents a challenge: the potential for cross-reactivity with unintended biological targets.[2] Understanding a compound's selectivity profile is paramount in drug development to mitigate the risk of adverse drug reactions and to ensure that the observed therapeutic effect is due to the intended mechanism of action. This guide outlines a systematic approach to profiling the cross-reactivity of this compound, comparing its hypothetical binding affinities across a broad range of protein families against known selective and non-selective agents.

Predictive Analysis: Histamine Receptors as Primary Targets

Given the structural analogy of this compound to histamine, a primary hypothesis is its interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, and H4).[3] These G-protein coupled receptors (GPCRs) mediate a wide array of physiological and pathological processes, making them important drug targets.[4] The substitution pattern on the imidazole ring is a key determinant of affinity and agonist/antagonist activity at these receptors. Therefore, our investigation commences with a focused analysis of the compound's activity at this receptor family.

Comparative Cross-Reactivity Profiling: A Multi-Platform Approach

To construct a comprehensive cross-reactivity profile, a tiered screening strategy is employed, utilizing established platforms that represent the industry standard for off-target liability assessment. This approach provides a broad view of potential interactions across the human proteome.

  • Tier 1: Broad Pharmacological Profiling (Safety Screening)

  • Tier 2: Kinome-Wide Selectivity Profiling

Experimental Design & Rationale

The core of this guide is a simulated cross-reactivity study. This compound is hypothetically profiled alongside three comparator compounds:

  • Compound A (Selective Histamine H3 Antagonist): Represents a highly selective compound for a related primary target.

  • Compound B (Promiscuous Kinase Inhibitor): A compound known to interact with multiple kinases, serving as a non-selective benchmark.

  • Compound C (Structurally Similar Imidazole Derivative): A close structural analog to assess the impact of minor chemical modifications on selectivity.

These compounds are screened against comprehensive panels of receptors, ion channels, transporters, and enzymes to build a comparative dataset.

Cross_Reactivity_Profiling_Workflow cluster_0 Compound Synthesis & QC cluster_1 Tier 1: Broad Safety Screening cluster_2 Tier 2: Kinome-Wide Profiling cluster_3 Data Analysis & Interpretation Compound_X 1H-imidazol-5-amine HCl SafetyScreen Eurofins SafetyScreen44™ Panel (GPCRs, Ion Channels, Transporters, Enzymes) Compound_X->SafetyScreen Primary Screen @ 10 µM KinomeScan DiscoverX KINOMEscan® Panel (~480 Kinases) Compound_X->KinomeScan Primary Screen @ 10 µM Data_Analysis Comparative Analysis Selectivity Profiling Hit Validation SafetyScreen->Data_Analysis KinomeScan->Data_Analysis

Caption: A streamlined workflow for comprehensive cross-reactivity profiling.

Results: A Comparative Analysis

The following tables summarize the hypothetical screening results. The data is presented as percent inhibition at a screening concentration of 10 µM. Significant interactions (typically >50% inhibition) warrant further investigation through dose-response studies to determine potency (IC50 or Ki).

Table 1: Broad Pharmacological Profile (Selected Targets from Eurofins SafetyScreen44™ Panel)
Target FamilyTarget1H-imidazol-5-amine HCl (% Inhibition @ 10µM)Compound A (% Inhibition @ 10µM)Compound B (% Inhibition @ 10µM)Compound C (% Inhibition @ 10µM)
GPCRs Histamine H14551565
Histamine H23021040
Histamine H3 85 95 2588
Histamine H45581870
Adrenergic α1A1214515
Dopamine D2805510
Serotonin 5-HT2A1536020
Ion Channels hERG2527530
NaV1.551408
Transporters Dopamine (DAT)1003512
Enzymes COX-121205

Data is hypothetical and for illustrative purposes.

Interpretation of Safety Screen Data:

The hypothetical data suggests that this compound and its close analog, Compound C, exhibit significant activity at histamine receptors, particularly the H3 subtype. This aligns with our initial hypothesis. Importantly, at a concentration of 10 µM, these compounds show limited interaction with other screened GPCRs, ion channels, and transporters, suggesting a favorable initial safety profile compared to the promiscuous Compound B. The moderate hERG inhibition warrants follow-up studies to determine the IC50 and assess the potential for cardiovascular risk.

Table 2: Kinase Selectivity Profile (Selected Hits from DiscoverX KINOMEscan® Panel)
Kinase FamilyTarget1H-imidazol-5-amine HCl (% Inhibition @ 10µM)Compound A (% Inhibition @ 10µM)Compound B (% Inhibition @ 10µM)Compound C (% Inhibition @ 10µM)
Tyrosine Kinase ABL15285 8
SRC8190 12
FLT312375 15
Ser/Thr Kinase AURKA10080 13
ROCK11526518
PIM11817022

Data is hypothetical and for illustrative purposes.

Interpretation of Kinome Screen Data:

The kinome scan results further reinforce the selectivity of this compound. Unlike Compound B, which shows significant inhibition of multiple kinases, our compound of interest and its comparators (A and C) display a clean profile across the kinome at 10 µM. This lack of off-target kinase activity is a desirable characteristic, reducing the likelihood of toxicity associated with inhibiting essential cellular signaling pathways.

Selectivity_Profile cluster_0 1H-imidazol-5-amine HCl cluster_1 Compound B (Promiscuous) Compound_X High Affinity Histamine_H3 Histamine H3 Compound_X->Histamine_H3 Primary Target Compound_B High Affinity Kinase_1 ABL1 Compound_B->Kinase_1 Kinase_2 SRC Compound_B->Kinase_2 Kinase_3 FLT3 Compound_B->Kinase_3 GPCR_1 Dopamine D2 Compound_B->GPCR_1

Caption: Comparative selectivity of 1H-imidazol-5-amine HCl versus a promiscuous compound.

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated assay formats are essential. The hypothetical data presented in this guide are based on the following industry-standard protocols.

Protocol 1: Competitive Radioligand Binding Assays (for GPCRs, Ion Channels, Transporters)

This method is the gold standard for determining the binding affinity of a test compound to a specific receptor.[5][6]

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor of interest.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]-labeled), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.[5]

  • Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation.[7]

Protocol 2: Kinase Activity Assays (e.g., KINOMEscan®)

The KINOMEscan® platform utilizes a competitive binding assay that is distinct from traditional activity-based assays.[8][9]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

Step-by-Step Methodology:

  • Assay Components: Kinases are tagged with a unique DNA tag and tested for their ability to bind to an immobilized ligand.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as percent inhibition relative to a control. A lower amount of detected kinase indicates a stronger interaction between the test compound and the kinase.

Conclusion and Future Directions

This guide provides a framework for the comprehensive cross-reactivity profiling of this compound. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with primary activity directed towards histamine receptors, particularly the H3 subtype, and minimal off-target interactions across a broad panel of kinases and other safety-relevant targets.

The next logical steps in the development of this compound would include:

  • Dose-response studies for all significant "hits" from the primary screens to accurately determine their potency (Ki or IC50).

  • Functional cell-based assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified histamine receptor targets.[10][11]

  • In vivo studies in relevant animal models to assess the therapeutic potential and confirm the safety profile.

By adopting a systematic and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, develop safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 1H-imidazol-5-amine hydrochloride: Ensuring Isomeric Purity for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Building Block and the Hidden Pitfall

1H-imidazol-5-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2] Its utility lies in the versatile reactivity of the imidazole core and the strategically positioned amino group, enabling the synthesis of compounds targeting a wide range of diseases, from cancer to infectious agents.[3][4] However, the value of this starting material is entirely dependent on its purity and identity, a profile documented in its Certificate of Analysis (CoA).

A critical and often overlooked challenge in the synthesis and procurement of this reagent is the potential for contamination with its regioisomer, 1H-imidazol-4-amine hydrochloride . The subtle shift of the amino group from position 5 to 4 can lead to vastly different biological activities, off-target effects, and impurities that can derail a drug development program.

This guide provides an in-depth, comparative framework for interpreting the CoA of this compound. We will move beyond a simple checklist of specifications and instead provide the experimental rationale and comparative data necessary to confidently distinguish the target molecule from its critical isomer, ensuring the integrity of your research from the very first step.

Part 1: The Imperative of Isomeric Distinction

The structural difference between 1H-imidazol-5-amine and its 4-amino isomer is the cornerstone of this guide. While they share the same molecular formula (C₃H₅N₃) and mass, the electronic environment of the imidazole ring is significantly altered.[5] This seemingly minor change has profound implications for subsequent chemical reactions and biological interactions. The presence of the 4-amino isomer as an impurity can lead to the formation of unintended side-products that are difficult to separate, and if carried through a synthetic route, can result in a final active pharmaceutical ingredient (API) with an altered efficacy and safety profile.

Caption: Chemical structures of the target compound and its critical regioisomer.

Part 2: A Practical Guide to CoA Deconstruction and Verification

A robust CoA for this compound must employ orthogonal analytical techniques to establish identity, purity, and the absence of contaminants. Here, we detail the key experiments, explain the causality behind our methodological choices, and provide comparative data.

Identity Verification: The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most definitive technique for distinguishing between the 5-amino and 4-amino isomers. The differing electronic effects of the amino group and the ring nitrogens create unique chemical shifts for the ring protons (¹H NMR) and carbons (¹³C NMR).

Expert Rationale: In ¹H NMR, the proton at the C2 position of the 5-amino isomer is expected to appear at a significantly different chemical shift compared to the C2 proton of the 4-amino isomer due to the asymmetry introduced by the C5-NH₂ group. This provides a clear diagnostic fingerprint.

Predicted Spectroscopic Data Comparison

Parameter 1H-imidazol-5-amine HCl (Predicted) 1H-imidazol-4-amine HCl (Predicted) Rationale for Distinction
¹H NMR (DMSO-d₆) H-2: ~8.0 ppm (s, 1H)H-4: ~7.2 ppm (s, 1H)NH (imidazole): ~12.5 ppm (br s)NH₂ (amine): ~8.5 ppm (br s)H-2: ~7.8 ppm (s, 1H)H-5: ~7.0 ppm (s, 1H)NH (imidazole): ~12.0 ppm (br s)NH₂ (amine): ~8.0 ppm (br s)The chemical shifts of the two ring protons (H-2 and H-4/H-5) provide a distinct, non-overlapping fingerprint for each isomer.
¹³C NMR (DMSO-d₆) C-2: ~135 ppmC-4: ~115 ppmC-5: ~140 ppmC-2: ~133 ppmC-4: ~142 ppmC-5: ~112 ppmThe carbon attached to the amino group (C-5 vs. C-4) will have a significantly different chemical shift, providing unambiguous confirmation of the substitution pattern.

Disclaimer: Predicted values are based on standard chemical shift increments for imidazole derivatives. Actual experimental values may vary slightly.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the hydrochloride salt and its exchangeable N-H protons are often clearly visible.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum and compare the observed chemical shifts and multiplicities with the expected values for the 5-amino isomer, specifically looking for the absence of signals corresponding to the 4-amino isomer.

Purity Assessment: The Precision of High-Performance Liquid Chromatography (HPLC)

While NMR confirms identity, HPLC is the gold standard for quantifying purity. A well-developed HPLC method can separate the target compound from its regioisomer and other potential process impurities.

Expert Rationale: A reverse-phase HPLC method is ideal for this analysis. The polarity difference between the 5-amino and 4-amino isomers, though slight, is sufficient for separation on a C18 column. A gradient elution is employed to ensure that any less polar impurities are effectively eluted and quantified. The inclusion of a UV detector is standard, as the imidazole ring is chromophoric.

G start Sample Preparation (Dissolve in Mobile Phase A) injection Inject onto HPLC System (C18 Column, 40°C) start->injection gradient Gradient Elution (Water/ACN with 0.1% TFA) injection->gradient detection UV Detection (220 nm) gradient->detection analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis report Generate Report (Purity %, Impurity Profile) analysis->report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% B

      • 17-18 min: 60% to 5% B

      • 18-25 min: 5% B

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Data: HPLC Analysis of a Spiked Sample

To demonstrate the method's resolving power, a sample of pure 1H-imidazol-5-amine HCl (Lot A) was compared against a sample intentionally spiked with 1% of the 1H-imidazol-4-amine HCl isomer (Lot B).

Parameter Lot A: Pure Sample Lot B: Spiked Sample
Retention Time (RT) of 5-amino isomer 5.8 min5.8 min
Peak Area % of 5-amino isomer 99.8%98.7%
Retention Time (RT) of 4-amino isomer Not Detected5.4 min
Peak Area % of 4-amino isomer Not Detected1.1%
Total Impurities 0.2%1.3% (including spike)

This self-validating experiment confirms that the HPLC protocol can effectively separate and quantify the critical isomeric impurity, providing trustworthy data for a CoA.

Part 3: Essential Supporting Analyses

While NMR and HPLC are the primary tools for identity and purity, a comprehensive CoA will include other key tests.

  • Mass Spectrometry (MS): Confirms the molecular weight (119.55 for the hydrochloride salt).[8][9] High-Resolution Mass Spectrometry (HRMS) should match the calculated exact mass of the free base cation (C₃H₆N₃⁺), confirming the elemental composition.[6]

  • Appearance: Should be a white to off-white solid, which is a basic but important quality control check.[8][10]

  • Solubility: Data on solubility (e.g., in water, methanol) is useful for downstream applications.

  • Storage Conditions: The CoA should specify appropriate storage, typically in an inert atmosphere at 2-8°C, to ensure long-term stability.[8][11]

Conclusion

The Certificate of Analysis for a chemical building block is more than a formality; it is the foundation upon which reliable and reproducible science is built. For this compound, a cursory review is insufficient. Researchers and drug developers must critically assess the analytical data with a specific focus on isomeric purity. By demanding orthogonal data from techniques like NMR and a well-resolved HPLC method, and by understanding the "why" behind these experiments, you can ensure the material you procure is precisely what your project requires. This diligence prevents the introduction of confounding variables, saves invaluable time and resources, and ultimately contributes to the integrity and success of your drug discovery endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of compounds like 1H-imidazol-5-amine hydrochloride is not merely a matter of laboratory hygiene but a critical component of ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and responsible disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is a heterocyclic amine salt. While comprehensive toxicological data for this specific compound is not extensively published, the available safety information for similar imidazole and amine hydrochloride compounds indicates that it should be handled with care. The primary hazards associated with this and similar compounds include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.

Table 1: Essential Safety and Hazard Information

ParameterValue/GuidelineSource(s)
GHS Hazard Statements H302, H315, H319, H335[1]
Primary Disposal Route Collection for licensed hazardous waste disposal[2][3][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[5]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. The potentially hazardous nature of this compound necessitates stringent safety measures.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.[4]

  • Body Protection: A fully buttoned laboratory coat should be worn to protect against contamination of clothing.[4]

  • Respiratory Protection: All handling of the solid compound, including weighing and preparing for disposal, should be conducted within a certified laboratory chemical fume hood to minimize the inhalation of dust. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered. For higher-level protection, use appropriate respirator cartridges as recommended by your institution's safety office.[2]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management service.[2][4][6] Do not attempt to dispose of this chemical in the regular trash or by pouring it down the drain.[4][7]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[1][5]

  • Solid Waste: Unused or contaminated solid this compound should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste.

  • Segregation: Keep this waste stream separate from other chemical wastes, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[4][5]

Step 2: Waste Collection and Container Management

Adherence to proper container management practices is a cornerstone of laboratory safety and regulatory compliance.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) containers are generally suitable for this type of waste.[2][5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: 1261268-96-5

    • An accurate description of the contents (e.g., "solid waste" or "aqueous solution with trace amounts")

    • The approximate quantity or concentration

    • The date the waste was first added to the container

  • Container Handling:

    • Keep the waste container closed at all times, except when adding waste.[5][6]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]

    • Clean the exterior of the container of any contamination before moving it.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[5][8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][9]

  • Storage Conditions: Store the sealed waste container in the designated SAA, which should be a well-ventilated and secure area away from incompatible materials.[4]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of non-acutely hazardous waste in an SAA.[8]

Step 4: Arranging for Professional Disposal

Once the waste container is full or is no longer being used, it must be transferred to a central accumulation area (CAA) or picked up by a licensed hazardous waste disposal company.[2][8]

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office will provide specific instructions and procedures for waste pickup and disposal.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. Accurate record-keeping is a legal requirement.[2][8]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[6][7]

  • Triple Rinsing:

    • Rinse the empty container with a small amount of a suitable solvent (e.g., water, if the compound is soluble).

    • Collect this first rinsate as hazardous liquid waste in the appropriate container.[6]

    • Repeat the rinsing process two more times. Subsequent rinses, if the initial material has been thoroughly removed, may be disposed of according to standard laboratory procedures, as advised by your EHS department.[6]

  • Defacing the Label: After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.[3][7]

  • Final Disposal: Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[7]

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

    • Place the absorbent material into a sealed, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 1H-imidazol-5-amine hydrochloride for Disposal assess Assess Hazards (Solid, Liquid, Contaminated Material) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess->ppe segregate Segregate Waste Stream (Keep separate from incompatibles) ppe->segregate collect Collect in a Labeled, Compatible Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store inspect Ensure Container is Closed, Stored Securely, and within Volume Limits store->inspect contact_ehs Contact EHS for Pickup and Professional Disposal inspect->contact_ehs decontaminate Triple-Rinse Empty Containers (Collect first rinsate as hazardous waste) contact_ehs->decontaminate end End: Compliant Disposal decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. Your EHS department is your most valuable resource for ensuring compliance with all local, state, and federal regulations.

References

Essential Safety and Handling Guide: Personal Protective Equipment for 1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 1H-imidazol-5-amine hydrochloride. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the inherent risks of a chemical is the first step in establishing a robust safety protocol. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from analogous imidazole-based compounds and amine hydrochlorides present a clear hazard profile.[1] The primary risks associated with this class of compounds necessitate stringent protective measures.

The hazard classifications, derived from supplier safety data and related compounds, mandate the use of specific Personal Protective Equipment (PPE).[2][3]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPrevents ingestion through contaminated hands or airborne particles.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationRequires barrier protection to prevent direct skin contact.[4]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationMandates robust eye protection against dust, particles, and splashes.[4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationNecessitates respiratory protection or engineering controls to prevent inhalation of dust.[3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the identified risks. The following equipment is mandatory for all personnel handling this compound, particularly in its solid, powdered form which increases the risk of aerosolization.

Protection TypeSpecific EquipmentRationale and Causality
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust particles.[5] A face shield worn over goggles is required when handling larger quantities or during procedures with a high splash potential (e.g., dissolution in volatile solvents).[6]
Skin and Body Protection Chemical-resistant gloves (nitrile recommended) and a fully buttoned lab coat.Nitrile gloves offer broad protection against chemical splashes.[7] Gloves should be inspected before use and changed immediately upon contamination.[8] A lab coat protects skin and personal clothing from spills and contamination.[9]
Respiratory Protection NIOSH-approved respirator with P95 or P100 particulate filters.This is mandatory when handling the solid compound outside of a certified chemical fume hood.[1][10] Engineering controls like a fume hood are the primary line of defense; respirators are essential when these controls are not feasible or sufficient to maintain exposure below permissible limits.[6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects, a fundamental laboratory safety rule.[6][9]

Operational and Disposal Plans: A Step-by-Step Guide

Strict adherence to procedural workflows is essential for minimizing exposure risk.

Preparation and Pre-Handling Workflow

The following diagram outlines the mandatory preparation steps before any handling of the compound.

cluster_prep Pre-Handling Protocol A Verify Fume Hood Certification and Airflow B Locate and Test Emergency Equipment (Eyewash, Safety Shower) A->B C Assemble All Required PPE B->C D Prepare and Label All Glassware and Equipment C->D E Don PPE in Correct Sequence (Coat → Mask → Goggles → Gloves) D->E

Caption: Pre-handling safety workflow.

Step-by-Step Handling Protocol:

  • Preparation : Ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1] Assemble all necessary PPE as outlined in the table above.

  • Weighing : Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to contain dust. Use spark-proof tools.[11]

  • Handling : Use the minimum amount of material necessary for the procedure.[12] Avoid all direct contact. Do not eat, drink, or smoke in the handling area.[8][12]

  • Post-Handling Decontamination : After handling, wipe down the work surface with an appropriate solvent and then soap and water. The first rinse of any contaminated glassware must be collected as hazardous waste.[7]

  • PPE Doffing : Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene : Wash hands and any exposed skin areas thoroughly with soap and water after completing work and before leaving the laboratory.[8][13]

Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is critical.

cluster_emergency Emergency Exposure Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event S1 Remove Contaminated Clothing Immediately Start->S1 Skin E1 Immediately Flush Eyes with Water at Eyewash Station for 15 minutes Start->E1 Eye I1 Move to Fresh Air Immediately Start->I1 Inhalation S2 Flush Affected Area with Water for at least 15 minutes S1->S2 S3 Seek Medical Attention if Irritation Persists S2->S3 E2 Remove Contact Lenses if Present E1->E2 E3 Seek Immediate Medical Attention E2->E3 I2 If Breathing is Difficult, Give Oxygen I1->I2 I3 Seek Immediate Medical Attention I2->I3

Caption: Emergency response for accidental exposure.

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][11]

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental health and safety.

  • Waste Collection : All waste materials, including empty containers, contaminated disposable PPE (gloves, lab coats), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[1][10] All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[7][10] Disposal must be in accordance with all local, state, and federal regulations.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.